molecular formula C49H69N13O12S B608202 JMV-1645 CAS No. 284037-77-0

JMV-1645

Cat. No.: B608202
CAS No.: 284037-77-0
M. Wt: 1064.2 g/mol
InChI Key: DSKXSKYPLRUWNI-QSFUMIHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JMV-1645 is a potent and selective B(1) bradykinin receptor antagonist.

Properties

CAS No.

284037-77-0

Molecular Formula

C49H69N13O12S

Molecular Weight

1064.2 g/mol

IUPAC Name

2-[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

InChI

InChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30-,31+,32+,33+,34-,36+,37+,41+/m1/s1

InChI Key

DSKXSKYPLRUWNI-QSFUMIHFSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JMV-1645;  JMV 1645;  JMV1645; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JMV2959 on the Ghrelin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular interactions and signaling consequences of JMV2959, a notable modulator of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.

Introduction: The Ghrelin System

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) integral to regulating energy homeostasis, appetite, and growth hormone release.[1][2][3] Its endogenous ligand, ghrelin, often termed the "hunger hormone," is a 28-amino acid peptide produced primarily in the stomach.[1][4] A unique post-translational octanoylation of a serine residue is essential for ghrelin's ability to bind and activate GHSR1a.[2][5]

The GHSR1a is distinguished by its high level of constitutive activity, meaning it can signal even in the absence of ghrelin.[5][6][7] This basal signaling is physiologically significant, contributing to appetite regulation between meals.[7] Upon activation by ghrelin, the receptor primarily couples to the Gαq/11 protein, initiating a signaling cascade through phospholipase C (PLC) that results in the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[3][5] The receptor can also engage other pathways, including those mediated by β-arrestin.[6][8] Given its central role in metabolic and reward processes, the GHSR1a is a prominent target for therapeutic intervention in conditions like obesity, cachexia, and substance use disorders.[8][9][10]

JMV2959: A Profile

JMV2959 is a non-peptide small molecule developed as a modulator of the GHSR1a.[9] It is structurally based on a trisubstituted 1,2,4-triazole scaffold and is characterized as a potent GHSR1a antagonist.[11][12] However, its pharmacological profile is complex, exhibiting properties of biased signaling. In vitro studies have revealed that while it effectively blocks ghrelin-induced activity, it can also act as a partial agonist specifically on the Gq signaling pathway.[6][11] Conversely, it does not promote β-arrestin recruitment, acting as a neutral antagonist for this pathway.[6] This multifaceted interaction makes JMV2959 a valuable tool for dissecting the complex pharmacology of the ghrelin receptor.

Core Mechanism of Action

The primary mechanism of action of JMV2959 is the competitive antagonism of ghrelin at the GHSR1a. It physically occupies the receptor's binding site, preventing the endogenous ligand, ghrelin, from binding and initiating its full downstream signaling effects. This blockade is the basis for its in vivo effects, such as the reduction of food intake and the attenuation of reward-seeking behaviors.[1][13][14][15]

Biased Signaling

A critical aspect of JMV2959's mechanism is its nature as a biased ligand. Unlike a simple neutral antagonist that blocks all receptor activity, JMV2959 demonstrates functional selectivity:

  • Partial Agonism at Gαq: In the absence of ghrelin, JMV2959 can weakly activate the Gαq pathway, leading to a partial increase in intracellular signaling (e.g., IP1 production), though to a much lesser extent than the full agonist ghrelin.[6]

  • Neutral Antagonism at β-arrestin: JMV2959 does not induce the recruitment of β-arrestin to the receptor.[6] This prevents receptor internalization and desensitization that would typically occur via the β-arrestin pathway following strong agonist stimulation.[5]

  • Neutral Antagonism at Gαi/Go: Studies have shown JMV2959 is neutral towards Gαi and Gαo activation, blocking ghrelin's effects on these pathways without having intrinsic activity of its own.[6]

This biased profile suggests that JMV2959 can selectively modulate GHSR1a functions, inhibiting certain physiological responses (like ghrelin-induced appetite) while potentially having minimal or different effects on processes regulated by other signaling arms.

cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_arrestin β-Arrestin Pathway GHSR1a GHSR1a Receptor Gq Gαq/11 GHSR1a->Gq Full Activation Arrestin β-Arrestin GHSR1a->Arrestin Activation Ghrelin Ghrelin (Agonist) Ghrelin->GHSR1a Binds & Activates JMV2959 JMV2959 JMV2959->GHSR1a Binds & Modulates JMV2959->Gq Partial Agonism JMV2959->Arrestin Neutral Antagonism (Blocks Ghrelin Effect) PLC PLC Gq->PLC IP1 IP1 / Ca²⁺ PLC->IP1 Internalization Internalization Arrestin->Internalization

Caption: JMV2959's biased signaling at the GHSR1a receptor.

Quantitative Data

The following tables summarize the reported in vitro and in vivo quantitative data for JMV2959.

Table 1: In Vitro Activity of JMV2959 on the Ghrelin Receptor

Assay TypeCell LineMeasured ParameterReported ValueReference
Competitive BindingCells expressing GHSR1aIC₅₀32 nM[12]
IP1 ProductionHEK293TPartial AgonistWeak stimulation, blocks ghrelin[6]
β-arrestin2 RecruitmentHEK293TNeutral AntagonistNo recruitment observed[6]
Gαq ActivationHEK293TPartial AgonistYes[6]
Gαi/Go ActivationHEK293TNeutral AntagonistNo[6]
Calcium MobilizationHEK-GHSR-1aAntagonistBlocks ghrelin, MK-0677, L692,585[8]

Table 2: Summary of In Vivo Effects of JMV2959

Effect StudiedSpeciesDose(s)Key FindingReference(s)
Food IntakeMice9 mg/kg, 12 mg/kgDose-dependent decrease in food intake.[13][16]
Food IntakeRats6 mg/kgSignificantly less food intake compared to saline group.[1]
Body WeightRats6 mg/kgSignificantly less weight alteration compared to saline group.[1]
Ethanol IntakeMice9 mg/kg, 12 mg/kgConsistently reduced ethanol intake.[13][16]
Morphine Reward MemoryRats6 mg/kgDisrupts reconsolidation of morphine reward memory.[1]
Cocaine/Oxycodone SeekingRats1-2 mg/kgSuppresses cue-reinforced drug-seeking behavior.[10][17][18]
Fentanyl-CPPRatsN/AReduced the manifestation of fentanyl-conditioned place preference.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to characterize JMV2959.

In Vitro Assays

5.1.1 Competitive Radioligand Binding Assay This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials: Cell membranes from a stable cell line overexpressing GHSR1a (e.g., HEK293 or COS-7), ¹²⁵I-labeled ghrelin (radioligand), unlabeled JMV2959, binding buffer.

  • Protocol:

    • Incubate a fixed concentration of ¹²⁵I-ghrelin with the GHSR1a-expressing cell membranes.

    • Add increasing concentrations of unlabeled JMV2959 to compete for binding.

    • After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC₅₀ value (the concentration of JMV2959 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

5.1.2 Calcium Mobilization Assay (FLIPR) This functional assay measures the increase in intracellular calcium following Gαq pathway activation.

  • Materials: HEK293 cells stably expressing GHSR1a, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer.

  • Protocol:

    • Plate the GHSR1a-expressing cells in a black-walled, clear-bottom 96- or 384-well plate.[19]

    • Load the cells with the Fluo-4 AM dye, which becomes fluorescent upon binding to calcium.[20]

    • To test for antagonism, pre-incubate the cells with various concentrations of JMV2959.

    • Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • The instrument measures baseline fluorescence before automatically adding an agonist (e.g., ghrelin).

    • Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium flux.[19]

    • Analyze the data to determine the inhibitory effect (IC₅₀) of JMV2959 on the agonist-induced response.

start Start plate Plate GHSR1a-expressing cells in microplate start->plate load Load cells with Fluo-4 calcium dye plate->load preincubate Pre-incubate with JMV2959 (Antagonist Mode) load->preincubate measure_base Measure baseline fluorescence in FLIPR preincubate->measure_base add_agonist Add Ghrelin (Agonist) measure_base->add_agonist measure_signal Record fluorescence change (Calcium Flux) add_agonist->measure_signal analyze Analyze data to determine IC₅₀ measure_signal->analyze end_node End analyze->end_node

Caption: Workflow for a Calcium Mobilization antagonism assay.

5.1.3 β-Arrestin Recruitment Assay (BRET or Tango) This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.

  • Materials: A cell line engineered for the assay, such as U2OS cells expressing GHSR1a fused to a transcription factor and a β-arrestin-protease fusion protein (Tango™ assay).

  • Protocol (Tango™ Assay):

    • Plate the engineered cells in a 384-well plate.[19]

    • Add JMV2959 at various concentrations.

    • Incubate for several hours to allow for potential receptor activation, arrestin recruitment, protease cleavage, and reporter gene expression.[19]

    • Add a substrate that produces a luminescent or fluorescent signal when cleaved by the reporter enzyme.

    • Measure the signal with a plate reader. An increase in signal indicates β-arrestin recruitment.

In Vivo Studies

5.2.1 Food Intake and Body Weight Measurement This protocol assesses the effect of a compound on appetite and metabolism in animal models.[21]

  • Subjects: Male C57BL/6J mice or Sprague-Dawley rats.[13][17]

  • Protocol:

    • Acclimate animals to individual housing with free access to standard chow and water.

    • Record baseline food intake and body weight for several days.

    • Randomly assign animals to treatment groups (e.g., vehicle control, JMV2959 at various doses).

    • Administer JMV2959 or vehicle via intraperitoneal (i.p.) injection.

    • Measure cumulative food intake and body weight at specified time points (e.g., 1, 2, 4, 24 hours) post-injection.[1][13]

    • Analyze the data using statistical methods like two-way repeated measures ANOVA to compare treatment groups over time.[1]

cluster_JMV JMV2959 cluster_ghrelin Ghrelin JMV_node Biased Ligand GHSR GHSR1a JMV_node->GHSR Competitive Antagonism Ghrelin_node Endogenous Agonist Ghrelin_node->GHSR Binds Gq_path Gαq Pathway (Ca²⁺, IP1) GHSR->Gq_path Partial Agonism Arr_path β-Arrestin Pathway (Internalization) GHSR->Arr_path Neutral Antagonism

References

JMV2959: A Technical Guide to its Function as a Ghrelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JMV2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1α (GHS-R1a), the receptor for the orexigenic hormone ghrelin. By blocking the action of ghrelin, JMV2959 has demonstrated significant effects on appetite, food intake, and reward-related behaviors in a variety of preclinical models. This technical guide provides a comprehensive overview of the function of JMV2959, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its in vivo evaluation. The information presented herein is intended to support further research and development of JMV2959 and other ghrelin receptor antagonists for potential therapeutic applications in areas such as substance use disorders and obesity.

Core Function and Mechanism of Action

JMV2959 functions as a competitive antagonist at the GHS-R1a, a G-protein coupled receptor predominantly expressed in the brain, particularly in regions associated with reward and metabolism such as the hypothalamus and the ventral tegmental area (VTA). Ghrelin, the endogenous ligand for GHS-R1a, plays a crucial role in stimulating appetite and promoting food intake. JMV2959 competitively binds to GHS-R1a, thereby preventing ghrelin from exerting its biological effects. This blockade of ghrelin signaling is the primary mechanism through which JMV2959 modulates physiological and behavioral processes.

Signaling Pathway

The binding of ghrelin to GHS-R1a activates downstream signaling cascades that ultimately influence neuronal activity and gene expression. JMV2959, by blocking this initial binding event, inhibits these downstream effects. The primary signaling pathway involves the coupling of the activated GHS-R1a to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which in turn modulates various cellular processes, including neurotransmitter release.

ghrelin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Binds & Activates JMV2959 JMV2959 JMV2959->GHSR1a Binds & Blocks G_protein Gαq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Neuronal_Effects Downstream Neuronal Effects PKC->Neuronal_Effects Modulates

Ghrelin Receptor (GHS-R1a) Signaling Pathway and JMV2959 Inhibition.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for JMV2959, providing insights into its potency and efficacy in various preclinical models.

Table 1: In Vitro Binding Affinity of JMV2959
ParameterValueReceptorAssay TypeReference
IC50 32 nMGHS-R1aBinding Assay[1]
Kb 19 nMGHS-R1aBinding Assay[1]
Table 2: In Vivo Efficacy of JMV2959 in Preclinical Models
ModelSpeciesJMV2959 DoseEffectReference
Cocaine Seeking Rat2 mg/kg, i.p.Suppressed cue-reinforced cocaine-seeking behavior.[2]
Oxycodone Seeking Rat1 and 2 mg/kg, i.p.Suppressed cue-reinforced oxycodone-seeking behavior.[2]
Morphine-Induced Conditioned Place Preference (CPP) Rat6 mg/kgReduced the expression of morphine-induced CPP.[3][3]
Food Intake (Rewarding Food) Rat12 mg/kg/day, i.p.Decreased intake of palatable, high-fat food.[4]
Food Intake (Fasting-Induced) Rat8 µg, i.c.v.Suppressed fasting-induced food intake.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of JMV2959.

Conditioned Place Preference (CPP) for Morphine Reward

This protocol is designed to assess the rewarding properties of a substance by pairing its administration with a specific environmental context.

Experimental Workflow:

cpp_workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning (Test) PreTest Day 1: Pre-Test Allow free access to all chambers. Record time spent in each. Conditioning Days 2-9: Conditioning Alternate daily injections of Morphine (e.g., 10 mg/kg, s.c.) and Saline, confining the rat to a specific chamber for each. PreTest->Conditioning JMV2959_Admin Day 10: JMV2959 Administration Administer JMV2959 (e.g., 6 mg/kg, i.p.) or vehicle prior to testing. Conditioning->JMV2959_Admin PostTest Day 10: Post-Test Allow free access to all chambers. Record time spent in each. JMV2959_Admin->PostTest

Conditioned Place Preference (CPP) Experimental Workflow.

Methodology:

  • Apparatus: A standard three-chamber CPP apparatus is used, with two larger outer chambers distinguished by different tactile and visual cues, and a smaller central chamber.

  • Animals: Male Sprague-Dawley rats are typically used. They are handled for several days before the start of the experiment to acclimate them to the researcher.

  • Pre-Conditioning (Day 1): Each rat is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the two outer chambers is recorded to determine baseline preference. The chamber in which the rat spends less time is designated as the drug-paired chamber.

  • Conditioning (Days 2-9): This phase consists of alternating daily injections of morphine and saline. On morphine-conditioning days, rats receive an injection of morphine (e.g., 10 mg/kg, s.c.) and are immediately confined to the drug-paired chamber for a set duration (e.g., 45 minutes). On saline-conditioning days, rats receive a saline injection and are confined to the opposite chamber for the same duration.

  • Post-Conditioning Test (Day 10): JMV2959 (e.g., 6 mg/kg, i.p.) or vehicle is administered to the rats prior to the test (e.g., 20 minutes before). The rats are then placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.

  • Data Analysis: The preference for the drug-paired chamber is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A significant reduction in this preference score in the JMV2959-treated group compared to the vehicle-treated group indicates that JMV2959 attenuates the rewarding effects of morphine.[3]

Intravenous Self-Administration (IVSA) of Cocaine

This protocol assesses the reinforcing properties of a drug by allowing an animal to self-administer it intravenously.

Methodology:

  • Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back. Animals are allowed to recover for at least one week post-surgery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter are used.

  • Acquisition of Self-Administration: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a cue light. A press on the "inactive" lever has no consequence. Training continues until a stable pattern of responding is established.

  • JMV2959 Treatment: Once stable self-administration is achieved, rats are pre-treated with JMV2959 (e.g., 0.5, 1, or 2 mg/kg, i.p.) or vehicle 20 minutes before the self-administration session.

  • Data Analysis: The number of active and inactive lever presses, as well as the number of infusions earned, are recorded. A significant decrease in active lever pressing and infusions in the JMV2959-treated group compared to the vehicle group would indicate that JMV2959 reduces the reinforcing effects of cocaine.[2]

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.

  • JMV2959 and Drug Administration: JMV2959 (e.g., 2 mg/kg, i.p.) or vehicle is administered. After a set pre-treatment time, a drug of abuse (e.g., cocaine) is administered.

  • Sample Analysis: The collected dialysate samples are analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels are expressed as a percentage of the baseline. A significant attenuation of the cocaine-induced increase in dopamine in the JMV2959-treated group compared to the vehicle group would indicate that JMV2959 modulates the neurochemical effects of cocaine.

Conclusion

JMV2959 is a valuable research tool for investigating the role of the ghrelin system in a wide range of physiological and pathological processes. Its function as a potent GHS-R1a antagonist has been well-characterized in preclinical models, where it has been shown to effectively reduce the rewarding and reinforcing effects of drugs of abuse and to decrease the intake of palatable food. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of JMV2959 and other ghrelin receptor modulators. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

JMV2959: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JMV2959 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Developed through a peptidomimetic approach, this 1,2,4-triazole derivative has emerged as a critical tool in preclinical research for investigating the physiological roles of the ghrelin system.[1] Its ability to block the actions of ghrelin, the "hunger hormone," has made it a subject of intense study in various pathological conditions, including obesity, substance use disorders, and other metabolic and neuroendocrine dysfunctions.[2][3][4] This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of JMV2959.

Discovery and Development

The development of JMV2959 originated from research focused on creating non-peptide ligands for the GHS-R1a. The core structure is a trisubstituted 1,2,4-triazole scaffold, which was identified as a promising backbone for ghrelin receptor ligands.[1][5] The synthesis of JMV2959 and its analogs involved the strategic replacement of the α-aminoisobutyryl moiety found in earlier compounds with various aromatic and heteroaromatic groups to optimize antagonist activity.[5] While the precise, step-by-step synthesis of JMV2959 is proprietary, the general synthetic scheme for this class of compounds has been described in the medicinal chemistry literature.[1][5]

Physicochemical Properties and In Vitro Pharmacology

JMV2959 is characterized by its high affinity and potent antagonism at the GHS-R1a. The key in vitro pharmacological parameters are summarized in the table below.

ParameterValueAssay SystemReference
IC50 32 nMCompetitive Radioligand Binding Assay ([¹²⁵I]-Ghrelin)[6]
Dissociation Constant (Kb) 19 nMFunctional Antagonism Assay[6]
Functional Activity AntagonistCalcium Mobilization Assay[6]

Mechanism of Action and Signaling Pathways

JMV2959 exerts its effects by competitively blocking the binding of ghrelin to the GHS-R1a, a G protein-coupled receptor (GPCR) with high constitutive activity.[7] The GHS-R1a is known to couple to multiple intracellular signaling pathways. JMV2959's antagonism prevents the activation of these cascades.

GHS-R1a Signaling Pathways

The primary signaling pathway activated by ghrelin binding to GHS-R1a is the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Additionally, the receptor can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling.

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Binds & Activates JMV2959 JMV2959 JMV2959->GHSR1a Binds & Blocks Gq11 Gαq/11 GHSR1a->Gq11 Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Internalization Receptor Internalization beta_arrestin->Internalization Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK

GHS-R1a Signaling Pathway and the inhibitory action of JMV2959.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of JMV2959.

In Vitro Assays

This assay is used to determine the binding affinity (IC50) of JMV2959 for the GHS-R1a receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or LLC-PK1 cells stably expressing the human GHS-R1a receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of [¹²⁵I]-Ghrelin (radioligand).

    • Add varying concentrations of JMV2959 (competitor).

    • For non-specific binding control wells, add a high concentration of unlabeled ghrelin.

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of JMV2959.

    • Determine the IC50 value from the resulting sigmoidal curve.

Binding_Assay_Workflow start Start cell_culture Culture GHS-R1a expressing cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: - Membranes - [¹²⁵I]-Ghrelin - JMV2959 (varying conc.) - Control (unlabeled ghrelin) membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter to separate bound & free radioligand incubation->filtration counting Measure Radioactivity filtration->counting analysis Calculate IC50 counting->analysis end End analysis->end

Workflow for the GHS-R1a competitive radioligand binding assay.

This functional assay measures the ability of JMV2959 to antagonize ghrelin-induced increases in intracellular calcium.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing GHS-R1a in a 96-well black, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Assay Procedure:

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of JMV2959 to the wells and incubate.

    • Add a fixed concentration of ghrelin (agonist) to stimulate the cells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the ghrelin response against the log concentration of JMV2959.

    • Determine the IC50 value for the antagonistic effect.

This assay assesses the effect of JMV2959 on a downstream signaling event of GHS-R1a activation.

  • Cell Treatment:

    • Culture GHS-R1a expressing cells and serum-starve them to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with varying concentrations of JMV2959.

    • Stimulate the cells with a fixed concentration of ghrelin for a short period (e.g., 5-10 minutes).

  • Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the concentration of JMV2959 to determine its inhibitory effect.

In Vivo Assays

This model is used to evaluate the effect of JMV2959 on the motivation to take cocaine and on relapse-like behavior.[6]

  • Animals and Surgery:

    • Use male Sprague-Dawley rats.

    • Implant a chronic indwelling catheter into the jugular vein for intravenous drug delivery.

    • Allow animals to recover from surgery.

  • Self-Administration Training:

    • Train rats in operant conditioning chambers equipped with two levers.

    • Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.25 or 0.75 mg/kg/infusion) and the presentation of a discrete cue complex (e.g., light and tone).

    • Pressing the "inactive" lever has no consequence.

    • Continue training until a stable pattern of self-administration is established.

  • Effect on Cocaine Intake:

    • Administer JMV2959 (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle prior to a self-administration session.

    • Measure the number of cocaine infusions and lever presses.

  • Cue-Induced Reinstatement (Relapse Model):

    • After stable self-administration, extinguish the lever-pressing behavior by replacing cocaine infusions with saline.

    • Once responding is low, test for reinstatement.

    • Administer JMV2959 (e.g., 1 or 2 mg/kg, i.p.) or vehicle.

    • Place the rat back in the chamber where pressing the active lever now results in the presentation of the cocaine-associated cues but no drug.

    • Measure the number of lever presses as an indicator of drug-seeking behavior.

Reinstatement_Workflow start Start surgery Jugular Vein Catheter Implantation start->surgery recovery Surgical Recovery surgery->recovery training Cocaine Self-Administration Training with Cues recovery->training extinction Extinction Phase (Saline Infusions) training->extinction treatment Administer JMV2959 or Vehicle extinction->treatment reinstatement Cue-Induced Reinstatement Test (Cues, No Cocaine) treatment->reinstatement measurement Measure Lever Presses (Drug-Seeking) reinstatement->measurement end End measurement->end

Experimental workflow for cue-induced reinstatement of cocaine seeking.

This paradigm assesses the rewarding properties of a drug and the effect of JMV2959 on drug-associated memory.[2]

  • Apparatus:

    • Use a three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral center chamber.

  • Pre-Conditioning (Baseline):

    • Allow the animal to freely explore all three chambers to determine any initial preference.

  • Conditioning:

    • On alternating days, administer the drug of abuse (e.g., morphine, 10 mg/kg, s.c.) and confine the animal to one of the conditioning chambers.

    • On the other days, administer vehicle and confine the animal to the other chamber.

  • Testing for CPP:

    • Place the animal in the neutral center chamber with free access to both conditioning chambers.

    • Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

  • Effect of JMV2959 on Reconsolidation:

    • After establishing CPP, briefly re-expose the animal to the drug-paired context to reactivate the memory.

    • Immediately after re-exposure, administer JMV2959 (e.g., 3 or 6 mg/kg, i.p.).

    • Test for CPP again at a later time point to see if the memory has been disrupted.

These experiments evaluate the effect of JMV2959 on feeding behavior.[4]

  • Animals and Housing:

    • Use male rats, housed individually to accurately measure food intake.

  • Procedure:

    • Provide a standard chow diet and a palatable, high-fat diet.

    • Administer JMV2959 (e.g., 12 mg/kg/day, i.p.) or vehicle.

    • Measure the consumption of both types of food and water intake over a set period (e.g., 24 hours).

    • Record body weight changes.

  • Data Analysis:

    • Compare food and water intake and body weight between the JMV2959-treated and vehicle-treated groups.

Summary of In Vivo Efficacy

The following table summarizes the key findings from in vivo studies with JMV2959.

Animal ModelDrug of Abuse / StimulusJMV2959 Dose (mg/kg)EffectReference
Rat Cocaine0.5, 1, 2No effect on self-administration[6]
Rat Cocaine-associated cues1, 2Decreased cue-induced drug-seeking[6]
Rat Oxycodone0.5, 1, 2No effect on self-administration[6]
Rat Oxycodone-associated cues1, 2Decreased cue-induced drug-seeking[6]
Rat Morphine3, 6Reduced conditioned place preference[2]
Rat Palatable food12Decreased intake of palatable food[4]

Conclusion

JMV2959 is a well-characterized and potent antagonist of the GHS-R1a. Its development has provided a valuable pharmacological tool for elucidating the complex roles of the ghrelin system in regulating appetite, reward, and motivated behaviors. The detailed experimental protocols and pharmacological data presented in this guide serve as a comprehensive resource for researchers in the fields of neuroscience, endocrinology, and drug discovery who are interested in investigating the therapeutic potential of targeting the ghrelin receptor. Further research with JMV2959 and other GHS-R1a antagonists will continue to shed light on the intricate interplay between metabolism and reward pathways, potentially leading to novel treatments for a range of disorders.

References

The Pharmacology of JMV2959: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV2959 is a potent and selective non-peptidic antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] This receptor plays a crucial role in a variety of physiological processes, including the regulation of appetite, metabolism, and reward pathways. Consequently, JMV2959 has emerged as a valuable pharmacological tool for investigating the physiological functions of the ghrelin system and as a potential therapeutic agent for a range of disorders, most notably substance use disorders. This technical guide provides a comprehensive overview of the pharmacology of JMV2959, detailing its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

JMV2959 exerts its pharmacological effects by competitively binding to the GHS-R1a, thereby blocking the binding of its endogenous agonist, ghrelin, and other synthetic agonists.[1][2] The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. JMV2959, as an antagonist, prevents the conformational changes in the receptor necessary for G-protein coupling and subsequent downstream signaling. This blockade of GHS-R1a signaling underlies its effects on reducing food intake and attenuating the rewarding effects of drugs of abuse.[3][4][5][6][7]

Quantitative Pharmacological Data

The pharmacological profile of JMV2959 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of JMV2959 at the GHS-R1a

ParameterValueSpeciesAssay TypeReference
IC5032 nMRatRadioligand Binding Assay[1][8][9]
Kb19 nMRatRadioligand Binding Assay[1][8][9]

Table 2: In Vitro Functional Antagonist Activity of JMV2959

AssayAgonist ChallengedCell LineEffect of JMV2959Reference
Calcium MobilizationGhrelin, MK-0677, L692,585HEK-GHSR-1a-EGFPInhibition of agonist-induced calcium influx[10]
ERK1/2 PhosphorylationGhrelin, MK-0677, L692,585HEK-GHSR-1a-EGFPNeutral (no intrinsic activity), antagonizes ghrelin-induced phosphorylation[10][11]
G-protein Activation (Gq, Gi2, Gob)GhrelinHEK293TAntagonizes ghrelin-induced G-protein activation[11]
β-arrestin2 RecruitmentGhrelin-No intrinsic activity[11]

Table 3: In Vivo Efficacy of JMV2959 in Animal Models of Substance Use Disorder

Animal ModelDrug of AbuseDoses of JMV2959EffectSpeciesReference
Cue-Induced ReinstatementCocaine2 mg/kgSuppression of drug-seeking behaviorRat[4][12]
Cue-Induced ReinstatementOxycodone1 and 2 mg/kgSuppression of drug-seeking behaviorRat[4]
Conditioned Place PreferenceMorphine6 mg/kgPrevents reconsolidation of drug reward memoryRat[3]
Self-AdministrationCocaine0.5 - 2 mg/kgNo effect on drug intakeRat[7]
Self-AdministrationOxycodone0.5 - 2 mg/kgNo effect on drug intakeRat[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines of key experimental protocols used to characterize the pharmacology of JMV2959.

Radioligand Binding Assay

Objective: To determine the binding affinity of JMV2959 for the GHS-R1a.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the GHS-R1a.

  • Radioligand: A radiolabeled GHS-R1a ligand (e.g., [125I]-His9-ghrelin) is used.

  • Incubation: Membranes, radioligand, and varying concentrations of JMV2959 are incubated in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of JMV2959 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of JMV2959 by measuring its ability to block agonist-induced intracellular calcium release.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the human GHS-R1a (HEK-GHSR-1a) are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Cells are pre-incubated with varying concentrations of JMV2959 or vehicle.

  • Agonist Stimulation: A GHS-R1a agonist (e.g., ghrelin) is added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The ability of JMV2959 to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

ERK1/2 Phosphorylation Assay

Objective: To determine the effect of JMV2959 on the GHS-R1a-mediated activation of the MAPK/ERK signaling pathway.

General Protocol:

  • Cell Culture and Starvation: HEK-GHSR-1a cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-treated with JMV2959 or vehicle, followed by stimulation with a GHS-R1a agonist.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting using specific antibodies or by a quantitative ELISA-based method.

  • Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation. The antagonist effect of JMV2959 is quantified by its ability to reduce the agonist-induced increase in this ratio.

In Vivo Drug Self-Administration and Reinstatement Model

Objective: To evaluate the effect of JMV2959 on the motivation to take a drug and on drug-seeking behavior.

General Protocol:

  • Animal Surgery: Rats are surgically implanted with an intravenous catheter for drug self-administration.

  • Acquisition of Self-Administration: Animals learn to press a lever to receive an infusion of a drug (e.g., cocaine, oxycodone).

  • Extinction: Lever pressing is no longer reinforced with the drug, leading to a decrease in responding.

  • JMV2959 Administration: Prior to the reinstatement test, animals are administered JMV2959 or vehicle.

  • Reinstatement Test: Drug-seeking behavior is reinstated by presenting drug-associated cues (e.g., a light and tone previously paired with drug infusion).

  • Behavioral Measurement: The number of lever presses on the previously active lever is recorded as a measure of drug-seeking.

  • Data Analysis: The effect of JMV2959 on the number of active lever presses during the reinstatement test is analyzed.

In Vivo Microdialysis

Objective: To measure the effect of JMV2959 on neurotransmitter levels (e.g., dopamine) in specific brain regions.

General Protocol:

  • Animal Surgery: A microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., nucleus accumbens).

  • Microdialysis Probe Insertion: A microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

  • JMV2959 and Drug Administration: JMV2959 and/or a drug of abuse are administered, and dialysate collection continues.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13][14][15][16][17]

  • Data Analysis: Changes in dopamine levels over time are analyzed to determine the effect of JMV2959.

Signaling Pathways and Visualizations

JMV2959 acts by blocking the signaling cascades initiated by the activation of the GHS-R1a. The primary signaling pathways involved are depicted below.

GHS_R1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates JMV2959 JMV2959 JMV2959->GHSR1a Blocks Gq11 Gαq/11 GHSR1a->Gq11 Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GHS-R1a signaling pathway and the inhibitory action of JMV2959.

The following diagram illustrates a typical experimental workflow for evaluating the effect of JMV2959 on cue-induced reinstatement of drug-seeking behavior.

Reinstatement_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test Surgery IV Catheter Implantation Acquisition Drug Self-Administration (e.g., 10-14 days) Surgery->Acquisition Extinction Lever Pressing No Drug Reinforcement (e.g., 7-10 days) Acquisition->Extinction Treatment Administer JMV2959 or Vehicle Extinction->Treatment Reinstatement Present Drug-Associated Cues Treatment->Reinstatement Measurement Measure Lever Pressing (Drug-Seeking Behavior) Reinstatement->Measurement

Caption: Experimental workflow for a cue-induced reinstatement study.

Conclusion

JMV2959 is a well-characterized and selective antagonist of the GHS-R1a. Its ability to modulate the ghrelin system, particularly its influence on reward and motivation, has made it an invaluable tool in neuroscience and pharmacology research. The comprehensive data and protocols presented in this guide are intended to support researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the ghrelin receptor. The continued investigation of JMV2959 and similar compounds holds promise for the development of novel treatments for substance use disorders and potentially other conditions where the ghrelin system is dysregulated.

References

JMV2959's impact on reward-seeking behaviors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of JMV2959 on Reward-Seeking Behaviors

Introduction

JMV2959 is a potent and selective antagonist for the Growth Hormone Secretagogue Receptor 1α (GHS-R1α). The GHS-R1α is the primary receptor for ghrelin, a peptide hormone known for its role in stimulating appetite and regulating energy homeostasis.[1][2][3] Beyond its metabolic functions, the ghrelin system, particularly the GHS-R1α, is critically involved in the brain's reward circuitry.[2][4] This has led to extensive research into the therapeutic potential of GHS-R1α antagonists like JMV2959 for treating substance use disorders (SUDs) and other conditions characterized by aberrant reward-seeking behaviors.[1][3][5] This document provides a comprehensive overview of the preclinical evidence detailing the effects of JMV2959 on reward-seeking, its mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action

JMV2959 functions as a competitive antagonist at the GHS-R1α, a G protein-coupled receptor with high constitutive activity.[1] By binding to this receptor, JMV2959 blocks the signaling cascade typically initiated by ghrelin. This action is particularly relevant in the mesolimbic dopamine system, a key neural pathway for processing reward and motivation.[4] The ventral tegmental area (VTA) and the nucleus accumbens (NAc), crucial components of this pathway, express GHS-R1α.[2][4] Ghrelin is known to modulate the activity of dopamine neurons in the VTA, thereby influencing dopamine release in the NAc.[4][6] JMV2959 attenuates the rewarding effects of various substances by preventing this ghrelin-mediated enhancement of dopamine signaling.[4][6]

Ghrelin_Signaling_Pathway cluster_1 Postsynaptic Dopamine Neuron (e.g., in VTA) Ghrelin Ghrelin GHSR1a GHS-R1α Receptor Ghrelin->GHSR1a Binds & Activates Gq_PLC Gq/PLC Pathway GHSR1a->Gq_PLC Activates Ca_release ↑ Intracellular Ca²⁺ Gq_PLC->Ca_release Dopamine_release ↑ Dopamine Release (in NAc) Ca_release->Dopamine_release Reward Reward Signal Dopamine_release->Reward JMV2959 JMV2959 JMV2959->GHSR1a Blocks

Ghrelin signaling pathway and the antagonistic action of JMV2959.

Impact on Drug-Seeking Behaviors

Preclinical studies have consistently demonstrated that JMV2959 is effective in reducing seeking behaviors for a variety of addictive substances. A notable finding is its differential effect on drug-seeking versus drug-taking, suggesting a primary role in preventing relapse.[1][5][7]

Cocaine

JMV2959 has been shown to blunt cue-reinforced cocaine-seeking behavior.[1][5][7] However, it does not appear to alter cocaine self-administration at similar doses, indicating it may be more effective at preventing relapse than reducing ongoing use.[1][7] Some studies have found that higher doses can dose-dependently decrease cocaine self-administration.[8] The antagonist also reduces cocaine-induced dopamine release in the nucleus accumbens.[4]

Behavioral ModelJMV2959 DoseKey FindingsCitations
Cue-Reinforced Seeking2 mg/kgDecreased active lever presses for cocaine cues.[1]
Self-Administration0.5, 1, 2 mg/kgNo significant alteration in the number of cocaine infusions or lever presses.[1][7]
Self-Administration0.3-6 mg/kgDose-dependently decreased cocaine self-administration.[8]
Reinstatement3, 6 mg/kgInhibited cocaine-seeking triggered by a cocaine prime.[8]
Conditioned Place PreferenceNot specifiedSuppresses cocaine-induced CPP.[1]
Opioids (Oxycodone, Morphine, Fentanyl)

Similar to its effects on cocaine, JMV2959 effectively suppresses cue-reinforced seeking for oxycodone without affecting its self-administration.[1][7] It also disrupts the reconsolidation of morphine reward memory, suggesting a long-lasting effect on preventing relapse.[2][9] For fentanyl, JMV2959 has been shown to reduce both self-administration and seeking behaviors, as well as fentanyl-induced CPP.[9][10]

SubstanceBehavioral ModelJMV2959 DoseKey FindingsCitations
OxycodoneCue-Reinforced Seeking1, 2 mg/kgDecreased active lever presses for oxycodone cues.[1][7]
OxycodoneSelf-Administration0.5, 1, 2 mg/kgNo significant alteration in oxycodone infusions.[7]
MorphineConditioned Place Preference6 mg/kgReduced environmental cue-induced CPP, disrupting memory reconsolidation.[2]
MorphineDopamine Release3, 6 mg/kgDose-dependently reduced morphine-induced dopamine release in the NAc shell.
FentanylSelf-Administration3 mg/kgSignificantly reduced active lever pressing and number of infusions.[10]
FentanylConditioned Place PreferenceNot specifiedReduced the manifestation and development of fentanyl-CPP.[9][10]
Alcohol

The ghrelin system is strongly implicated in alcohol reward.[11] JMV2959 has been shown to block alcohol-induced dopamine release in the VTA and NAc shell.[6] It effectively reduces voluntary alcohol consumption, preference, and prevents the alcohol deprivation effect in rodents.[12][13][14]

Behavioral ModelJMV2959 DoseKey FindingsCitations
Voluntary Intake (2-bottle choice)1, 3 mg/kgDecreased alcohol intake and preference after long-term consumption.[12]
Voluntary Intake (2-bottle choice)9, 12 mg/kgDecreased ethanol intake. The higher dose also reduced water and food intake.[15][16]
Dopamine Release (Microdialysis)Not specifiedAttenuated alcohol-induced dopamine release in the NAc.[11]
Conditioned Place PreferenceNot specifiedBlocked the development of alcohol-induced CPP.[11]
Alcohol Deprivation EffectNot specifiedPrevented the relapse-like drinking seen after a period of abstinence.[12][14]
Other Substances

JMV2959's efficacy extends to other drugs of abuse, including methamphetamine and cannabinoids, primarily by attenuating their rewarding effects as measured by conditioned place preference.

| Substance | Behavioral Model | JMV2959 Dose | Key Findings | Citations | | :--- | :--- | :--- | :--- | | Methamphetamine | Conditioned Place Preference | 1, 3, 6 mg/kg | Dose-dependently reduced the expression of methamphetamine-induced CPP. |[9][17] | | THC (Cannabinoid) | Conditioned Place Preference | 1, 3 mg/kg | Dose-dependently attenuated the manifestation of THC-induced CPP. |[18] |

Impact on Food and Natural Reward-Seeking

Given ghrelin's primary role as a "hunger hormone," JMV2959 also impacts behaviors related to natural rewards like palatable food.

Food Intake and Preference

JMV2959 can reduce the intake of highly rewarding, palatable food without necessarily affecting standard chow consumption.[19] It also decreases operant responding for sucrose rewards, indicating a reduction in the motivation to work for palatable food.[20] However, at higher doses, it can lead to a more general reduction in food and water intake.[2][15][16]

Behavioral ModelJMV2959 DoseKey FindingsCitations
Food Intake (Rats)6 mg/kgSignificantly less food intake and body weight gain compared to saline.[2]
Food Intake (Mice)9, 12 mg/kgDecreased food intake. The 12 mg/kg dose also reduced water and ethanol intake.[15][16]
Sucrose Self-Administration3 mg/kgSignificantly decreased operant responding for sucrose pellets.[20]
Food-Induced CPP1 mg/kgPrevented the development of CPP induced by chocolate pellets.
Natural Reward Preference6 mg/kgNo significant difference in sucrose preference, though a trend was noted.[2]

Experimental Protocols

Intravenous Self-Administration (IVSA) and Cue-Seeking

This model assesses the reinforcing properties of a drug and the motivation to seek it. Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug. To test for seeking behavior (relapse model), the drug is withheld, and lever pressing in response to drug-associated cues is measured after a period of abstinence.

IVSA_Workflow cluster_0 Phase 1: Acquisition (Self-Administration) cluster_1 Phase 2: Extinction cluster_2 Phase 3: Reinstatement (Cue-Seeking Test) Acquisition Rat learns to press 'Active Lever' to receive Drug Infusion + Cue (light/tone) Inactive 'Inactive Lever' has no consequence Extinction Lever presses no longer deliver drug or cues. Responding decreases. Acquisition->Extinction Training complete Pretreatment Administer Vehicle or JMV2959 Extinction->Pretreatment Extinction criteria met Test Presentation of cues (light/tone) without drug. Measure lever presses. Pretreatment->Test Outcome JMV2959 reduces active lever presses compared to vehicle Test->Outcome

Workflow for intravenous self-administration and cue-seeking tests.
Conditioned Place Preference (CPP)

CPP is used to measure the rewarding effects of a drug by assessing an animal's preference for an environment that has been previously paired with the drug experience. The test involves three phases: pre-conditioning (baseline preference), conditioning (pairing specific environments with drug or vehicle), and post-conditioning (testing preference).

CPP_Workflow cluster_0 Day 1: Pre-Test (Baseline) cluster_1 Days 2-9: Conditioning Phase cluster_2 Day 10: Post-Test (Preference Test) PreTest Rat explores all compartments. Time spent in each is recorded. (Determines initial preference) Drug_Day Drug + Paired Compartment PreTest->Drug_Day Begin Conditioning Vehicle_Day Vehicle + Unpaired Compartment Drug_Day->Vehicle_Day Alternating Days Pretreatment Administer Vehicle or JMV2959 Vehicle_Day->Pretreatment Conditioning Complete PostTest Rat has free access to all compartments (no drug). Time spent in each is recorded. Pretreatment->PostTest Result Result = Time(Post) - Time(Pre) for drug-paired side PostTest->Result

Experimental workflow for the Conditioned Place Preference (CPP) paradigm.

Conclusion

The GHS-R1α antagonist JMV2959 consistently demonstrates efficacy in reducing reward-seeking behaviors across a range of substances, including cocaine, opioids, and alcohol, as well as for palatable foods. Its primary impact appears to be on the motivation and craving that drive relapse (i.e., "seeking") rather than on the consumption of the substance itself (i.e., "taking"), although effects on consumption can be seen.[1][7] This is achieved by blocking ghrelin's ability to modulate the mesolimbic dopamine system.[4][6] These preclinical findings strongly support the ghrelin system as a viable pharmacological target and position JMV2959 and similar GHS-R1α antagonists as promising candidates for the development of novel therapeutics for substance use disorders.

References

JMV2959: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of JMV2959. Detailed experimental methodologies for key in vitro and in vivo assays are described, and the signaling pathways associated with GHS-R1a and the mechanism of action of JMV2959 are illustrated. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, metabolism, neuroscience, and drug development.

Chemical Structure and Identifiers

JMV2959 is a non-peptide small molecule characterized by a 1,2,4-triazole scaffold. Its systematic IUPAC name is (R)-2-amino-N-(1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)acetamide.

IdentifierValue
IUPAC Name (R)-2-amino-N-(1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)acetamide
SMILES String O=C(N--INVALID-LINK--CC4=CNC5=C4C=CC=C5)CN
CAS Number 925238-89-7
Molecular Formula C₃₀H₃₂N₆O₂
Molecular Weight 508.61 g/mol

Physicochemical Properties

JMV2959 is typically supplied as a white to off-white solid or beige powder.[1] Its solubility is a critical factor for its use in various experimental settings.

PropertyValue
Appearance White to off-white solid / Beige powder[1]
Solubility in DMSO 25 mg/mL (49.15 mM)[1]
Solubility in Water < 0.1 mg/mL (insoluble)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Pharmacological Properties

JMV2959 acts as a competitive antagonist at the GHS-R1a. It effectively blocks the binding of ghrelin and other GHS-R1a agonists, thereby inhibiting their downstream signaling.

ParameterValueAssay System
IC₅₀ 32 nMGHS-R1a binding assay
Kₑ 19 nMSchild analysis

JMV2959 has been shown to not induce intracellular calcium mobilization on its own, confirming its antagonist nature.[1]

Signaling Pathways of the Ghrelin Receptor (GHS-R1a)

The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades. The primary signaling pathway involves the Gαq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The receptor can also couple to Gαi/o and Gα12/13, and can signal through β-arrestin pathways.[2][3][4][5]

GHS_R1a_Signaling Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Gq Gαq/11 GHSR1a->Gq Gi Gαi/o GHSR1a->Gi G12 Gα12/13 GHSR1a->G12 beta_arrestin β-Arrestin GHSR1a->beta_arrestin PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PKA PKA Gi->PKA AKT Akt Gi->AKT RhoA RhoA G12->RhoA Activates ERK ERK1/2 beta_arrestin->ERK Activates beta_arrestin->AKT IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Activates PKC->ERK Activates PKA->ERK Activates AKT->ERK Activates

Caption: GHS-R1a Signaling Pathways. Max Width: 760px.

JMV2959, as an antagonist, blocks the initial binding of ghrelin to GHS-R1a, thereby preventing the activation of these downstream signaling cascades.

Experimental Protocols

In Vitro Assays

This assay is used to determine the affinity of JMV2959 for the GHS-R1a by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: HEK-293 or CHO cells stably expressing human GHS-R1a.

  • Radioligand: [¹²⁵I]-His⁹-ghrelin.

  • Procedure:

    • Prepare cell membranes from the GHS-R1a expressing cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-His⁹-ghrelin and varying concentrations of JMV2959.

    • Incubate at 25°C for 60 minutes in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

    • Separate bound from free radioligand by rapid filtration through GF/C filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

    • Calculate the IC₅₀ value by non-linear regression analysis of the competition curve.

This functional assay measures the ability of JMV2959 to inhibit ghrelin-induced increases in intracellular calcium.[6]

  • Cell Line: HEK-293 cells stably expressing GHS-R1a.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS).

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with Fluo-4 AM in HBSS for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Pre-incubate the cells with varying concentrations of JMV2959 or vehicle for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of ghrelin (e.g., EC₈₀).

    • Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye.

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the inhibitory effect of JMV2959 and calculate the IC₅₀ value.

This assay assesses the effect of JMV2959 on the ghrelin-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6]

  • Cell Line: HEK-293 or CHO cells expressing GHS-R1a.

  • Method: Western Blotting or ELISA-based kits.

  • Procedure (Western Blotting):

    • Serum-starve the cells overnight.

    • Pre-treat the cells with different concentrations of JMV2959 for 1 hour.

    • Stimulate the cells with ghrelin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities to determine the level of ERK phosphorylation.

In Vivo Assays

This behavioral paradigm is used to evaluate the rewarding or aversive properties of a drug and the effect of JMV2959 on drug-seeking behavior.[7]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger chambers.

  • Procedure:

    • Pre-conditioning Phase (Day 1): Allow the animals to freely explore all three chambers for 15-20 minutes and record the time spent in each chamber to establish baseline preference.

    • Conditioning Phase (Days 2-9):

      • On alternate days, administer the drug of abuse (e.g., morphine, cocaine) and confine the animal to one of the large chambers for 30-45 minutes.

      • On the intervening days, administer saline and confine the animal to the other large chamber. The drug-paired chamber is counterbalanced across animals.

    • Test Phase (Day 10): Administer JMV2959 (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the central chamber and allowing free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

    • Analysis: A significant increase in the time spent in the drug-paired chamber in the vehicle group indicates successful conditioning. A reduction in this time in the JMV2959-treated group suggests that JMV2959 attenuates the rewarding effects of the drug.

CPP_Workflow Start Start PreConditioning Pre-conditioning: Baseline preference test Start->PreConditioning Conditioning Conditioning Phase: Alternate Drug/Saline pairings with chambers PreConditioning->Conditioning DrugAdmin Administer Drug of Abuse (e.g., Morphine) Conditioning->DrugAdmin SalineAdmin Administer Saline Conditioning->SalineAdmin ConfineDrug Confine to Chamber A DrugAdmin->ConfineDrug ConfineSaline Confine to Chamber B SalineAdmin->ConfineSaline TestPhase Test Phase: Administer JMV2959 or Vehicle ConfineDrug->TestPhase ConfineSaline->TestPhase FreeExplore Allow free exploration of all chambers TestPhase->FreeExplore DataAnalysis Data Analysis: Compare time spent in chambers FreeExplore->DataAnalysis End End DataAnalysis->End

References

JMV2959: A Technical Guide to its Role in Modulating Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of JMV2959, a selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), and its significant role in the modulation of dopamine release. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways, offering valuable insights for research and development in neuropsychopharmacology.

Core Mechanism of Action: Antagonism of the Ghrelin Receptor (GHS-R1a)

JMV2959 exerts its effects by acting as a potent and selective antagonist of the GHS-R1a, also known as the ghrelin receptor.[1] The GHS-R1a is a G protein-coupled receptor (GPCR) primarily activated by the orexigenic peptide hormone ghrelin.[2][3] This receptor is highly expressed in brain regions critical for reward, motivation, and energy homeostasis, including the ventral tegmental area (VTA), a key hub for dopamine neuron cell bodies.[2]

The rewarding and reinforcing effects of many stimuli, including drugs of abuse, are mediated by the mesolimbic dopamine system, which originates in the VTA and projects to the nucleus accumbens (NAc).[2] Ghrelin, by acting on GHS-R1a in the VTA, can stimulate the activity of dopamine neurons, leading to increased dopamine release in the NAc. JMV2959, by blocking the GHS-R1a, effectively attenuates this ghrelin-mediated enhancement of dopamine signaling.[4][5][6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for JMV2959, providing a snapshot of its potency and activity at the GHS-R1a.

ParameterValueSpecies/SystemReference
IC50 32 nMHuman GHS-R1a[1]
In Vivo Dose Range (Rodent) 0.5 - 6 mg/kg (i.p.)Rat/Mouse[2][3][7]

Key Signaling Pathways

The modulation of dopamine release by JMV2959 is underpinned by its interaction with the intricate signaling cascades of the GHS-R1a. This receptor can signal through multiple G protein-dependent and -independent pathways and can also form heterodimers with other receptors, notably dopamine receptors.

GHS-R1a Signaling Cascade

Activation of GHS-R1a by its endogenous ligand, ghrelin, primarily initiates two major signaling pathways:

  • Gαq/11 Pathway: This is considered the canonical signaling pathway for GHS-R1a.[8][9] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the depolarization and increased firing of VTA dopamine neurons.

  • β-Arrestin Pathway: Upon agonist binding, GHS-R1a can also recruit β-arrestins.[8][9] This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[10]

JMV2959, as an antagonist, blocks the initiation of these signaling cascades by preventing ghrelin from binding to the GHS-R1a.

GHS_R1a_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ghrelin Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a Binds & Activates jmv2959 JMV2959 jmv2959->ghsr1a Binds & Blocks g_protein Gαq/11 ghsr1a->g_protein Activates beta_arrestin β-Arrestin ghsr1a->beta_arrestin Recruits plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc dopamine_release Increased Dopamine Neuron Firing & Dopamine Release ca2->dopamine_release pkc->dopamine_release erk ERK Activation beta_arrestin->erk

GHS-R1a Signaling Pathway
Heterodimerization with Dopamine Receptors

A crucial aspect of GHS-R1a's influence on the dopamine system is its ability to form heterodimers with dopamine D1 and D2 receptors.[9][11] This interaction can allosterically modulate the signaling properties of the dopamine receptors, leading to an amplification of dopamine signaling.[11] The formation of GHS-R1a-D1R heteromers in the VTA is thought to be a key mechanism through which ghrelin exerts its effects on dopamine release. By antagonizing GHS-R1a, JMV2959 can disrupt this heterodimerization and its downstream consequences.

Receptor_Heterodimerization ghsr1a GHS-R1a heterodimer GHS-R1a / D1R Heterodimer ghsr1a->heterodimer d1r Dopamine D1R d1r->heterodimer amplified_signaling Amplified Dopamine Signaling heterodimer->amplified_signaling Leads to Microdialysis_Workflow surgery Stereotaxic Surgery: Guide Cannula Implantation (Nucleus Accumbens) recovery Recovery (≥ 48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Baseline Sample Collection probe_insertion->perfusion drug_admin JMV2959 / Vehicle Administration perfusion->drug_admin stimulant_admin Dopamine Releasing Agent Administration drug_admin->stimulant_admin sample_collection Post-treatment Sample Collection stimulant_admin->sample_collection analysis HPLC-ED Analysis of Dopamine Levels sample_collection->analysis data_interpretation Data Interpretation: % Change from Baseline analysis->data_interpretation Electrophysiology_Workflow slice_prep Brain Slice Preparation (VTA) recovery Slice Recovery (≥ 1 hour) slice_prep->recovery recording_setup Transfer to Recording Chamber recovery->recording_setup cell_identification Identify Putative Dopamine Neuron recording_setup->cell_identification whole_cell Establish Whole-Cell Patch-Clamp Recording cell_identification->whole_cell baseline_rec Record Baseline Spontaneous Firing whole_cell->baseline_rec ghrelin_app Bath Apply Ghrelin baseline_rec->ghrelin_app jmv_app Bath Apply JMV2959 ghrelin_app->jmv_app data_analysis Analyze Firing Rate & Membrane Properties jmv_app->data_analysis

References

Methodological & Application

Preparation of JMV2959 for Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of JMV2959, a selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), for in vivo injection. The following sections outline the necessary materials, procedural steps, and relevant biological context to ensure accurate and reproducible experimental outcomes.

Data Presentation: JMV2959 Solubility and Dosing

The following table summarizes key quantitative data for the preparation and administration of JMV2959 for injection in preclinical research, based on established protocols.

ParameterValueNotes
Molecular Weight 508.61 g/mol
In Vitro IC50 32 nMAntagonist activity at GHS-R1a.
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsRefer to manufacturer's instructions.
Storage (in Solvent) -80°C for 6 months; -20°C for 1 monthAliquot to avoid repeated freeze-thaw cycles.
Typical Doses (Rats) 1, 2, 3, and 6 mg/kgDose-dependent effects have been observed.[1][2][3][4]
Route of Administration Intraperitoneal (i.p.)Common route for systemic administration in rodents.[2][4][5]

Experimental Protocols: Preparation of JMV2959 for Injection

This section details the methodologies for preparing JMV2959 solutions for in vivo administration.

Protocol 1: DMSO and Saline/SBE-β-CD Based Vehicle

This protocol is suitable for achieving a higher concentration of JMV2959.

Materials:

  • JMV2959 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saline (0.9% NaCl)

  • (Optional) 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of JMV2959 powder in a sterile container.

  • Initial Dissolution in DMSO: Add a volume of DMSO to constitute 10% of the final desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.

  • Solubilization: Vortex the mixture thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Addition of Aqueous Component:

    • For Saline Vehicle: Slowly add saline to the DMSO solution to reach the final volume, while continuously vortexing to prevent precipitation.

    • For SBE-β-CD Vehicle: Slowly add the 20% SBE-β-CD in saline solution to the DMSO solution to reach the final volume, while continuously vortexing. This can enhance solubility and stability.

  • Final Concentration: This method can achieve a concentration of ≥ 5 mg/mL.[1]

  • Administration: The solution should be administered intraperitoneally. For example, rats may be injected 17-20 minutes prior to behavioral testing.[1][2]

Protocol 2: Multi-Component Vehicle (DMSO, PEG300, Tween-80, Saline)

This protocol utilizes a combination of solvents to enhance the solubility of JMV2959.

Materials:

  • JMV2959 powder

  • DMSO, anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the JMV2959 powder.

  • Solvent Addition Sequence: Add each solvent sequentially as follows, ensuring the solution is mixed thoroughly after each addition: a. 10% DMSO of the final volume. b. 40% PEG300 of the final volume. c. 5% Tween-80 of the final volume. d. 45% Saline of the final volume.

  • Solubilization: Vortex the mixture until a clear solution is obtained.

  • Final Concentration: This method can achieve a concentration of ≥ 2.08 mg/mL.[1]

  • Administration: Administer via intraperitoneal injection.

Protocol 3: DMSO and Corn Oil Based Vehicle

This protocol is suitable for preparations where an oil-based vehicle is preferred.

Materials:

  • JMV2959 powder

  • DMSO, anhydrous

  • Corn Oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Weigh the required amount of JMV2959.

  • Initial Dissolution: Dissolve the JMV2959 in 10% of the final volume with DMSO.

  • Addition of Corn Oil: Add 90% of the final volume with sterile corn oil.

  • Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension.

  • Final Concentration: This method can achieve a concentration of ≥ 2.08 mg/mL.[1]

  • Administration: Administer via intraperitoneal injection.

Mandatory Visualizations

Experimental Workflow for JMV2959 Injection Preparation

G cluster_prep JMV2959 Powder Handling cluster_dissolution Solubilization cluster_admin Administration weigh Weigh JMV2959 Powder add_dmso Add 10% DMSO weigh->add_dmso vortex1 Vortex/Sonicate add_dmso->vortex1 add_vehicle Add 90% Vehicle (e.g., Saline, PEG300 Mix, Corn Oil) vortex1->add_vehicle vortex2 Vortex until Clear Solution add_vehicle->vortex2 load_syringe Load into Syringe vortex2->load_syringe inject Intraperitoneal Injection load_syringe->inject

Caption: Workflow for the preparation of JMV2959 for injection.

Ghrelin Receptor (GHS-R1a) Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Responses ghrelin Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a Binds g_protein Gαq / Gαi/o / Gα12/13 ghsr1a->g_protein Activates beta_arrestin β-Arrestin ghsr1a->beta_arrestin Recruits plc PLC g_protein->plc Gαq pi3k PI3K g_protein->pi3k Gαi/o rhoa RhoA g_protein->rhoa Gα12/13 akt Akt beta_arrestin->akt erk ERK beta_arrestin->erk ip3 IP3 plc->ip3 ca2 ↑ [Ca2+]i ip3->ca2 responses Growth Hormone Secretion Appetite Regulation Metabolism ca2->responses pi3k->akt akt->responses erk->responses rhoa->responses

Caption: Simplified signaling pathway of the ghrelin receptor (GHS-R1a).

References

Application Notes and Protocols for JMV2959 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: JMV2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. It is a valuable tool for investigating the role of the ghrelin system in various physiological and pathological processes in preclinical models. These application notes provide a comprehensive overview of JMV2959 dosage recommendations and experimental protocols for its use in rat models, based on published literature.

Data Presentation: JMV2959 Dosage and Administration in Rats

The following tables summarize the quantitative data on JMV2959 dosage, administration routes, and their effects in different experimental paradigms in rat models.

Table 1: Systemic Administration (Intraperitoneal - i.p.)

Experimental ModelRat StrainDose Range (mg/kg)Key FindingsReference
Cocaine & Oxycodone SeekingSprague-Dawley0.5, 1, 2Did not alter oxycodone or cocaine self-administration, but 2 mg/kg suppressed cue-reinforced cocaine-seeking and 1-2 mg/kg suppressed cue-reinforced oxycodone-seeking.[1][2][3]
Fentanyl Self-Administration & RelapseNot Specified3Significantly reduced active lever-pressing, number of infusions, and fentanyl intake. Also reduced fentanyl-seeking/relapse-like behavior.[4]
Fentanyl-Induced Conditioned Place Preference (CPP)Not Specified1, 3Dose-dependently reduced the manifestation of fentanyl-CPP.[5]
Morphine-Induced EffectsNot Specified3, 66 mg/kg JMV2959 administered after exposure to a morphine-paired context impaired the reconsolidation of morphine reward memory.[6]
Rewarding Food IntakeSprague-Dawley12Decreased total caloric intake from a rewarding food source (Ensure®) over 7 days without affecting chow intake.[7][8]
Rewarding Food-Induced CPPSprague-Dawley1Suppressed the ability of rewarding food to condition a place preference.[7]
Nicotine-Induced Locomotor SensitizationNot Specified3, 6Significantly attenuated nicotine-induced hyperlocomotion.[9]
Cannabinoid Self-Administration & RelapseNot Specified3Significantly reduced the number of active lever-presses, infusions, and cannabinoid intake.[10]

Note: Doses of JMV2959 exceeding 3 mg/kg have been reported to potentially alter general behavioral measures in Wistar or Long-Evans rats.[1][2]

Experimental Protocols

Protocol 1: Evaluation of JMV2959 on Cue-Reinforced Drug-Seeking Behavior

Objective: To assess the effect of JMV2959 on the reinstatement of drug-seeking behavior elicited by drug-associated cues.

Materials:

  • JMV2959 hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats with established drug self-administration and subsequent extinction of the behavior.

  • Standard operant conditioning chambers.

Procedure:

  • Drug Preparation: Dissolve JMV2959 hydrochloride in sterile saline to the desired concentrations (e.g., 0.5, 1, and 2 mg/mL for doses of 0.5, 1, and 2 mg/kg, respectively, assuming an injection volume of 1 mL/kg).

  • Animal Handling and Dosing:

    • Handle rats for several days prior to the experiment to acclimate them to the injection procedure.

    • Administer JMV2959 or vehicle (saline) via intraperitoneal (i.p.) injection 20 minutes before the cue-reinforced drug-seeking test session.[11] The administration order of different doses should be counterbalanced across subjects in a within-subjects design.

  • Behavioral Testing:

    • Place the rat in the operant chamber for the test session (e.g., 60 minutes).[2]

    • Present the drug-associated cues (e.g., light and tone) contingent on responses on the previously active lever. No drug reinforcement is delivered during this session.

    • Record the number of presses on the active and inactive levers.

  • Data Analysis:

    • Analyze the number of active and inactive lever presses using an appropriate statistical method (e.g., one-way repeated measures ANOVA followed by Dunnett's post-hoc test) to compare the effects of different JMV2959 doses to the vehicle control.

Protocol 2: Assessment of JMV2959 on Rewarding Food Intake

Objective: To determine the effect of JMV2959 on the consumption of a highly palatable food source.

Materials:

  • JMV2959 hydrochloride

  • Sterile saline (0.9% NaCl)

  • Adult Sprague-Dawley rats.

  • Standard rat chow and a highly palatable food source (e.g., Ensure® or peanut butter).

  • Cages equipped for accurate food intake measurement.

Procedure:

  • Drug Preparation: Prepare JMV2959 solution in sterile saline as described in Protocol 1. A dose of 12 mg/kg has been shown to be effective in this paradigm.[7]

  • Acclimation:

    • House rats individually and allow them to acclimate to the housing conditions and the presence of both standard chow and the palatable food source.

  • Treatment and Measurement:

    • Administer JMV2959 (12 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 7 days).[7]

    • Measure the daily consumption of both standard chow and the palatable food, as well as the body weight of the rats.

  • Data Analysis:

    • Compare the cumulative intake of chow and palatable food, as well as the change in body weight, between the JMV2959-treated and vehicle-treated groups using statistical tests such as a two-way repeated-measures ANOVA.

Mandatory Visualizations

Signaling Pathway Diagram

GHS_R1a_Antagonism Ghrelin Ghrelin GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Binds & Activates Signaling Downstream Signaling (e.g., Reward Pathways) GHSR1a->Signaling Initiates Blocked Signaling Blocked GHSR1a->Blocked JMV2959 JMV2959 JMV2959->GHSR1a Antagonizes/Blocks

Caption: Antagonistic action of JMV2959 on the ghrelin (GHS-R1a) receptor signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Rat_Model Select Rat Model (e.g., Sprague-Dawley) Acclimation Acclimation Period Rat_Model->Acclimation Administration Administer Vehicle or JMV2959 (i.p.) Acclimation->Administration Drug_Prep Prepare JMV2959 Solution Drug_Prep->Administration Pretreatment Pretreatment Time (e.g., 20 min) Administration->Pretreatment Behavioral_Test Behavioral Testing (e.g., Operant Chamber) Pretreatment->Behavioral_Test Data_Collection Collect Behavioral Data Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Interpret Results Stats->Results

Caption: General experimental workflow for studying the effects of JMV2959 in rat models.

References

Application Notes: JMV2959 in Cocaine Self-Administration Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JMV2959 is a potent, selective, and brain-penetrant antagonist/inverse agonist of the Growth Hormone Secretagogue Receptor 1α (GHS1αR), also known as the ghrelin receptor.[1] The ghrelin system, primarily associated with appetite and energy homeostasis, has been increasingly implicated in the neurobiology of addiction.[2][3] Ghrelin receptors are expressed on key components of the brain's reward circuitry, including the ventral tegmental area (VTA), where they modulate dopamine release in the nucleus accumbens.[4][5] Preclinical evidence suggests that blocking GHS1αR signaling can attenuate the rewarding and reinforcing properties of various drugs of abuse, including cocaine.[4][6] These notes provide a summary of findings and detailed protocols for utilizing JMV2959 in rat models of cocaine self-administration and relapse.

Mechanism of Action

Cocaine elevates circulating ghrelin levels, which in turn acts on GHS1αR in the VTA to potentiate dopamine signaling, a key mechanism for reinforcement and drug-seeking behavior.[4][7] JMV2959 competitively antagonizes the GHS1αR, thereby blocking the downstream effects of ghrelin. This action is thought to reduce the motivational value of cocaine-associated cues and contexts, making JMV2959 a promising candidate for relapse prevention.[3][7] The signaling cascade involves G-protein and β-arrestin-2 pathways, which regulate dopamine neuron excitability and synaptic plasticity.[8][9]

Data Summary

The effects of JMV2959 can vary depending on the behavioral paradigm being tested (i.e., active drug taking vs. cue-induced seeking).

Table 1: Effect of JMV2959 on Cocaine Self-Administration (Maintenance Phase)

JMV2959 Dose (mg/kg, i.p.)Animal ModelCocaine Dose (mg/kg/infusion)ScheduleEffect on Active Lever PressesEffect on Cocaine InfusionsReference
0.5, 1, 2Male Sprague-Dawley Rats0.25FR5No significant reductionNo significant reduction[1][10]
3Male Sprague-Dawley Rats1.0FR1Significant reductionSignificant reduction[7]
6Male Sprague-Dawley Rats1.0FR1Significant reductionSignificant reduction[7]

Note: Discrepancies in findings may relate to differences in cocaine unit dose, reinforcement schedule, or session length.

Table 2: Effect of JMV2959 on Cue-Induced Cocaine Seeking (Reinstatement)

JMV2959 Dose (mg/kg, i.p.)Animal ModelEffect on Previously Active Lever PressesEffect on Inactive Lever PressesReference
2Male Sprague-Dawley RatsSignificantly decreased seeking behaviorNo significant change[1][10]

Table 3: Effect of JMV2959 on Cocaine-Primed Reinstatement

JMV2959 Dose (mg/kg, i.p.)Animal ModelCocaine Priming Dose (mg/kg, i.p.)Effect on Active Lever PressesReference
0.3Male Sprague-Dawley Rats10No significant attenuation[7]
3Male Sprague-Dawley Rats10Significantly attenuated reinstatement[7]
6Male Sprague-Dawley Rats10Significantly attenuated reinstatement[7]

Experimental Protocols

The following are detailed methodologies synthesized from studies investigating JMV2959 in cocaine self-administration paradigms.

Protocol 1: Cocaine Self-Administration and Extinction

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.[1][10]

  • Weight: 250-300g upon arrival.[1]

  • Housing: Pair-housed on a 12-hour light-dark cycle with constant temperature (21-23°C) and humidity (45-50%).[1]

  • Diet: Ad libitum access to standard chow and water, except during experimental sessions.[1]

2. Surgical Procedure (Intravenous Catheterization):

  • Rats are anesthetized (e.g., using ketamine/xylazine).

  • A chronic indwelling catheter, typically made of Silastic tubing, is implanted into the right jugular vein.

  • The catheter tubing is passed subcutaneously to exit from the mid-scapular region.

  • The external portion of the catheter is attached to a harness system (e.g., from Plastics One) to allow for drug infusions within the operant chamber.

  • Post-operative care includes antibiotic treatment (e.g., cefazolin) and daily catheter flushing with heparinized saline to maintain patency.[1]

  • Allow a recovery period of at least 7 days before starting behavioral training.

3. Apparatus:

  • Standard operant conditioning chambers (e.g., Med-Associates) housed within sound-attenuating, ventilated boxes.[1]

  • Each chamber is equipped with two retractable levers, a stimulus light above each lever, and a house light.[1]

  • An infusion pump connected to the rat's catheter via a swivel system delivers the drug reinforcement.[1]

4. Drug Preparation:

  • Cocaine: (-)-Cocaine hydrochloride is dissolved in sterile 0.9% saline.[1] Doses for self-administration typically range from 0.25 mg/kg/infusion to 1.0 mg/kg/infusion.[1][7]

  • JMV2959: JMV2959 is dissolved in sterile 0.9% saline.[1] Doses for systemic administration typically range from 0.5 to 6 mg/kg, administered intraperitoneally (i.p.).[7][10]

5. Self-Administration Training:

  • Acquisition: Rats are trained to press an "active" lever for an intravenous infusion of cocaine in daily sessions (e.g., 60-180 minutes).[1][7]

  • Reinforcement Schedule: Training often begins on a fixed-ratio 1 (FR1) schedule, where every active lever press results in an infusion.[7] This can be advanced to a more stringent schedule, such as FR5, to establish stable responding.[1]

  • Cues: Each cocaine infusion is paired with a discrete cue complex (e.g., illumination of the cue light above the active lever and the sound of the infusion pump) for a short duration (e.g., 6 seconds).[1]

  • Time-Out: A time-out period (e.g., 20 seconds) follows each infusion, during which active lever presses are recorded but do not result in reinforcement.[1]

  • Stability Criteria: Training continues until rats show stable intake and lever pressing (e.g., <20% variation over three consecutive sessions).[11][12]

6. Extinction Training:

  • Following stable self-administration, cocaine is replaced with saline.

  • Sessions continue as before, but active lever presses now result in a saline infusion and presentation of the associated cues.

  • Extinction sessions are run daily until responding on the active lever is significantly reduced (e.g., to <25% of the maintenance baseline).

Protocol 2: JMV2959 Administration in Reinstatement (Relapse Model)

1. Procedure:

  • This protocol follows the successful completion of Extinction Training (Protocol 1, Step 6).

  • JMV2959 Pretreatment: Prior to the reinstatement test session (typically 15-20 minutes before), rats are administered a systemic injection of JMV2959 (e.g., 0.5, 1, 2, 3, or 6 mg/kg, i.p.) or vehicle (saline).[7][10]

  • Reinstatement Test: Rats are returned to the operant chamber for a test session (e.g., 60 minutes). Reinstatement of drug-seeking can be triggered by:

    • Cue-Induced Reinstatement: Presentation of the cocaine-associated cues (light and tone) contingent on an active lever press, without drug delivery.[1][10]

    • Cocaine-Primed Reinstatement: A non-contingent, experimenter-administered injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the rat in the chamber.[7]

  • Data Collection: The primary measure is the number of presses on the previously active lever, which reflects the level of drug-seeking behavior. Inactive lever presses are also recorded as a measure of general activity.[7][10]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Phase 1: Preparation cluster_training Phase 2: Behavioral Training cluster_test Phase 3: Testing acclimation Animal Acclimation (7 days) surgery Jugular Vein Catheterization acclimation->surgery recovery Surgical Recovery (>7 days) surgery->recovery sa_training Cocaine Self-Administration (FR1 -> FR5 Schedule) (~14 days) recovery->sa_training extinction Extinction Training (Saline Substitution) sa_training->extinction pretreatment JMV2959 or Vehicle Pretreatment (i.p.) extinction->pretreatment reinstatement Reinstatement Test (Cue- or Cocaine-Primed) pretreatment->reinstatement

Caption: Experimental workflow for testing JMV2959 on cocaine seeking.

G cluster_VTA VTA Dopamine Neuron cluster_synapse Nucleus Accumbens Synapse ghsr GHS1αR beta_arrestin β-arrestin-2 ghsr->beta_arrestin G-protein/ β-arrestin signaling da_release Dopamine Release beta_arrestin->da_release Potentiates da Dopamine da_release->da Releases dat Dopamine Transporter (DAT) da->dat Reuptake reward Reinforcement & Reward da->reward Mediates ghrelin Ghrelin (from stomach, ↑ by cocaine) ghrelin->ghsr Activates jmv JMV2959 jmv->ghsr Antagonizes cocaine Cocaine cocaine->dat Blocks

Caption: Signaling pathway of the ghrelin system in cocaine reinforcement.

References

Application Notes and Protocols for JMV2959 in Opioid-Seeking Behavior Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JMV2959, a selective ghrelin receptor (GHS1αR) antagonist, in preclinical studies of opioid-seeking behavior. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of GHS1αR antagonism for opioid use disorder.

Introduction

The "hunger hormone" ghrelin, through its action on the growth hormone secretagogue receptor 1α (GHS1αR), plays a significant role in reward-related signaling for both natural rewards and drugs of abuse.[1][2] Preclinical evidence strongly suggests that the ghrelin system is implicated in the reinforcing effects of opioids, making the GHS1αR a promising target for therapeutic intervention in opioid addiction.[3][4] JMV2959 is a potent and selective GHS1αR antagonist that has been shown to attenuate various aspects of opioid reward and seeking in rodent models.[2][5] These notes summarize key findings and provide detailed protocols for utilizing JMV2959 in such studies.

Mechanism of Action

JMV2959 exerts its effects by blocking the GHS1αR, which is notably expressed in key areas of the brain's reward circuitry, including the ventral tegmental area (VTA).[2][3] The GHS1αR is found on dopamine (DA) neurons within the VTA.[2] By antagonizing this receptor, JMV2959 is thought to reduce the rewarding properties of opioids and the motivation to seek them. Systemic administration of JMV2959 has been shown to decrease morphine- and cocaine-induced dopamine efflux in the nucleus accumbens (NAc), a primary projection target of VTA DA neurons.[2][3]

cluster_0 Ventral Tegmental Area (VTA) Dopamine Neuron Opioids Opioids GHS1aR GHS1αR Opioids->GHS1aR potentiates signaling Ghrelin Ghrelin Ghrelin->GHS1aR activates Dopamine Dopamine Release in NAc GHS1aR->Dopamine stimulates JMV2959 JMV2959 JMV2959->GHS1aR blocks Reward Drug Reward & Seeking Behavior Dopamine->Reward mediates

Caption: JMV2959 blocks ghrelin's activation of GHS1αR on VTA neurons, reducing opioid-potentiated dopamine release and seeking behavior.

Data Presentation
OpioidAnimal ModelJMV2959 Dose (mg/kg, i.p.)Effect on Self-AdministrationEffect on Cue-Reinforced SeekingReference
OxycodoneMale Sprague-Dawley Rats0.5, 1, 2No significant effectSignificant reduction in active lever pressing[1][4][6]
FentanylRats3Significant reduction in infusions and active lever pressingSignificant reduction in relapse-like behavior[7]
MorphineRodentsNot specified for self-administrationNot specifiedNot applicable[2]
OpioidAnimal ModelJMV2959 Dose (mg/kg)Effect on CPP ExpressionEffect on CPP DevelopmentReference
MorphineRodentsNot specifiedDecreased expressionNot specified[2]
FentanylRats1, 3 (i.p.)Significant, dose-dependent reductionReduced with simultaneous administration[7][8]
MorphineRats6Significantly reduced environmental cue-induced CPPNot specified[5]
OpioidAnimal ModelJMV2959 Dose (mg/kg, i.p.)Effect on Dopamine ReleaseReference
MorphineRatsNot specifiedReduction in morphine-induced DA efflux[2][3]
FentanylRatsNot specifiedSignificantly reduced fentanyl-induced DA release[7][8]
CocaineRats6Suppressed, but did not eliminate, cocaine-evoked DA overflow[2]

Experimental Protocols

Protocol 1: Cue-Reinforced Opioid-Seeking Paradigm

This protocol is designed to assess the effect of JMV2959 on the motivation to seek opioids in the presence of drug-associated cues.

  • JMV2959

  • Vehicle (e.g., saline)

  • Opioid (e.g., oxycodone)

  • Standard operant conditioning chambers

  • Intravenous catheters and infusion pumps

  • Syringes and needles

  • Animal Model: Male Sprague-Dawley rats are commonly used.[6]

  • Surgery: Implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.

  • Self-Administration Training:

    • Train rats to self-administer the opioid (e.g., oxycodone at 0.15 mg/kg/infusion) by pressing an active lever in daily sessions (e.g., 2 hours).

    • Each active lever press results in an infusion of the opioid, paired with a discrete cue complex (e.g., a light and a tone).

    • An inactive lever is also present but has no programmed consequences.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).

  • Extinction:

    • Following stable self-administration, begin extinction sessions where active lever presses no longer result in opioid infusion or the presentation of cues.

    • Continue extinction until responding on the active lever is significantly reduced (e.g., to less than 25% of the average of the last three self-administration sessions).

  • Cue-Reinforced Seeking Test:

    • Administer JMV2959 (e.g., 0.5, 1, or 2 mg/kg, i.p.) or vehicle 30 minutes before the test session.[2][6]

    • Place the rat back into the operant chamber.

    • Pressing the active lever now results in the presentation of the drug-associated cues, but no opioid is delivered.

    • Record the number of active and inactive lever presses for the duration of the session (e.g., 60 minutes).[6]

  • Data Analysis:

    • Compare the number of active lever presses between the JMV2959-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

A IV Catheter Surgery & Recovery B Opioid Self-Administration Training with Cues A->B C Extinction Training (No Drug, No Cues) B->C D JMV2959 or Vehicle Administration C->D E Cue-Reinforced Seeking Test (Cues, No Drug) D->E F Data Analysis: Lever Presses E->F

Caption: Workflow for assessing JMV2959's effect on cue-reinforced opioid seeking.

Protocol 2: Conditioned Place Preference (CPP) Paradigm

This protocol assesses the ability of JMV2959 to block the rewarding effects of opioids as measured by a conditioned place preference.

  • JMV2959

  • Vehicle (e.g., saline)

  • Opioid (e.g., morphine or fentanyl)

  • CPP apparatus with at least two distinct chambers

  • Pre-Conditioning (Baseline Preference):

    • On day 1, allow the animal to freely explore the entire CPP apparatus for a set duration (e.g., 15 minutes).

    • Record the time spent in each chamber to determine any initial preference.

  • Conditioning:

    • This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer the opioid (e.g., morphine, 5 mg/kg, s.c.) and confine the animal to one of the chambers (the initially non-preferred chamber).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber.

    • To test the effect of JMV2959 on the expression of CPP, administer JMV2959 (e.g., 1, 3, or 6 mg/kg, i.p.) before the post-conditioning test.[5][8]

    • To test the effect on the development of CPP, co-administer JMV2959 with the opioid during the conditioning phase.[7][8]

  • Post-Conditioning (CPP Test):

    • The day after the final conditioning session, allow the animal to again freely explore the entire apparatus in a drug-free state.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a preference score (time in drug-paired chamber minus time in vehicle-paired chamber).

    • Compare the preference scores between the JMV2959-treated and control groups.

cluster_0 CPP Protocol cluster_1 Conditioning Days cluster_2 JMV2959 Intervention Points A Pre-Conditioning: Baseline Preference Test B Conditioning Phase A->B C Post-Conditioning: CPP Expression Test B->C D Opioid + Confinement to Drug-Paired Chamber E Vehicle + Confinement to Vehicle-Paired Chamber F JMV2959 before Opioid during Conditioning (Tests Development) F->D blocks development G JMV2959 before Post-Conditioning Test (Tests Expression) G->C blocks expression

Caption: JMV2959 can be administered during conditioning or before the final test to assess its impact on CPP development or expression, respectively.

Protocol 3: Intravenous Self-Administration (IVSA) Paradigm

This protocol is used to determine if JMV2959 alters the primary reinforcing effects of opioids.

  • JMV2959

  • Vehicle (e.g., saline)

  • Opioid (e.g., fentanyl)

  • Standard operant conditioning chambers

  • Intravenous catheters and infusion pumps

  • Syringes and needles

  • Animal Model and Surgery: As described in Protocol 1.

  • IVSA Training:

    • Train rats to self-administer the opioid (e.g., fentanyl, 2.5 µg/kg/infusion) by pressing an active lever in daily sessions (e.g., 3-6 hours).[7]

    • A fixed-ratio 1 (FR1) schedule of reinforcement is often used, where every active lever press results in an infusion.[7]

    • Continue training until stable intake is achieved.

  • JMV2959 Treatment:

    • Once stable self-administration is established, administer JMV2959 (e.g., 3 mg/kg, i.p.) or vehicle 20 minutes before the start of the IVSA session.[7]

    • This can be done for one or multiple consecutive sessions.

  • Data Collection and Analysis:

    • Record the number of infusions earned, and active and inactive lever presses.

    • Compare these measures between the JMV2959-treated and vehicle-treated conditions.

A IV Catheter Surgery & Recovery B Stable Opioid Self-Administration A->B C Pre-treatment with JMV2959 or Vehicle B->C D IVSA Test Session C->D E Data Analysis: Infusions & Lever Presses D->E

Caption: Workflow for evaluating the effect of JMV2959 on opioid self-administration.

Conclusion

JMV2959 represents a valuable pharmacological tool for investigating the role of the ghrelin system in opioid addiction. The provided data and protocols demonstrate that JMV2959 is particularly effective at reducing cue-induced drug-seeking, a key driver of relapse.[1][4] These findings support the continued investigation of GHS1αR antagonists as a potential therapeutic strategy for preventing relapse in individuals with opioid use disorder.[2][5] Researchers utilizing JMV2959 should carefully consider the specific aspects of addiction they aim to model (e.g., reward, seeking, relapse) to select the most appropriate behavioral paradigm.

References

JMV2959: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological context of JMV2959, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a). This document includes a summary of its synthesis, relevant quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

Chemical Synthesis Pathway

JMV2959 is a trisubstituted 1,2,4-triazole derivative. Its synthesis is based on a peptidomimetic approach, starting from amino acid precursors. The core 1,2,4-triazole ring is constructed and subsequently functionalized with the appropriate side chains to yield the final compound.

A generalized synthetic pathway for JMV2959 and its analogs involves a multi-step process. While a detailed, step-by-step protocol for JMV2959 is not publicly available, the synthesis of analogous compounds has been described in the scientific literature. The key steps include the formation of a hydrazide intermediate, followed by cyclization to form the 1,2,4-triazole ring, and subsequent modifications to introduce the necessary substituents.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of JMV2959 from in vivo studies.

Table 1: In Vivo Efficacy of JMV2959 on Food Intake and Body Weight

ParameterSpeciesDose of JMV2959EffectReference
Food IntakeRat6 mg/kgSignificant decrease on day 1 and 2
Body WeightRat6 mg/kgSignificant decrease on day 1

Table 2: In Vivo Efficacy of JMV2959 in Models of Substance Use Disorder

ModelSpeciesJMV2959 DoseEffectReference
Morphine-induced Conditioned Place Preference (CPP)Rat6 mg/kgSignificantly reduced environmental cue-induced CPP
Cocaine-seeking behaviorRat0.5, 1, 2 mg/kgDid not alter cocaine intake
Oxycodone-seeking behaviorRat0.5, 1, 2 mg/kgDid not alter oxycodone intake

Experimental Protocols

The following are generalized protocols for experiments frequently conducted with JMV2959, based on published literature.

Protocol 1: In Vivo Administration of JMV2959 for Behavioral Studies

Objective: To assess the effect of JMV2959 on a specific behavioral paradigm in rodents.

Materials:

  • JMV2959 (purity >99.5%)

  • Vehicle (e.g., 2% Dimethyl sulfoxide (DMSO) in 0.9% physiological saline)

  • Syringes and needles for subcutaneous or intraperitoneal injection

  • Experimental animals (e.g., rats or mice)

  • Apparatus for the specific behavioral test (e.g., conditioned place preference boxes, locomotor activity chambers)

Procedure:

  • Preparation of JMV2959 Solution:

    • On the day of the experiment, dissolve JMV2959 in the vehicle to the desired concentration (e.g., for a 6 mg/kg dose in a rat weighing 300g, prepare a solution such that the injection volume is appropriate, typically 1 ml/kg).

    • Vortex the solution to ensure it is fully dissolved.

  • Animal Handling and Acclimation:

    • House the animals in a controlled environment (temperature, humidity, light/dark cycle) and allow them to acclimate for at least one week before the experiment.

    • Handle the animals for several days prior to the experiment to minimize stress.

  • Administration:

    • Weigh each animal accurately on the day of the experiment to calculate the precise dose.

    • Administer the prepared JMV2959 solution or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Behavioral Testing:

    • Following the appropriate pre-treatment time (as determined by pharmacokinetic studies or previous literature), place the animal in the behavioral apparatus.

    • Record the behavioral parameters as required by the specific experimental design. For example, in a locomotor activity test, record ambulation for a set period.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of JMV2959 with the vehicle control group.

Protocol 2: Conditioned Place Preference (CPP) Paradigm

Objective: To evaluate the effect of JMV2959 on the rewarding properties of a substance.

Materials:

  • JMV2959

  • Drug of interest (e.g., morphine)

  • Vehicle solutions

  • CPP apparatus with at least two distinct compartments

  • Animal subjects (rats or mice)

Procedure:

  • Pre-conditioning Phase (Baseline Preference):

    • On day 1, place the animal in the CPP apparatus with free access to all compartments for a set duration (e.g., 15 minutes).

    • Record the time spent in each compartment to determine any baseline preference.

  • Conditioning Phase:

    • This phase typically lasts for several days (e.g., 6-8 days).

    • On drug conditioning days, administer the drug of interest (e.g., morphine) and confine the animal to one specific compartment (e.g., the initially non-preferred compartment).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment.

    • To test the effect of JMV2959 on the acquisition of CPP, administer JMV2959 prior to the drug of interest on conditioning days.

  • Post-conditioning Phase (Test for Preference):

    • On the test day, place the animal in the CPP apparatus with free access to all compartments in a drug-free state.

    • Record the time spent in each compartment for a set duration.

    • An increase in time spent in the drug-paired compartment compared to baseline indicates the development of CPP.

  • Data Analysis:

    • Calculate the preference score (time in drug-paired compartment minus time in vehicle-paired compartment).

    • Use statistical analysis to compare the preference scores between the group treated with the drug alone and the group treated with the drug plus JMV2959.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by JMV2959 and a typical experimental workflow.

GHSR1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates JMV2959 JMV2959 JMV2959->GHSR1a Blocks Gq Gq protein GHSR1a->Gq PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Ghrelin signaling pathway and the antagonistic action of JMV2959.

Experimental_Workflow A Hypothesis Formulation (e.g., JMV2959 reduces reward-seeking) B Experimental Design (e.g., CPP, self-administration) A->B C Preparation of JMV2959 and Vehicle B->C D Animal Acclimation and Handling B->D E Drug Administration (JMV2959 or Vehicle) C->E D->E F Behavioral Testing E->F G Data Collection F->G H Statistical Analysis G->H I Conclusion H->I

Caption: A typical experimental workflow for in vivo studies with JMV2959.

JMV2959: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of JMV2959, a potent and selective ghrelin receptor (GHS-R1a) antagonist, and protocols for its use in in vitro and in vivo studies. JMV2959 is a valuable tool for investigating the role of the ghrelin system in various physiological and pathological processes, including appetite regulation, substance abuse, and reward pathways.

Physicochemical Properties and Solubility

JMV2959 is a beige or white to off-white powder.[1][2][3] Its molecular formula is C₃₀H₃₂N₆O₂ with a molecular weight of 508.61 g/mol (free base basis).[2][3]

Solubility Data

The solubility of JMV2959 in various solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility data for JMV2959.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) 100 mg/mL[1][2] or 25 mg/mL (49.15 mM)[3]For the 25 mg/mL concentration, ultrasonic treatment and warming to 60°C may be necessary. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[3]
Water 5 mg/mL[1][2] or < 0.1 mg/mL (insoluble)[3]The conflicting data suggests that while it may have some aqueous solubility, it is limited. For in vivo studies, it is often dissolved in a co-solvent system.
2% DMSO in Saline Sufficient for in vivo injections[4][5]This is a common vehicle for subcutaneous and intraperitoneal injections in animal studies.[4][5]
Saline (0.9% NaCl) Soluble (vehicle for in vivo studies)[6]One study reports dissolving JMV2959 directly in saline for administration.[6]

Experimental Protocols

Protocol 1: Preparation of JMV2959 Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of JMV2959 in DMSO, which can then be diluted for various experimental applications.

Materials:

  • JMV2959 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of JMV2959 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of JMV2959).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath at 60°C and/or sonication can be applied.[3]

    • Visually inspect the solution to ensure complete dissolution and absence of particulates.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Experimental Workflow for JMV2959 Stock Solution Preparation

G cluster_start Start cluster_dissolution Dissolution cluster_storage Storage weigh Weigh JMV2959 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility heat_sonicate Gentle Warming (60°C) and/or Sonication check_solubility->heat_sonicate No visual_inspection Visually Inspect Solution check_solubility->visual_inspection Yes heat_sonicate->vortex store Store at -20°C or -80°C visual_inspection->store

A workflow diagram for preparing JMV2959 stock solutions.

Protocol 2: In Vitro Application - GHS-R1a Mediated Calcium Influx Assay

This protocol outlines the use of JMV2959 as a GHS-R1a antagonist in a cell-based calcium influx assay using HEK cells.[1]

Materials:

  • HEK cells expressing GHS-R1a

  • Cell culture medium

  • JMV2959 stock solution (in DMSO)

  • GHS-R1a agonist (e.g., Ghrelin or Pyridone 8)

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader or microscope

Procedure:

  • Cell Seeding: Seed GHS-R1a expressing HEK cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions.

  • JMV2959 Pre-treatment:

    • Prepare a working solution of JMV2959 in assay buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

    • Remove the dye solution and add the JMV2959 working solution to the cells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Prepare a working solution of the GHS-R1a agonist.

    • Place the plate in the fluorometric reader and begin recording the baseline fluorescence.

    • Add the agonist solution to the wells and continue recording the fluorescence to measure changes in intracellular calcium levels.

  • Data Analysis: Analyze the fluorescence data to determine the effect of JMV2959 on agonist-induced calcium influx. The IC₅₀ of JMV2959 is reported to be 32 nM.[2][3]

Signaling Pathway of GHS-R1a and Inhibition by JMV2959

G cluster_cell Cell Membrane ghsr1a GHS-R1a ca_influx Intracellular Ca²⁺ Influx ghsr1a->ca_influx Leads to ghrelin Ghrelin (Agonist) ghrelin->ghsr1a Activates jmv2959 JMV2959 (Antagonist) jmv2959->ghsr1a Blocks

Simplified signaling pathway of GHS-R1a activation and its inhibition by JMV2959.

Protocol 3: In Vivo Application - Administration for Behavioral Studies

This protocol provides a general guideline for the preparation and administration of JMV2959 for in vivo studies in rodents, based on its use in investigating addiction and reward-seeking behaviors.[4][5][6]

Materials:

  • JMV2959 powder

  • Anhydrous DMSO

  • Sterile 0.9% saline

  • Sterile vials

  • Syringes and needles for administration (appropriate gauge for the route of injection)

Procedure:

  • Vehicle Preparation: Prepare a 2% DMSO in saline solution. For example, to make 10 mL of the vehicle, mix 0.2 mL of DMSO with 9.8 mL of sterile saline.

  • JMV2959 Solution Preparation:

    • Weigh the required amount of JMV2959 to achieve the desired final concentration for injection (e.g., 3 or 6 mg/kg).[4]

    • Dissolve the JMV2959 powder in a small volume of DMSO first.

    • Gradually add the sterile saline to the DMSO-JMV2959 mixture while vortexing to bring it to the final volume. The final concentration of DMSO should be 2%.[4][5]

    • Alternatively, some studies have reported dissolving JMV2959 directly in saline.[6] The feasibility of this should be confirmed based on the required dose and injection volume.

  • Administration: Administer the JMV2959 solution to the animals via the desired route, such as subcutaneous or intraperitoneal injection.[4][5] The injection volume should be appropriate for the size of the animal.

  • Control Group: The control group should receive the same volume of the vehicle (e.g., 2% DMSO in saline) via the same administration route.

Important Considerations:

  • Purity: Ensure the JMV2959 used is of high purity (e.g., >99.5%) for reliable and reproducible results.[4][5]

  • Safety: Handle JMV2959 and DMSO with appropriate personal protective equipment in a well-ventilated area.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[5]

Applications of JMV2959

JMV2959 has been utilized in a variety of research areas, primarily focusing on the antagonism of the ghrelin receptor. Key applications include:

  • Addiction Studies: Investigating the role of the ghrelin system in the rewarding and reinforcing effects of drugs of abuse such as morphine, fentanyl, cocaine, and methamphetamine.[4][5][6] JMV2959 has been shown to reduce drug-seeking behaviors and conditioned place preference in animal models.[4][5][6]

  • Neuropsychiatric Disorders: Examining the effects of GHS-R1a antagonism on conditions like phencyclidine-induced deficits in prepulse inhibition, a model relevant to schizophrenia.[2]

  • Metabolic Research: Although not the primary focus of the cited literature, as a ghrelin antagonist, JMV2959 has the potential for use in studies related to appetite, food intake, and energy metabolism.[4][5] Studies have shown that JMV2959 administration can lead to decreased food and water intake.[4][5]

References

Proper storage and handling of JMV2959 compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and experimental use of JMV2959, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.

Compound Information

  • Compound Name: JMV2959

  • Mechanism of Action: GHS-R1a Antagonist

  • Molecular Formula: C₃₀H₃₂N₆O₂ (as free base)

  • Appearance: Powder

  • Primary Use: Preclinical research investigating the role of the ghrelin system in reward, addiction, and feeding behaviors.

Storage and Stability

Proper storage of JMV2959 is crucial to maintain its integrity and activity.

FormStorage TemperatureDurationNotes
Powder (as supplied) 2-8°CRefer to manufacturer's expiry dateProtect from light.
Stock Solution -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.

Note: Currently, there is limited published data on the long-term stability of JMV2959 in various solvents once in solution. It is recommended to prepare fresh working solutions for each experiment.

Solution Preparation and Handling

JMV2959 has been successfully used in numerous in vivo studies. The following protocol is a general guideline for preparing JMV2959 for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.

Protocol: Preparation of JMV2959 for In Vivo Administration

Materials:

  • JMV2959 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a Stock Solution (e.g., 10 mg/mL):

    • Aseptically weigh the desired amount of JMV2959 powder.

    • Add a small volume of DMSO to the powder. One study successfully dissolved JMV2959 in 2% DMSO for in vivo injections[2].

    • Vortex gently until the powder is completely dissolved.

  • Prepare the Working Solution:

    • Further dilute the stock solution with sterile 0.9% saline to the final desired concentration. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of sterile saline.

    • Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity in animals.

    • Vortex the working solution gently to ensure it is homogenous.

  • Administration:

    • Administer the freshly prepared working solution to the animal via the desired route (e.g., i.p. or s.c.).

Important Considerations:

  • Always perform calculations to ensure the correct dosage is administered based on the animal's body weight.

  • It is recommended to prepare fresh working solutions on the day of the experiment.

  • Visually inspect the solution for any precipitation before administration. If precipitation is observed, do not use.

In Vivo Efficacy and Dose-Response Data

JMV2959 has been shown to be effective in various animal models of addiction and reward. The following tables summarize key dose-response data from published studies in rats.

Table 1: Effect of JMV2959 on Cocaine-Related Behaviors in Rats

Dosing Range (i.p.)Animal ModelEffectReference
0.5, 1, 2 mg/kgCocaine Self-AdministrationNo significant effect on cocaine intake.[3][3]
2 mg/kgCue-Reinforced Cocaine-SeekingSignificantly decreased active lever presses.[3][3]

Table 2: Effect of JMV2959 on Opioid-Related Behaviors in Rats

Dosing Range (i.p.)Animal ModelEffectReference
0.5, 1, 2 mg/kgOxycodone Self-AdministrationNo significant effect on oxycodone intake.[3][3]
1, 2 mg/kgCue-Reinforced Oxycodone-SeekingSignificantly decreased active lever presses.[3][3]
3, 6 mg/kgMorphine-Induced Conditioned Place Preference (CPP)Significantly reduced the expression of morphine CPP.[2][2]
6 mg/kgMorphine Memory ReconsolidationImpaired the reconsolidation of morphine reward memory.[2][2]

Note: The effective dose of JMV2959 may vary depending on the specific experimental conditions, including the animal strain, the behavioral paradigm, and the drug of abuse being studied.

Signaling Pathway

JMV2959 acts as an antagonist at the GHS-R1a, thereby blocking the downstream signaling initiated by its endogenous ligand, ghrelin. The binding of ghrelin to GHS-R1a activates intracellular signaling cascades that play a role in appetite, reward, and motivation.

GHSR1a_Signaling Ghrelin Ghrelin JMV2959 JMV2959 GHSR1a GHS-R1a Ghrelin->GHSR1a JMV2959->GHSR1a Gq Gq GHSR1a->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Ghrelin receptor signaling and antagonism by JMV2959.

Experimental Protocols

The following are generalized protocols for common behavioral assays used to evaluate the effects of JMV2959.

Conditioned Place Preference (CPP)

This protocol is designed to assess the effect of JMV2959 on the rewarding properties of a substance or its ability to block the expression or reconsolidation of a drug-associated memory.

Workflow:

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning PreTest Baseline Preference Test (Day 1) Day2 Drug + Paired Chamber PreTest->Day2 Day3 Vehicle + Unpaired Chamber Day2->Day3 Day4 Drug + Paired Chamber Day3->Day4 Day5 Vehicle + Unpaired Chamber Day4->Day5 JMV_Admin Administer JMV2959 or Vehicle Day5->JMV_Admin PostTest Preference Test JMV_Admin->PostTest

Conditioned Place Preference (CPP) experimental workflow.

Methodology:

  • Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central neutral chamber.

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow free access to all chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference. The less-preferred chamber is typically paired with the drug.

  • Conditioning: This phase usually occurs over several days (e.g., 4-8 days).

    • On drug-pairing days, administer the substance of interest (e.g., morphine, cocaine) and confine the animal to the drug-paired chamber for a set duration (e.g., 30-45 minutes).

    • On vehicle-pairing days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle days is counterbalanced.

  • Post-Conditioning (Preference Test):

    • To test the effect of JMV2959 on the expression of CPP, administer JMV2959 (at the desired dose) or vehicle prior to the test session (e.g., 20-30 minutes before).

    • Place the animal in the central chamber and allow free access to all chambers for the same duration as the pre-conditioning test.

    • Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber in the vehicle-treated group indicates successful conditioning. A reduction in this preference in the JMV2959-treated group suggests the compound blocks the expression of the drug-induced reward memory.

Intravenous Self-Administration

This protocol is used to assess the effect of JMV2959 on the motivation to take a drug and on drug-seeking behavior.

Workflow:

SelfAdmin_Workflow Surgery Catheter Implantation Surgery Recovery Recovery Period Surgery->Recovery Acquisition Acquisition of Self-Administration Recovery->Acquisition Maintenance Stable Self-Administration (Maintenance) Acquisition->Maintenance JMV_Test JMV2959 Treatment & Self-Administration Test Maintenance->JMV_Test Extinction Extinction Training (Optional) Maintenance->Extinction Reinstatement Cue-Reinforced Reinstatement Test (with JMV2959) Extinction->Reinstatement

Intravenous self-administration experimental workflow.

Methodology:

  • Surgery: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of the animal.

  • Recovery: Allow the animal to recover from surgery for at least 5-7 days.

  • Acquisition of Self-Administration:

    • Place the animal in an operant conditioning chamber equipped with two levers.

    • Pressing the "active" lever results in an intravenous infusion of the drug (e.g., cocaine, oxycodone) and the presentation of drug-associated cues (e.g., a light and/or tone).

    • Pressing the "inactive" lever has no programmed consequences.

    • Training continues until the animal demonstrates stable responding for the drug.

  • Testing the Effect on Drug-Taking:

    • Once stable self-administration is achieved, administer JMV2959 or vehicle at a set time before the session.

    • Record the number of infusions earned and lever presses. A decrease in drug infusions in the JMV2959-treated group would suggest an effect on the reinforcing properties of the drug.

  • Testing the Effect on Drug-Seeking (Reinstatement):

    • Following stable self-administration, the drug is withheld, and lever pressing is extinguished (i.e., presses no longer result in drug infusion).

    • Once responding is low, a reinstatement test is conducted. The animal is placed back in the chamber, and the drug-associated cues are presented upon active lever pressing, but no drug is delivered.

    • Administer JMV2959 or vehicle prior to the reinstatement test. A reduction in active lever pressing in the JMV2959-treated group indicates an attenuation of cue-induced drug-seeking.[3]

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize the procedures for their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: JMV2959 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JMV2959 in behavioral studies. The information is compiled from various preclinical studies to help address common issues and interpret unexpected findings.

Frequently Asked Questions (FAQs)

Q1: We are not observing a reduction in drug self-administration with JMV2959. Is this expected?

A1: The effect of JMV2959 on drug self-administration can be variable and appears to be dose-dependent. Some studies report that JMV2959, at doses of 0.5-2 mg/kg, does not significantly alter cocaine or oxycodone self-administration in male Sprague-Dawley rats.[1][2] In contrast, other research has shown that JMV2959 can blunt oxycodone intake at doses of 2.5 mg/kg or higher.[3] Therefore, the lack of an effect on self-administration at lower doses may not be unexpected. It is crucial to consider the dose of JMV2959 and the specific drug of abuse being studied.

Q2: Is it possible that the observed effects of JMV2959 on drug-seeking behavior are due to a general suppression of motor activity?

A2: This is a critical consideration in behavioral pharmacology. However, multiple studies have investigated the effect of JMV2959 on locomotor activity with mixed results. One study using male Sprague-Dawley rats found that JMV2959 at doses of 0-2 mg/kg (i.p.) did not alter locomotor activity.[1][4] Conversely, another study reported that JMV2959 at a dose of 6 mg/kg significantly altered locomotor activity.[5][6][7] It is advisable to include a locomotor activity test as a control experiment in your study design to rule out confounding effects on motor function.

Q3: We have noticed a decrease in the animals' food and water intake after JMV2959 administration. Is this a known side effect?

A3: Yes, a reduction in food and water intake is a documented effect of JMV2959.[5][6][7] This is consistent with its mechanism of action as a ghrelin receptor antagonist, as ghrelin is known as the "hunger hormone".[1][2][8][9] This effect should be monitored and considered when interpreting behavioral data, especially in paradigms where motivation for a food reward is used.

Q4: Could the behavioral effects of JMV2959 be attributed to malaise or sickness?

A4: At standard doses, JMV2959 is unlikely to induce malaise. A conditioned taste aversion (CTA) study, a common method for assessing malaise in rodents, found that JMV2959 (3 mg/kg) alone did not induce CTA.[10] When combined with nicotine, which can induce malaise, JMV2959 did not enhance the aversive effects.[10]

Q5: Does JMV2959 affect learning and memory, which could confound results in behavioral tasks?

A5: Studies using the Morris Water Maze test in rats have shown that both acute and subchronic administration of JMV2959 (up to 3 mg/kg) had no significant impact on spatial learning and memory.[11] This suggests that at these doses, JMV2959 is unlikely to confound behavioral experiments by impairing cognitive functions related to learning and memory.

Troubleshooting Guides

Issue 1: Inconsistent results in reducing cue-induced drug-seeking.

  • Possible Cause 1: Dose of JMV2959.

    • Troubleshooting: Ensure the dose of JMV2959 is appropriate. Studies have shown efficacy in reducing cue-reinforced cocaine and oxycodone seeking at doses of 1-2 mg/kg.[1][9]

  • Possible Cause 2: Pretreatment Time.

    • Troubleshooting: The timing of JMV2959 administration relative to the behavioral test is crucial. A common pretreatment time is 20 minutes before the test session.[1][4] Verify that your protocol aligns with established effective timeframes.

  • Possible Cause 3: Animal Strain.

    • Troubleshooting: While many studies use Sprague-Dawley rats, consider potential strain differences in sensitivity to JMV2959. If using a different strain, a dose-response study may be necessary.

Issue 2: Unexpected changes in operant responding on the inactive lever.

  • Possible Cause 1: High Dose of JMV2959.

    • Troubleshooting: Doses of JMV2959 exceeding 3 mg/kg have been noted to alter general behavioral measures.[1][4] If you observe an increase in inactive lever pressing, consider reducing the dose.

  • Possible Cause 2: Interaction with the Drug of Abuse.

    • Troubleshooting: While JMV2959 itself may not affect inactive lever pressing, its interaction with the specific drug of abuse could lead to unexpected behavioral outputs. Analyze the data carefully to distinguish between the effects of JMV2959 alone and in combination with the substance.

Quantitative Data Summary

Table 1: Effects of JMV2959 on Cocaine Self-Administration and Seeking

Behavioral MeasureJMV2959 Dose (mg/kg, i.p.)Animal ModelOutcomeReference
Cocaine Self-Administration0.5, 1, 2Male Sprague-Dawley RatsNo significant effect on infusions or lever presses.[1]
Cue-Reinforced Cocaine-Seeking2Male Sprague-Dawley RatsSignificantly decreased active lever presses.[1][9]

Table 2: Effects of JMV2959 on Oxycodone Self-Administration and Seeking

Behavioral MeasureJMV2959 Dose (mg/kg, i.p.)Animal ModelOutcomeReference
Oxycodone Self-Administration0.5, 1, 2Male Sprague-Dawley RatsNo significant effect on infusions, but increased latency to first response at 2 mg/kg.[1][9]
Cue-Reinforced Oxycodone-Seeking1, 2Male Sprague-Dawley RatsSignificantly decreased active lever presses.[9]

Table 3: Effects of JMV2959 on Morphine-Induced Behaviors

Behavioral MeasureJMV2959 Dose (mg/kg)Animal ModelOutcomeReference
Conditioned Place Preference (CPP)6Male Sprague–Dawley ratsSignificantly reduced environmental cue-induced CPP.[5][6]
Locomotor Activity6Male Sprague–Dawley ratsSignificantly altered locomotor activity.[6]
Food and Water Intake6Male Sprague–Dawley ratsSignificantly decreased food and water intake.[6][7]

Experimental Protocols

Protocol 1: Cue-Induced Reinstatement of Drug-Seeking

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Self-Administration: Rats are trained to self-administer a drug (e.g., cocaine 0.75 mg/kg/infusion or oxycodone 0.1 mg/kg/infusion) by pressing an active lever, which also activates a cue light and tone. An inactive lever has no programmed consequences.

  • Extinction: Following stable self-administration, the drug is withheld, and lever presses no longer result in drug infusion or cues. This continues until responding on the active lever is significantly reduced.

  • Reinstatement Test: JMV2959 or vehicle is administered (e.g., i.p., 20 minutes prior to the session). Rats are then placed back into the operant chambers, and presses on the active lever result in the presentation of the drug-associated cues (light and tone) but no drug infusion.

  • Data Analysis: The primary measure is the number of presses on the active versus the inactive lever. A significant increase in active lever pressing in the vehicle group and an attenuation of this effect in the JMV2959 group indicates that the compound reduces cue-induced drug-seeking.

Protocol 2: Conditioned Place Preference (CPP)

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning: Rats are allowed to freely explore all three chambers to determine any initial preference for one side.

  • Conditioning: Over several days, rats receive alternating injections of the drug of abuse (e.g., morphine) and vehicle. Following the drug injection, they are confined to one of the outer chambers. Following the vehicle injection, they are confined to the opposite chamber.

  • Post-Conditioning Test: Rats are allowed to freely explore all three chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates the development of CPP.

  • Memory Reactivation and Reconsolidation Disruption: To test the effect of JMV2959 on memory reconsolidation, after CPP is established, rats are briefly re-exposed to the drug-paired chamber to reactivate the memory. Immediately after, they are injected with JMV2959 or vehicle.

  • Re-Test: The CPP test is repeated to determine if JMV2959 treatment has reduced the preference for the drug-paired chamber.

Visualizations

G cluster_0 Experimental Workflow: Cue-Induced Reinstatement SA Self-Administration Training Ext Extinction Phase SA->Ext Treat JMV2959 or Vehicle Administration Ext->Treat Reins Reinstatement Test (Cues Presented) Treat->Reins Data Measure Lever Presses Reins->Data

Caption: Workflow for a cue-induced reinstatement experiment.

G cluster_1 Proposed Mechanism of JMV2959 in Reducing Drug Reward Ghrelin Ghrelin GHSR1a GHS-R1α (in VTA) Ghrelin->GHSR1a Activates DA_Neuron Dopamine Neuron Activity GHSR1a->DA_Neuron Increases JMV2959 JMV2959 JMV2959->GHSR1a Blocks DA_Release Dopamine Release (in NAc) DA_Neuron->DA_Release Leads to Reward Drug Reward & Reinforcement DA_Release->Reward Mediates

Caption: JMV2959 blocks ghrelin's effect on dopamine pathways.

G cluster_2 Troubleshooting Logic: No Effect on Self-Administration Start No effect of JMV2959 on self-administration CheckDose Is the dose < 2.5 mg/kg? Start->CheckDose IncreaseDose Consider dose-response study (e.g., ≥ 2.5 mg/kg) CheckDose->IncreaseDose Yes CheckDrug Is the training dose of the abused drug high? CheckDose->CheckDrug No Expected Result may be expected at lower doses IncreaseDose->Expected HighMotivation High drug reinforcement may override JMV2959 effect CheckDrug->HighMotivation Yes ConsiderOther Consider alternative behavioral paradigms (e.g., reinstatement, CPP) CheckDrug->ConsiderOther No

Caption: Troubleshooting guide for JMV2959 self-administration studies.

References

Optimizing JMV2959 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JMV2959, a growth hormone secretagogue receptor 1α (GHS-R1A) antagonist. The information provided is intended to help optimize experimental design and minimize potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JMV2959?

A1: JMV2959 is a selective antagonist of the growth hormone secretagogue receptor 1α (GHS-R1A).[1][2][3][4][5] By blocking this receptor, it inhibits the actions of ghrelin, a hormone involved in appetite, reward, and motivation.[1][3][4][5] This mechanism is being explored for its therapeutic potential in treating substance use disorders by reducing drug-seeking behaviors.[1][3][4][5]

Q2: What are the potential side effects of JMV2959 administration at different doses?

A2: Preclinical studies have identified several dose-dependent side effects. Higher doses are more likely to induce behavioral and physiological changes. Below is a summary of observed effects. For a detailed breakdown, please refer to the data tables in the "Troubleshooting Guides" section.

  • Locomotor Activity: Doses exceeding 3 mg/kg have been reported to alter general behavioral measures.[6] A 6 mg/kg dose has been shown to significantly affect locomotor activity in rats.[1] However, some studies report no significant impact on locomotor activity at doses up to 2 mg/kg.[3]

  • Food and Water Intake: JMV2959 can decrease food and water intake, particularly at higher doses (e.g., 9 mg/kg and 12 mg/kg in mice).[7][8][9][10] One study noted that a 3 mg/kg dose in rats significantly increased water intake at 1 and 4 hours post-administration.[11]

  • Body Weight: A reduction in food intake can lead to a lack of weight gain, though significant weight loss is not always observed.[8][9][10]

  • Cardiovascular Effects: Other ghrelin receptor antagonists have been shown to increase mean arterial pressure and heart rate in a dose-dependent manner in rats, suggesting a potential for cardiovascular side effects.[12]

Q3: How can I minimize the side effects of JMV2959 in my experiments?

A3: To minimize side effects, it is recommended to:

  • Start with the lowest effective dose: Based on the literature, doses between 0.5 mg/kg and 2 mg/kg have been shown to be effective in reducing drug-seeking behavior without significantly altering locomotor activity.[3][6]

  • Careful dose escalation: If higher doses are necessary, a careful dose-escalation study is recommended to determine the optimal dose with the minimal side-effect profile for your specific experimental model and parameters.

  • Monitor for behavioral and physiological changes: Closely monitor animals for changes in locomotor activity, food and water consumption, and body weight.

  • Acclimatize animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-related confounding factors.

Troubleshooting Guides

Issue 1: Unexpected Changes in Locomotor Activity
  • Problem: You observe either a significant increase or decrease in the general activity levels of your animals after JMV2959 administration.

  • Possible Cause: The dose of JMV2959 may be too high. Doses exceeding 3 mg/kg have been associated with alterations in locomotor activity.[6]

  • Solution:

    • Review Dosage: Verify the concentration of your JMV2959 solution and the accuracy of your dosing calculations.

    • Dose-Response Pilot Study: Conduct a pilot study with a range of lower doses (e.g., 0.5, 1, and 2 mg/kg) to identify a dose that does not independently affect locomotor activity in your animal model.

    • Control for Vehicle Effects: Always include a vehicle-treated control group to ensure the observed effects are due to JMV2959 and not the vehicle.

Issue 2: Reduced Food and Water Intake
  • Problem: Animals treated with JMV2959 are consuming significantly less food and/or water compared to the control group.

  • Possible Cause: JMV2959, as a ghrelin receptor antagonist, can suppress appetite. This effect is more pronounced at higher doses.[7][8][9][10]

  • Solution:

    • Monitor Consumption: Quantify daily food and water intake for all experimental groups.

    • Optimize Dosing Time: Consider the timing of JMV2959 administration in relation to the feeding schedule.

    • Dose Adjustment: If the reduction in intake is severe and impacting the health of the animals, a lower dose of JMV2959 should be considered.

    • Provide Palatable Food: Ensure access to standard, palatable chow to encourage eating.

Data Presentation

Table 1: Summary of JMV2959 Dose-Dependent Side Effects in Rodents

Dose Range (mg/kg, i.p.)SpeciesObserved Effect/Side EffectReference(s)
0.5 - 2RatNo significant alteration of locomotor activity. Increased latency to first response in an oxycodone self-administration paradigm at 2 mg/kg.[3][6]
3RatNo significant effect on locomotor behavior reported in some studies.[2]
> 3RatAlterations in general behavioral measures have been noted.[6]
6RatSignificantly altered locomotor activity. Caused less food intake and weight loss.[1]
9MouseDecreased ethanol and food intake.[7][8][10]
12MouseDecreased ethanol, water, and food intake.[7][8][10]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of JMV2959 in Rats
  • Materials:

    • JMV2959 hydrochloride

    • Sterile 0.9% saline solution (vehicle)

    • Vortex mixer

    • Analytical balance

    • Appropriate size syringes and needles (e.g., 25-gauge)

  • Preparation of JMV2959 Solution:

    • On the day of the experiment, weigh the desired amount of JMV2959 hydrochloride using an analytical balance.

    • Dissolve the JMV2959 in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/ml for a 1 mg/kg dose in a 300g rat receiving a volume of 0.3 ml).

    • Vortex the solution until the JMV2959 is completely dissolved.

  • Administration Procedure:

    • Gently restrain the rat.

    • Lift the rat's hindquarters to a slight upward angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

    • Aspirate briefly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the calculated volume of the JMV2959 solution or vehicle.

    • Withdraw the needle and return the rat to its home cage.

    • Most studies administer JMV2959 20 minutes before behavioral testing.[13]

Mandatory Visualization

GHS_R1A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHS-R1A Ghrelin->GHSR1a Binds & Activates JMV2959 JMV2959 JMV2959->GHSR1a Binds & Blocks G_protein Gq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: GHS-R1A signaling pathway and the antagonistic action of JMV2959.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation jmv_prep JMV2959 Solution Preparation randomization Randomization to Treatment Groups jmv_prep->randomization dosing Vehicle or JMV2959 Administration (i.p.) randomization->dosing pretreatment_period Pretreatment Period (e.g., 20 min) dosing->pretreatment_period behavioral_assay Behavioral Assay (e.g., Locomotor Activity, Self-Administration) pretreatment_period->behavioral_assay data_collection Data Collection behavioral_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General experimental workflow for in vivo studies with JMV2959.

References

JMV2959 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of JMV2959 in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: JMV2959 Solution Stability Issues

Q1: My JMV2959 has precipitated out of solution. What should I do?

A1: Precipitation of JMV2959 from a solution can be a common issue. Here are a few steps you can take to troubleshoot this problem:

  • Gentle Warming: Gently warm the solution. For instance, warming to 60°C has been shown to aid in the dissolution of JMV2959 in DMSO.[1]

  • Sonication: Use of an ultrasonic bath can help to redissolve the compound.[1]

  • Solvent Choice: Ensure you are using an appropriate solvent system. JMV2959 is sparingly soluble in aqueous solutions but has good solubility in DMSO.[1][2] For in vivo studies, co-solvents are often necessary.

  • pH Adjustment: Although specific data on the effect of pH on JMV2959 stability is limited, ensuring the pH of your final solution is compatible with the compound's chemical nature is crucial.

  • Fresh Solution Preparation: If the precipitate does not redissolve, it is recommended to prepare a fresh solution.

Q2: I am observing a decrease in the activity of my JMV2959 solution over time. What could be the cause?

A2: A decrease in the biological activity of your JMV2959 solution may indicate degradation. To mitigate this, consider the following:

  • Storage Conditions: Ensure your stock solutions are stored correctly. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), store at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Light Exposure: Protect your solutions from light, as light can cause the degradation of many chemical compounds. Store solutions in amber vials or cover them with aluminum foil.

  • Solvent Purity: Use high-purity, anhydrous solvents. The presence of water or other impurities can promote degradation. Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[1]

  • Working Solution Stability: Prepare working solutions fresh for each experiment, especially when highly diluted. If continuous dosing for more than half a month is required, the stability of the chosen solvent system should be carefully considered.[1]

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for dissolving JMV2959?

A3: For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent, with a solubility of up to 25 mg/mL.[1] For in vivo applications, various solvent systems have been used, often starting with a stock solution in DMSO. Examples include:

  • 10% DMSO in 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline

  • 10% DMSO in 90% Corn Oil[1]

  • 2% DMSO for subcutaneous and intraperitoneal injections[3]

Q4: What are the optimal storage conditions for JMV2959 powder and stock solutions?

A4: For JMV2959 powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q5: Is JMV2959 soluble in water?

A5: JMV2959 is practically insoluble in water, with a solubility of less than 0.1 mg/mL.[1] However, a solubility of 5 mg/mL in water has also been reported, which may refer to a specific formulation or experimental condition.[2]

Quantitative Data Summary

Table 1: Solubility of JMV2959 in Various Solvents

Solvent SystemReported SolubilityReference
DMSO25 mg/mL (49.15 mM)[1]
DMSO100 mg/mL[2]
Water< 0.1 mg/mL (insoluble)[1]
Water5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (9.83 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.09 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.09 mM)[1]

Table 2: Recommended Storage Conditions for JMV2959

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of JMV2959 Stock Solution in DMSO

  • Weigh the desired amount of JMV2959 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).

  • To aid dissolution, the solution can be sonicated in an ultrasonic bath and/or warmed to 60°C.[1]

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of JMV2959 Formulation for In Vivo Administration (PEG300/Tween-80/Saline)

This protocol is adapted from a method yielding a clear solution of at least 2.08 mg/mL.[1]

  • Start with a pre-made stock solution of JMV2959 in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the JMV2959 DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.

  • The final concentration of JMV2959 in this formulation will be 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is advised to use this formulation shortly after preparation. If continuous dosing for more than two weeks is planned, this protocol should be used with caution.[1]

Visualizations

G Troubleshooting JMV2959 Precipitation start JMV2959 has precipitated out of solution warm Gently warm the solution (e.g., to 60°C) start->warm sonicate Sonicate the solution warm->sonicate If warming is insufficient dissolved Precipitate redissolves warm->dissolved Success check_solvent Verify the solvent system is appropriate sonicate->check_solvent If sonication fails sonicate->dissolved Success not_dissolved Precipitate does not redissolve check_solvent->not_dissolved prepare_fresh Prepare a fresh solution prepare_fresh->dissolved Problem solved not_dissolved->prepare_fresh

Caption: Troubleshooting workflow for JMV2959 precipitation in solution.

G JMV2959 Solution Preparation and Handling Workflow start Weigh JMV2959 Powder add_dmso Add anhydrous DMSO start->add_dmso dissolve Warm and/or sonicate to dissolve add_dmso->dissolve aliquot Aliquot stock solution dissolve->aliquot store Store at -20°C or -80°C (protect from light) aliquot->store prepare_working Prepare fresh working solution for experiment store->prepare_working use_experiment Use in experiment prepare_working->use_experiment

Caption: Recommended workflow for preparing and handling JMV2959 solutions.

References

How to account for JMV2959's effect on locomotor activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the effects of JMV2959 on locomotor activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is JMV2959 and what is its primary mechanism of action?

JMV2959 is a potent and selective antagonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] As an antagonist, it blocks the signaling of the GHS-R1a receptor. This receptor has a high level of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. JMV2959 can act as a neutral antagonist, blocking the effects of ghrelin, or as an inverse agonist, reducing the receptor's basal activity. It is a 1,2,4-triazole derived compound.[2]

Q2: Does JMV2959 affect locomotor activity?

The effect of JMV2959 on locomotor activity can be variable and appears to be dose-dependent and context-specific. Some studies report that JMV2959 significantly alters locomotor activity.[3] For instance, a 6 mg/kg intraperitoneal (i.p.) injection in rats was shown to influence locomotion.[3] Conversely, other studies have found that JMV2959, at doses up to 2 mg/kg (i.p.), does not alter locomotor activity in male Sprague-Dawley rats under specific experimental conditions.[4] There is also evidence that while a 6 mg/kg dose of JMV2959 showed a trend towards reduced locomotion, the effect was not statistically significant on its own in vehicle-treated rats.[5]

Q3: How does JMV2959's effect on the ghrelin system relate to locomotor activity?

The ghrelin system, particularly the GHS-R1a receptor, is implicated in reward-related signaling and motivated behaviors, which can manifest as changes in locomotor activity. The GHS-R1a is expressed in key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA).[1] By antagonizing the GHS-R1a receptor, JMV2959 can modulate the activity of these reward pathways. For example, it has been shown to attenuate the locomotor-stimulating effects of drugs of abuse like cocaine and amphetamine.[6][7] This is thought to be mediated, at least in part, by its ability to reduce drug-induced dopamine release in the nucleus accumbens.[1][6]

Troubleshooting Guide

Issue: I am observing unexpected changes in locomotor activity in my control group treated with JMV2959.

Possible Causes and Solutions:

  • Dose of JMV2959: Higher doses of JMV2959 (e.g., 3 mg/kg and above) are more likely to independently affect locomotor activity.[4][5]

    • Recommendation: If the experimental design allows, consider using a lower dose range (e.g., 0.5-2 mg/kg, i.p.) that has been reported to have no significant effect on baseline locomotor activity.[4] Always perform a dose-response study in your specific animal strain and experimental conditions to establish a dose that is effective for your primary outcome without independently altering locomotion.

  • Animal Strain: The effects of JMV2959 may vary between different rodent strains (e.g., Sprague-Dawley, Wistar, Long-Evans).[4]

    • Recommendation: Be consistent with the animal strain used in your experiments and consult literature that has used the same strain to guide your dose selection. If you switch strains, it is crucial to re-validate the effects of JMV2959 on locomotor activity.

  • Experimental Context: The effect of JMV2959 on locomotion might be more pronounced in certain behavioral paradigms than others. For example, its effects might differ in a novel open field versus a familiar home cage environment.

    • Recommendation: Ensure your experimental protocol includes appropriate control groups to isolate the effect of JMV2959 on locomotor activity from its effect on the primary variable of interest. For instance, include a group that receives only JMV2959 to assess its baseline effects on locomotion in your specific paradigm.

Issue: JMV2959 is attenuating the locomotor-stimulating effects of my test compound, and I need to determine if this is a specific antagonism or a general suppression of activity.

Possible Causes and Solutions:

  • Modulation of Reward Pathways: JMV2959 is known to blunt the rewarding and locomotor-activating effects of several drugs of abuse by modulating the mesolimbic dopamine system.[6][7]

    • Recommendation: To investigate the specificity of the effect, you can include control experiments. For example, test whether JMV2959 also attenuates locomotion induced by a non-rewarding stimulant that acts through a different mechanism. Additionally, microdialysis studies can be conducted to measure dopamine levels in the nucleus accumbens to correlate behavioral effects with neurochemical changes.[6]

  • Off-Target Effects (less likely but possible at high doses): Although JMV2959 is selective for GHS-R1a, very high concentrations could potentially have off-target effects.

    • Recommendation: Stick to the recommended dose ranges from published literature. If you suspect off-target effects, you could try to rescue the phenotype by co-administering a GHS-R1a agonist to see if the effect of JMV2959 is reversed.

Data Presentation

Table 1: Summary of JMV2959's Effect on Locomotor Activity in Rodents

Dose (Route) Animal Model Effect on Baseline Locomotor Activity Effect on Drug-Induced Locomotor Activity Reference
0.5-2 mg/kg (i.p.)Male Sprague-Dawley RatsNo significant effectAttenuated cue-reinforced cocaine and oxycodone seeking[4]
6 mg/kg (i.p.)RatsSignificant alterationN/A[3]
3 and 6 mg/kg (i.p.)Male RatsNo statistically significant effect, but a trend for reduction at 6 mg/kgAttenuated nicotine-induced locomotor sensitization[5]
1, 3, and 6 mg/kg (i.p.)RatsDose-dependent decrease in startle response (related to motor function)Blocked PCP-induced deficits in prepulse inhibition[8]
Not SpecifiedMice/RatsNo significant influence at the doses used in the studyAttenuated behavioral stimulation by alcohol, cocaine, amphetamine, nicotine, morphine, and fentanyl[7]

Experimental Protocols

Protocol 1: Assessing the Effect of JMV2959 on Spontaneous Locomotor Activity

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Drug Preparation: Dissolve JMV2959 in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (0.9% saline, i.p.)

    • Group 2: JMV2959 (1 mg/kg, i.p.)

    • Group 3: JMV2959 (3 mg/kg, i.p.)

    • Group 4: JMV2959 (6 mg/kg, i.p.)

  • Procedure:

    • Habituate the rats to the testing room for at least 60 minutes before the experiment.

    • Administer the vehicle or JMV2959 via intraperitoneal injection.

    • Immediately place the rat in the center of an open-field arena (e.g., 40 x 40 x 40 cm).

    • Record locomotor activity using an automated video-tracking system for 60 minutes.

    • Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Use a one-way ANOVA to compare the locomotor activity parameters between the different treatment groups. Post-hoc tests (e.g., Tukey's) can be used for pairwise comparisons if a significant main effect is found.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Assessing JMV2959's Effect on Locomotor Activity A Animal Habituation (60 min) B Drug Administration (Vehicle or JMV2959 i.p.) A->B C Placement in Open Field Arena B->C D Locomotor Activity Recording (60 min) C->D E Data Analysis (ANOVA) D->E

Caption: Experimental workflow for evaluating the impact of JMV2959 on locomotor activity.

G cluster_1 Signaling Pathway: JMV2959's Mechanism of Action Ghrelin Ghrelin GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Activates Reward_Pathway Reward Pathway Activation (e.g., Dopamine Release) GHSR1a->Reward_Pathway Stimulates JMV2959 JMV2959 JMV2959->GHSR1a Blocks Locomotor_Activity Increased Locomotor Activity Reward_Pathway->Locomotor_Activity Leads to

Caption: Simplified signaling pathway illustrating JMV2959's antagonistic action.

References

JMV2959 and its impact on food and water intake during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JMV2959 in experiments investigating food and water intake.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in both food and water intake after administering JMV2959. Is this an expected outcome?

A1: Yes, this is a well-documented effect of JMV2959. As a potent antagonist of the ghrelin receptor (GHSR-1a), JMV2959 blocks the orexigenic (appetite-stimulating) signals of ghrelin.[1][2][3] This action leads to a reduction in food intake. The concurrent decrease in water intake has also been observed in several studies.[1][2][4][5]

Q2: The reduction in food and water intake in our mice appears to be short-lived, with consumption returning to baseline levels by the 24-hour mark. Is this normal?

A2: Yes, the relatively short duration of action for JMV2959's effect on consummatory behavior is consistent with published findings. Significant reductions in food and water intake are often observed at 4 hours post-injection, with levels returning to normal by 24 hours.[4][5][6][7] This pharmacokinetic profile is an important consideration for the design of your experiments.

Q3: We are using a 12 mg/kg dose of JMV2959 in mice and seeing a broad suppression of all consummatory behaviors. Is this dose too high?

A3: A dose of 12 mg/kg of JMV2959 in mice has been shown to cause a general suppression of consummatory behaviors, including ethanol, water, and food intake.[4][5][6] If you are aiming for a more selective effect, for instance, on ethanol consumption without significantly impacting water intake, a lower dose, such as 9 mg/kg, might be more appropriate, as it has been reported to decrease ethanol and food intake without a significant effect on water consumption.[4][5][6]

Q4: Despite the observed decrease in food intake, we are not seeing a significant change in the body weight of our animals. Why might this be?

A4: This is a consistent finding in several studies.[4][5][6][7] The lack of significant body weight change, despite acute reductions in food intake, may be due to the short-term nature of the experiments and the transient effects of JMV2959 on food consumption. Compensatory mechanisms and the overall energy balance over a longer period might contribute to the stabilization of body weight.

Q5: Can JMV2959 be used to study the role of the ghrelin system in reward-seeking behaviors beyond food and water?

A5: Yes, JMV2959 is frequently used to investigate the role of the ghrelin receptor in the rewarding effects of substances like morphine, cocaine, and oxycodone.[1][8][9][10][11] It has been shown to reduce drug-seeking behaviors and conditioned place preference for various substances of abuse.[1][2][8][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant effect on food or water intake observed. Insufficient Dose: The dose of JMV2959 may be too low for the specific animal model or experimental conditions.- Review the literature for effective dose ranges in your specific species and strain.[2][4][5][6] - Consider performing a dose-response study to determine the optimal dose for your experimental setup.
Timing of Measurement: The effect of JMV2959 on food and water intake can be time-dependent, with the most significant effects often seen within the first few hours after administration.[4][5][6][7]- Ensure that measurements are taken at appropriate time points post-administration (e.g., 1, 4, and 24 hours).
High variability in food and water intake data between subjects. Individual Animal Differences: Biological variability is inherent in animal studies.- Increase the sample size per group to improve statistical power. - Ensure proper randomization of animals to treatment groups.
Environmental Stressors: Stress can independently affect feeding and drinking behavior.- Acclimate animals to the experimental environment and procedures to minimize stress. - Maintain consistent housing conditions (temperature, light cycle, etc.).
Unexpected behavioral side effects (e.g., altered locomotor activity). Off-target effects or dose-dependent CNS activity: JMV2959 has been reported to alter locomotor activity.[1][2]- If locomotor changes are a concern for your primary outcome, consider conducting an open-field test to quantify these effects at your chosen dose. - If possible, use the lowest effective dose to minimize potential side effects.

Quantitative Data Summary

Table 1: Effect of JMV2959 on Food Intake in Rodents

Animal ModelJMV2959 DoseRoute of AdministrationObservation Time% Decrease in Food Intake (Compared to Vehicle)Reference
Sprague-Dawley Rats6 mg/kgIntraperitoneal (i.p.)Day 1 & 2Statistically Significant Decrease[1][2]
C57BL/6J Mice12 mg/kgNot Specified4 hoursStatistically Significant Decrease[4][5]
C57BL/6J Mice9 mg/kgNot Specified4 hoursStatistically Significant Decrease[4][5][6]

Table 2: Effect of JMV2959 on Water Intake in Rodents

Animal ModelJMV2959 DoseRoute of AdministrationObservation Time% Decrease in Water Intake (Compared to Vehicle)Reference
Sprague-Dawley Rats6 mg/kgIntraperitoneal (i.p.)Day 2 & 3Statistically Significant Decrease[2]
C57BL/6J Mice12 mg/kgNot Specified4 hours (Days 1-5)Statistically Significant Decrease[4]
C57BL/6J Mice9 mg/kgNot Specified4 hoursNo Significant Change[4][5][6]
Rats (long-term alcohol consumption)3 mg/kgNot Specified1 and 4 hoursStatistically Significant Increase [12]

Experimental Protocols

Protocol 1: Assessment of Food and Water Intake in Rats

  • Animals: Male Sprague-Dawley rats (220-250 g).

  • Housing: Housed in a temperature (23 ± 2°C) and humidity (50 ± 5%) controlled facility with free access to food and water.

  • Drug Administration: JMV2959 is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 6 mg/kg. The control group receives a saline injection.

  • Data Collection: Food and water consumption are measured daily for a specified period (e.g., 3 days) following the injection. Body weight is also recorded daily.

  • Statistical Analysis: A two-way repeated-measures ANOVA is typically used to analyze the data.

Protocol 2: Two-Bottle Choice Paradigm for Consummatory Behavior in Mice

  • Animals: Male C57BL/6J mice.

  • Housing: Animals are individually housed with ad libitum access to food and two drinking bottles.

  • Procedure: This paradigm is often used to assess preference for a substance like ethanol versus water. JMV2959 or vehicle is administered, and the intake from each bottle, as well as food intake, is measured at specific time points (e.g., 4 and 24 hours post-injection).

  • Drug Administration: Doses of 9 mg/kg or 12 mg/kg of JMV2959 are typically used.

  • Data Analysis: Data on ethanol intake, water intake, food intake, and preference ratios are collected and analyzed.

Visualizations

Ghrelin_Signaling_Pathway Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR1a Binds to & Activates Signaling Intracellular Signaling (e.g., Gq/11, Ca2+ mobilization) GHSR1a->Signaling Initiates JMV2959 JMV2959 JMV2959->GHSR1a Blocks Binding Appetite Increased Appetite & Food Intake Signaling->Appetite Leads to

Caption: Ghrelin signaling pathway and the antagonistic action of JMV2959.

JMV2959_Experimental_Workflow cluster_0 Preparation cluster_1 Intervention cluster_2 Data Collection & Analysis Animal_Acclimation Animal Acclimation (Rats or Mice) Baseline_Measurement Baseline Food & Water Intake Measurement Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization JMV2959_Admin JMV2959 Administration (e.g., 6 mg/kg i.p.) Randomization->JMV2959_Admin Vehicle_Admin Vehicle (Saline) Administration Randomization->Vehicle_Admin Post_Intake_Measurement Post-Injection Intake Measurement (e.g., 4h, 24h) JMV2959_Admin->Post_Intake_Measurement Vehicle_Admin->Post_Intake_Measurement Data_Analysis Statistical Analysis (e.g., ANOVA) Post_Intake_Measurement->Data_Analysis

Caption: A typical experimental workflow for studying the effects of JMV2959.

References

Interpreting Unexpected Results with JMV2959: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with JMV2959, a ghrelin receptor (GHS-R1A) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JMV2959?

JMV2959 is an antagonist of the growth hormone secretagogue receptor 1α (GHS-R1A).[1][2] The "hunger hormone" ghrelin binds to this receptor to regulate appetite and reward pathways.[1][2] By blocking this receptor, JMV2959 is expected to attenuate the effects of ghrelin.

Q2: What are the common research applications of JMV2959?

JMV2959 is frequently used in preclinical studies to investigate the role of the ghrelin system in substance use disorders, reward-related behaviors, and feeding.[1][2][3][4] It has been shown to be effective in reducing drug-seeking behavior for substances like cocaine, oxycodone, and morphine.[1][2][3][4]

Q3: Are there any known off-target effects of JMV2959?

While primarily a GHS-R1A antagonist, the mechanisms of action of JMV2959 can be complex due to the extensive interrelationships of the ghrelin system with other neurotransmitter systems. These include interactions with dopaminergic, serotonergic, GABAergic, and endocannabinoid systems.[1] Unexpected results could potentially arise from these indirect effects.

Troubleshooting Unexpected Experimental Outcomes

Issue 1: JMV2959 reduces drug-seeking behavior but not drug self-administration.

This is a recurring and somewhat unexpected finding in studies involving JMV2959.[1][2][4]

Possible Explanations & Troubleshooting Steps:

  • Dose-Response Relationship: The effective dose for reducing drug-seeking may be lower than that required to impact self-administration.

    • Recommendation: Conduct a thorough dose-response study. It's possible that the doses used (e.g., 0.5–2 mg/kg) are insufficient to overcome the reinforcing properties of the drug during self-administration.[4]

  • Experimental Paradigm: The specifics of the self-administration protocol can influence the outcome.

    • Recommendation: Consider altering the session length, schedule of reinforcement, or the training dose of the drug.[5]

  • Distinct Neural Circuits: The neural pathways governing drug-seeking versus drug-taking may be differentially affected by JMV2959. Ghrelin signaling in areas like the ventral tegmental area (VTA) is crucial for reward, and its blockade by JMV2959 may more strongly impact the motivational aspects of seeking the drug rather than the consummatory act itself.[1]

  • Pharmacokinetics: The timing of JMV2959 administration relative to the behavioral testing is critical.

    • Recommendation: Review the pharmacokinetic profile of JMV2959 and ensure the administration schedule aligns with peak receptor occupancy during the self-administration session.

Issue 2: Unexplained changes in locomotor activity.

JMV2959 has been observed to influence locomotor activity, which can confound the interpretation of behavioral assays.[3]

Possible Explanations & Troubleshooting Steps:

  • Direct Effect on Motor Function: The ghrelin system can modulate motor activity.

    • Recommendation: Always include a locomotor activity test as a control experiment. This will help differentiate between a primary effect on reward/motivation and a confounding effect on motor function.[3] A study showed that 6 mg/kg of JMV2959 significantly affected locomotor activity in rats.[3]

  • Interaction with other substances: The effect of JMV2959 on locomotion may be altered in the presence of other psychoactive drugs.

    • Recommendation: Characterize the locomotor effects of JMV2959 both alone and in combination with the primary drug of interest in your experimental model.

Issue 3: Alterations in food and water intake.

As a ghrelin receptor antagonist, JMV2959 is expected to affect feeding and drinking behavior.[3][6]

Possible Explanations & Troubleshooting Steps:

  • Primary Pharmacological Effect: This is an expected outcome of blocking the GHS-R1A receptor.

    • Recommendation: Monitor food and water intake and body weight throughout the experiment.[6] These measures can serve as a positive control to confirm the biological activity of your JMV2959 batch. Significant reductions in food and water intake have been reported.[3][6]

  • Impact on General Health: Significant reductions in food and water intake can impact the animal's health and, consequently, its performance in behavioral tasks.

    • Recommendation: Ensure that any observed changes in reward-related behaviors are not secondary to a general malaise caused by reduced food and water consumption.

Data Summary Tables

Table 1: Effect of JMV2959 on Cocaine Self-Administration and Seeking (Rats)

JMV2959 Dose (mg/kg)Effect on Cocaine Self-AdministrationEffect on Cue-Reinforced Cocaine SeekingReference
0.5, 1, 2No significant effect on infusions or lever presses.2 mg/kg significantly reduced active lever presses.[1][4]
6Not reported for self-administration.Significantly reduced conditioned place preference.[3]

Table 2: Effect of JMV2959 on Oxycodone Self-Administration and Seeking (Rats)

JMV2959 Dose (mg/kg)Effect on Oxycodone Self-AdministrationEffect on Cue-Reinforced Oxycodone SeekingReference
0.5, 1, 2No significant effect on infusions or active lever presses. Increased latency to first response at 2 mg/kg.1 and 2 mg/kg significantly decreased active lever presses.[1][4][5]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

This protocol is a standard method to evaluate the rewarding or aversive properties of a drug and the effect of antagonists like JMV2959.

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger chambers.

  • Phases:

    • Pre-Conditioning (Day 1): Rats are allowed to freely explore all three chambers to determine initial place preference.

    • Conditioning (Days 2-9): For four days, rats receive an injection of the drug (e.g., morphine) and are confined to one of the larger chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

    • Test (Day 10): Rats are placed back in the apparatus with free access to all chambers, and the time spent in each chamber is recorded.

  • JMV2959 Administration: To test the effect on the reconsolidation of drug reward memory, JMV2959 can be administered immediately after a brief re-exposure to the drug-paired context.[3]

Intravenous Self-Administration Protocol

This protocol assesses the reinforcing effects of a drug.

  • Surgery: Rats are surgically implanted with an intravenous catheter.

  • Training: Rats are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of the drug (e.g., cocaine, oxycodone), while pressing the "inactive" lever has no consequence. Sessions are typically conducted daily.

  • JMV2959 Administration: JMV2959 or vehicle is administered prior to the self-administration session to assess its effect on drug intake.[1][4]

Visualizations

G cluster_ghrelin Ghrelin System cluster_jmv Pharmacological Intervention cluster_downstream Downstream Signaling & Behavior Ghrelin Ghrelin GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Binds to Reward_Pathways Reward Pathways (e.g., Dopamine) GHSR1a->Reward_Pathways Activates JMV2959 JMV2959 JMV2959->GHSR1a Antagonizes Drug_Seeking Drug-Seeking Behavior JMV2959->Drug_Seeking Reduces Self_Administration Drug Self-Administration JMV2959->Self_Administration Variable Effect Reward_Pathways->Drug_Seeking Reward_Pathways->Self_Administration

Caption: Simplified signaling pathway of JMV2959's mechanism of action.

G cluster_workflow Troubleshooting Workflow for Unexpected JMV2959 Results Start Unexpected Result Observed Check_Dose Verify JMV2959 Dose and Administration Timing Start->Check_Dose Check_Dose->Start Dose Incorrect Control_Expts Run Control Experiments: - Locomotor Activity - Food/Water Intake Check_Dose->Control_Expts Dose Correct Protocol_Review Review Experimental Protocol: - Behavioral Paradigm - Animal Strain Control_Expts->Protocol_Review Controls OK Hypothesis Formulate New Hypothesis: - Off-target effects - Complex pathway interactions Control_Expts->Hypothesis Confounding Effects Protocol_Review->Start Protocol Issue Protocol_Review->Hypothesis Protocol OK End Interpretation of Results Hypothesis->End

Caption: Logical workflow for troubleshooting unexpected experimental results with JMV2959.

References

JMV2959 Dose-Response Curve Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose-response analysis of JMV2959, a ghrelin receptor (GHS-R1a) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JMV2959?

A1: JMV2959 is a selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4] It functions by blocking the binding of the endogenous ligand, ghrelin, to the receptor, thereby inhibiting its downstream signaling. The GHS-R1a is a G protein-coupled receptor (GPCR) with high constitutive activity, and its activation leads to the initiation of Gq/11 and β-arrestin signaling cascades.[5]

Q2: What are the typical in vitro and in vivo dose ranges for JMV2959?

A2: In vitro, JMV2959 has a reported IC50 of 32 nM for the GHS-R1a receptor.[6] For in vivo studies in rodents, effective doses typically range from 0.5 mg/kg to 6 mg/kg, administered intraperitoneally (i.p.).[1][5] The optimal dose will depend on the specific experimental model and route of administration.

Q3: I am observing partial agonism in my in vitro assay. Is this expected?

A3: While primarily characterized as an antagonist, some in vitro studies have reported that JMV2959 can exhibit partial agonist activity towards Gq signaling, particularly in systems with low constitutive GHS-R1a activity.[7] If you observe unexpected agonist effects, consider the specific cell line and its receptor expression levels. It is also crucial to ensure the purity of the JMV2959 compound.

Q4: My JMV2959 is not dissolving properly for my experiment. What should I do?

A4: JMV2959 can be challenging to dissolve. For in vivo studies, a common vehicle is saline. For in vitro experiments, stock solutions are typically prepared in DMSO. If you encounter solubility issues, gentle heating and/or sonication can aid dissolution. It is recommended to prepare fresh solutions for each experiment.

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePossible CauseRecommended Solution
High background signal in calcium mobilization assay Autofluorescence of the compound.Run a control with JMV2959 in cells not expressing the GHS-R1a receptor to check for compound-specific effects.
Cell health issues or contamination.Ensure cells are healthy and not overgrown. Use fresh, sterile buffers and reagents.
Inconsistent IC50 values between experiments Variability in cell passage number or receptor expression levels.Use cells within a consistent passage number range. Regularly check receptor expression levels via a positive control.
Inaccurate serial dilutions.Use calibrated pipettes and prepare fresh dilution series for each experiment.
Compound precipitation in assay plate Poor solubility in the final assay buffer.Ensure the final concentration of DMSO or other organic solvents is compatible with your assay and does not exceed recommended limits (typically <0.5%).
In Vivo Study Troubleshooting
IssuePossible CauseRecommended Solution
Lack of expected behavioral effect Insufficient dose or bioavailability.Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
Incorrect route or timing of administration.Review the literature for established protocols. Ensure the timing of administration allows for sufficient drug exposure at the time of behavioral testing.
Unexpected side effects (e.g., altered food intake, locomotion) Known off-target effects or intrinsic properties of GHS-R1a antagonism.JMV2959 is known to affect food and water intake and locomotor activity.[8][9] Include appropriate control groups to account for these effects.

Quantitative Data Summary

ParameterValueAssay TypeSpeciesReference
IC50 32 nMGHS-R1a Antagonism-[6]
Effective Dose (in vivo) 0.5 - 2 mg/kg (i.p.)Cocaine and Oxycodone SeekingRat[1][5]
Effective Dose (in vivo) 1 and 2 mg/kg (i.p.)Cue-reinforced Oxycodone SeekingRat[10]
Effective Dose (in vivo) 2 mg/kg (i.p.)Cue-reinforced Cocaine SeekingRat[2]
Effective Dose (in vivo) 6 mg/kg (i.p.)Morphine Memory ReconsolidationRat[8]

Experimental Protocols

GHS-R1a Calcium Mobilization Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Culture: Culture HEK293 cells stably expressing the human GHS-R1a receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of JMV2959 in 100% DMSO.

    • Perform serial dilutions of JMV2959 in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of JMV2959 to the respective wells and incubate for 15-30 minutes.

    • Add a fixed concentration of ghrelin (typically at its EC80) to all wells.

    • Immediately measure the fluorescence intensity using a plate reader capable of kinetic reading (e.g., FLIPR).

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the intracellular calcium concentration.

    • Plot the ghrelin-induced response against the log of the JMV2959 concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations

GHS_R1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHS-R1a (Ghrelin Receptor) Ghrelin->GHSR1a Activates JMV2959 JMV2959 JMV2959->GHSR1a Blocks Gq11 Gαq/11 GHSR1a->Gq11 Activates Beta_arrestin β-Arrestin GHSR1a->Beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Downstream Downstream Signaling Ca_release->Downstream Beta_arrestin->Downstream

Caption: GHS-R1a signaling pathway and the antagonistic action of JMV2959.

experimental_workflow start Start: Prepare GHS-R1a Expressing Cells plate_cells Plate cells in 96-well plate start->plate_cells dye_load Load cells with calcium-sensitive dye plate_cells->dye_load incubate_antagonist Incubate cells with JMV2959 dye_load->incubate_antagonist prepare_compounds Prepare serial dilutions of JMV2959 (Antagonist) prepare_compounds->incubate_antagonist prepare_agonist Prepare Ghrelin (Agonist) at EC80 concentration add_agonist Add Ghrelin to wells prepare_agonist->add_agonist incubate_antagonist->add_agonist read_plate Measure fluorescence kinetically add_agonist->read_plate analyze_data Analyze data and fit dose-response curve read_plate->analyze_data end End: Determine IC50 analyze_data->end

References

Technical Support Center: Overcoming Poor Solubility of JMV2959 for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of JMV2959 for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is JMV2959 and why is its solubility a concern for in vivo studies?

A1: JMV2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] Its poor aqueous solubility presents a significant hurdle for in vivo research, as it can lead to difficulties in preparing injectable formulations, resulting in inconsistent dosing, low bioavailability, and potential precipitation at the injection site.

Q2: What are the known solubility properties of JMV2959?

A2: JMV2959 is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4] See the table below for a summary of its solubility.

Q3: What are the commonly used vehicles for administering JMV2959 in animal studies?

A3: Based on published literature, the most common vehicles for in vivo administration of JMV2959 are saline (0.9% NaCl), and solutions containing a small percentage of DMSO.[1][5][6] More complex formulations containing co-solvents and surfactants have also been developed to achieve higher concentrations.[7]

Troubleshooting Guide: Formulation and Administration

Problem: My JMV2959 is not dissolving in my chosen vehicle.

Possible Cause Troubleshooting Step
Low intrinsic solubility in aqueous solutions. JMV2959 has very low water solubility. Consider using a vehicle containing a co-solvent like DMSO.
Insufficient mixing or energy input. Vortex the solution vigorously. Gentle heating and/or sonication can aid dissolution, especially when using co-solvents.[7]
Incorrect solvent choice for the desired concentration. For higher concentrations, a simple saline or low-percentage DMSO solution may be insufficient. Refer to the advanced formulation protocols below.

Problem: My JMV2959 solution is cloudy or shows precipitation after preparation.

Possible Cause Troubleshooting Step
Precipitation upon addition to an aqueous buffer. This is common when a drug dissolved in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous solution.[8][9] To mitigate this, add the DMSO stock solution to the aqueous component slowly while vortexing.
The concentration exceeds the solubility limit in the final formulation. Try preparing a more dilute solution. If a higher concentration is necessary, consider using a formulation with solubilizing excipients like PEG300, Tween-80, or cyclodextrins.[7]
Temperature changes affecting solubility. Prepare and store the formulation at a consistent temperature. If the formulation was heated to aid dissolution, allow it to cool to room temperature to check for precipitation before use.

Problem: I am observing adverse effects in my animals that may be related to the vehicle.

Possible Cause Troubleshooting Step
Toxicity from high concentrations of DMSO. While DMSO is a common solvent, high concentrations can be toxic. For most in vivo applications, the final concentration of DMSO should be kept as low as possible, ideally below 5-10%.
Irritation at the injection site. This can be caused by the vehicle itself or by drug precipitation. Ensure the pH of the final formulation is close to physiological pH (around 7.4). If precipitation is suspected, consider using a more robust solubilization method.

Data Presentation: Solubility and Formulation Summary

Table 1: Solubility of JMV2959 in Various Solvents

Solvent Solubility Reference
Water< 5 mg/mL[4]
DMSO≥ 100 mg/mL[4]

Table 2: Example Formulations for In Vivo Administration of JMV2959

Formulation Composition Achievable Concentration Route of Administration Reference
Saline (0.9% NaCl)Concentration not specified, likely lowIntraperitoneal (i.p.)[5][6]
2% DMSO in SalineConcentration not specifiedSubcutaneous (s.c.), i.p.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLNot specified[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLNot specified[7]

Experimental Protocols

Protocol 1: Preparation of JMV2959 in 2% DMSO/Saline

This protocol is suitable for lower concentrations of JMV2959.

Materials:

  • JMV2959 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of JMV2959 powder and place it in a sterile tube.

  • Add a volume of DMSO that will constitute 2% of the final desired volume.

  • Vortex the tube until the JMV2959 is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Slowly add the required volume of sterile saline to reach the final desired concentration while continuously vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Advanced Formulation for Higher Concentrations of JMV2959

This protocol, adapted from MedchemExpress, is designed to achieve a higher concentration of JMV2959 in a clear solution.[7]

Materials:

  • JMV2959 powder

  • DMSO, sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of JMV2959 in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:

    • 100 µL of the JMV2959 DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of Saline.

  • This will yield a final volume of 1 mL with a JMV2959 concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • The final solution should be clear. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Mandatory Visualizations

Ghrelin Receptor (GHS-R1a) Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of an agonist (like ghrelin) to the GHS-R1a. JMV2959 acts as an antagonist, blocking this pathway at the receptor level.

GHSR1a_Signaling Ghrelin Receptor (GHS-R1a) Signaling Pathway Ghrelin Ghrelin (Agonist) GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Binds and Activates JMV2959 JMV2959 (Antagonist) JMV2959->GHSR1a Binds and Blocks Gq_protein Gq Protein GHSR1a->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Hormone Secretion, Appetite Regulation) Ca_release->Downstream PKC->Downstream

Caption: Simplified Gq-coupled signaling pathway of the ghrelin receptor (GHS-R1a).

Experimental Workflow for JMV2959 Formulation

The diagram below outlines a general workflow for the preparation and administration of a JMV2959 formulation for in vivo studies.

JMV2959_Formulation_Workflow JMV2959 In Vivo Formulation Workflow start Start weigh Weigh JMV2959 Powder start->weigh dissolve_dmso Dissolve in DMSO (or other primary solvent) weigh->dissolve_dmso add_cosolvents Add Co-solvents/Excipients (e.g., PEG300, Tween-80) dissolve_dmso->add_cosolvents add_aqueous Slowly Add Aqueous Vehicle (e.g., Saline) with Mixing add_cosolvents->add_aqueous check_solubility Check for Clarity and Precipitation add_aqueous->check_solubility administer Administer to Animal Model check_solubility->administer Clear Solution troubleshoot Troubleshoot: - Gentle Heating - Sonication - Reformulate check_solubility->troubleshoot Precipitation end End administer->end troubleshoot->dissolve_dmso

Caption: A logical workflow for the successful formulation of JMV2959 for in vivo experiments.

References

Ensuring consistent results with JMV2959 administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when using JMV2959 in your research.

Frequently Asked Questions (FAQs)

1. What is JMV2959 and what is its primary mechanism of action?

JMV2959 is a potent and selective antagonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] By blocking this receptor, JMV2959 inhibits the signaling pathways normally activated by ghrelin, a hormone primarily known for stimulating appetite and growth hormone release.

2. What is the recommended solvent for dissolving JMV2959?

JMV2959 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL and in water at up to 5 mg/mL.[4] For in vivo studies, it is often first dissolved in a small amount of DMSO, which is then further diluted in a vehicle suitable for injection.[5]

3. How should JMV2959 be stored?

  • Powder: Store the solid form of JMV2959 at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • Stock Solutions: Once dissolved, it is recommended to aliquot and store solutions at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][6]

4. What are the typical doses of JMV2959 used in animal studies?

The effective dose of JMV2959 can vary depending on the animal model, the route of administration, and the specific experimental paradigm. However, most studies in rodents have used doses in the range of 0.5 to 15 mg/kg.[7][8][9] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. Doses exceeding 3 mg/kg have been noted to alter general behavioral measures in some rat strains.[9]

5. What are the potential side effects of JMV2959 administration?

As a ghrelin receptor antagonist, JMV2959 can influence behaviors regulated by ghrelin. The most commonly reported side effects in animal studies are a decrease in food and water intake, and potential alterations in locomotor activity.[5][10] It is important to monitor these parameters in your experiments to ensure that the observed effects are specific to the experimental question and not a consequence of these side effects.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent or no effect of JMV2959 Improper drug preparation: Incorrect solvent, concentration, or storage leading to degradation.Ensure JMV2959 is fully dissolved. Use freshly prepared solutions or properly stored aliquots. Confirm the final concentration and vehicle composition. For in vivo studies, several vehicle formulations can be considered (see table below).
Suboptimal dose: The dose may be too low to elicit a significant effect in your specific model or paradigm.Conduct a dose-response study to determine the optimal effective dose for your experimental conditions.
Incorrect administration timing: The time between JMV2959 administration and the behavioral test may not be optimal for achieving peak receptor occupancy.The pretreatment time should be optimized. Many studies administer JMV2959 15-30 minutes before the experimental procedure.[11]
Unexpected behavioral changes (e.g., sedation, hyperactivity) Dose is too high: High doses of JMV2959 can lead to off-target effects or significant alterations in general activity.Reduce the dose of JMV2959. If possible, conduct a dose-response study to find a dose that is effective without causing confounding behavioral changes.
Vehicle effects: The vehicle used to dissolve JMV2959 may have its own behavioral effects.Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle itself.
Precipitation of JMV2959 in solution Low solubility in the chosen vehicle: JMV2959 has limited solubility in aqueous solutions.If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[1] Consider using a vehicle with better solubilizing properties.

Data Presentation

JMV2959 Solubility and Storage
Parameter Specification Reference
Solubility in DMSO Up to 100 mg/mL[4]
Solubility in Water Up to 5 mg/mL[4]
Powder Storage -20°C (3 years) or 4°C (2 years)[1]
Solution Storage -80°C (up to 6 months) or -20°C (up to 1 month)[1][6]
In Vivo Vehicle Preparation Protocols
Protocol Composition Final JMV2959 Concentration Reference
Protocol 1 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[1]
Protocol 2 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[1]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[1]
Protocol 4 2% DMSO in 0.9% physiological salineNot specified[5]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol for Assessing JMV2959 Effects on Morphine Reward Memory

This protocol is a representative example for investigating the effect of JMV2959 on the reconsolidation of morphine reward memory.

1. Apparatus: A standard three-chamber CPP apparatus.

2. Animals: Male Sprague-Dawley rats (220-250g at the start of the experiment).

3. Drug Preparation:

  • Morphine Sulphate: Dissolved in 0.9% physiological saline.
  • JMV2959: Dissolved in 2% dimethyl sulfoxide (DMSO) for subcutaneous or intraperitoneal injections.[5]

4. Experimental Procedure:

  • Pre-conditioning Phase (Day 1): Allow rats to freely explore all three chambers of the CPP apparatus for 15 minutes to determine initial place preference.
  • Conditioning Phase (Days 2-9):
  • On alternate days (e.g., Days 2, 4, 6, 8), administer morphine (e.g., 10 mg/kg, s.c.) and confine the rat to one of the conditioning chambers for 45 minutes.[5]
  • On the intervening days (e.g., Days 3, 5, 7, 9), administer saline and confine the rat to the opposite conditioning chamber for 45 minutes. The pairing of a specific chamber with morphine should be counterbalanced across animals.
  • Post-conditioning Test (Day 10): Place the rat in the middle chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
  • Memory Reactivation and Treatment (Day 11): Re-expose the rats to the morphine-paired chamber for a short duration (e.g., 5 minutes) to reactivate the reward memory. Immediately after, administer JMV2959 (e.g., 1, 3, or 6 mg/kg, i.p.) or vehicle.[5]
  • Post-treatment Tests (e.g., Day 12 and Day 18): Conduct CPP tests as described for the post-conditioning test to assess the effect of JMV2959 on the reconsolidation of the morphine-associated memory.

Mandatory Visualization

JMV2959_Mechanism_of_Action cluster_0 Normal Ghrelin Signaling cluster_1 Action of JMV2959 Ghrelin Ghrelin GHSR1a GHS-R1a (Ghrelin Receptor) Ghrelin->GHSR1a Binds to and activates Downstream Downstream Signaling (e.g., increased appetite, reward pathway activation) GHSR1a->Downstream JMV2959 JMV2959 GHSR1a_blocked GHS-R1a (Ghrelin Receptor) JMV2959->GHSR1a_blocked Antagonist: Binds and blocks Blocked Signaling Blocked GHSR1a_blocked->Blocked

Caption: Mechanism of action of JMV2959 as a GHS-R1a antagonist.

JMV2959_Experimental_Workflow start Start: Animal Acclimation drug_prep Drug Preparation: Dissolve JMV2959 in appropriate vehicle start->drug_prep baseline Baseline Measurement (e.g., Locomotor activity, Food intake) drug_prep->baseline treatment Treatment Administration: JMV2959 or Vehicle (Control) baseline->treatment behavioral_test Behavioral Testing (e.g., CPP, Self-administration) treatment->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General experimental workflow for in vivo studies with JMV2959.

References

Validation & Comparative

A Head-to-Head Comparison of Ghrelin Antagonists: JMV2959 vs. [D-Lys3]-GHRP-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a ghrelin antagonist is critical for investigating the role of the ghrelin system in various physiological processes, including appetite regulation, metabolism, and reward pathways. This guide provides an objective comparison of two commonly used ghrelin receptor antagonists, the non-peptide small molecule JMV2959 and the peptide-based [D-Lys3]-GHRP-6, supported by experimental data and detailed protocols.

Executive Summary

JMV2959 and [D-Lys3]-GHRP-6 are both antagonists of the growth hormone secretagogue receptor 1a (GHSR1a), the receptor for the "hunger hormone" ghrelin. However, they differ significantly in their chemical nature, potency, and in vivo effects. JMV2959 is a more potent and selective antagonist with a longer duration of action in vivo compared to [D-Lys3]-GHRP-6. While both can reduce the intake of rewarding substances, [D-Lys3]-GHRP-6 has shown inconsistent effects on food intake and may exhibit off-target activities. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways to aid in the selection of the appropriate tool for your research needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for JMV2959 and [D-Lys3]-GHRP-6 based on published experimental findings.

ParameterJMV2959[D-Lys3]-GHRP-6Reference
Chemical Class Non-peptide, 1,2,4-triazole derivativePeptideN/A
Binding Affinity (IC50) 32 nM0.9 µM (900 nM)[1][2]
Dissociation Constant (Kb) 19 nMNot widely reported[3]

Table 1: In Vitro Binding Characteristics. This table highlights the significantly higher binding affinity of JMV2959 for the ghrelin receptor compared to [D-Lys3]-GHRP-6.

Study ParameterJMV2959[D-Lys3]-GHRP-6Reference
Dose 9 mg/kg and 12 mg/kg (i.p.)15 mg/kg (i.p.)
Effect on Food Intake Decreased food intake at both doses.No significant effect on food intake.
Effect on Water Intake Decreased water intake at the 12 mg/kg dose.Decreased water intake on the first day of treatment.
Effect on Ethanol Intake Consistently decreased ethanol intake.Decreased ethanol intake only on the first day of treatment, suggesting rapid tolerance.
Duration of Action Effects observed at 4 hours post-injection.Effects primarily observed on the first day of treatment.

Table 2: In Vivo Effects on Consummatory Behavior in Mice. This table summarizes the findings of a direct comparative study, demonstrating the more consistent and sustained effects of JMV2959 on reducing consummatory behaviors.

Mechanism of Action: Ghrelin Receptor Signaling

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that, upon binding to ghrelin, primarily activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. Both JMV2959 and [D-Lys3]-GHRP-6 act by competitively binding to the GHSR1a, thereby preventing ghrelin from initiating this signaling cascade.

Ghrelin_Signaling_Pathway cluster_membrane Cell Membrane GHSR Ghrelin Receptor (GHSR1a) Gq Gαq GHSR->Gq Activates Ghrelin Ghrelin Ghrelin->GHSR Binds & Activates Antagonist JMV2959 or [D-Lys3]-GHRP-6 Antagonist->GHSR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Appetite Stimulation) Ca_release->Cellular_Response

Ghrelin Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize ghrelin antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the ghrelin receptor.

Objective: To determine the IC50 and subsequently the Ki of JMV2959 and [D-Lys3]-GHRP-6 for the GHSR1a.

Materials:

  • HEK293 cells stably expressing human GHSR1a.

  • Membrane preparation from these cells.

  • [125I]-Ghrelin (radioligand).

  • Unlabeled ghrelin (for determining non-specific binding).

  • JMV2959 and [D-Lys3]-GHRP-6.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-GHSR1a cells. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 50 µL of [125I]-Ghrelin (at a concentration near its Kd, e.g., 0.2 nM), and 175 µL of membrane preparation (e.g., 20 µg protein).

    • Non-specific Binding: 25 µL of unlabeled ghrelin (1 µM final concentration), 50 µL of [125I]-Ghrelin, and 150 µL of membrane preparation.

    • Competitive Binding: 25 µL of varying concentrations of JMV2959 or [D-Lys3]-GHRP-6, 50 µL of [125I]-Ghrelin, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-wetted filter plate.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Competitive_Binding_Workflow A Prepare GHSR1a Membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Add Radioligand ([125I]-Ghrelin) B->C D Incubate at 30°C for 60 min C->D E Vacuum Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis: IC50 & Ki Determination G->H

Competitive Binding Assay Workflow.
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block ghrelin-induced intracellular calcium release.

Objective: To assess the functional antagonism of JMV2959 and [D-Lys3]-GHRP-6 on ghrelin-induced calcium signaling.

Materials:

  • CHO-K1 cells stably co-expressing human GHSR1a and a G-protein chimera (e.g., Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Ghrelin.

  • JMV2959 and [D-Lys3]-GHRP-6.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the CHO-K1-GHSR1a cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution (in assay buffer) to each well. Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add varying concentrations of JMV2959 or [D-Lys3]-GHRP-6 to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the FLIPR instrument.

  • Ghrelin Stimulation: After establishing a stable baseline fluorescence reading, add a pre-determined concentration of ghrelin (e.g., EC80) to all wells.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of ghrelin.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the ghrelin-induced calcium response against the concentration of the antagonist to determine the IC50 for functional inhibition.

Calcium_Assay_Workflow A Plate GHSR1a-expressing CHO cells B Load cells with Fluo-4 AM dye A->B C Pre-incubate with Antagonist B->C D Measure Baseline Fluorescence (FLIPR) C->D E Stimulate with Ghrelin D->E F Record Fluorescence Change E->F G Data Analysis: Functional IC50 F->G

Calcium Mobilization Assay Workflow.

Discussion and Conclusion

The experimental data clearly indicate that JMV2959 is a more potent and effective ghrelin receptor antagonist than [D-Lys3]-GHRP-6 . Its significantly higher binding affinity translates to more consistent and sustained in vivo effects on consummatory behaviors. The rapid development of tolerance observed with [D-Lys3]-GHRP-6 may limit its utility in longer-term studies. Furthermore, reports suggest that [D-Lys3]-GHRP-6 may have off-target effects, including interactions with chemokine receptors, which could confound experimental results.

For researchers requiring a highly selective and potent antagonist with a reliable in vivo profile, JMV2959 is the superior choice. Its non-peptide nature also offers potential advantages in terms of oral bioavailability and metabolic stability for future therapeutic development. While [D-Lys3]-GHRP-6 has been a valuable tool in the initial exploration of the ghrelin system, the pharmacological profile of JMV2959 makes it a more robust and reliable tool for current and future research.

This guide provides a comprehensive overview to assist in the informed selection and application of these ghrelin antagonists. The provided protocols offer a starting point for in-house validation and experimental design.

References

A Comparative Guide to JMV2959 and Other Ghrelin Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JMV2959 with other prominent ghrelin receptor inverse agonists. The content is supported by experimental data to facilitate informed decisions in research and drug development.

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release.[1][2] Notably, the ghrelin receptor exhibits a high degree of constitutive activity, meaning it can signal without being bound by its endogenous ligand, ghrelin.[1][3][4][5][6] This basal signaling can be reduced by inverse agonists, making them attractive therapeutic candidates for conditions like obesity and addiction.[2][4][7][8][9]

This guide focuses on comparing JMV2959, a well-characterized ghrelin receptor antagonist, with other known inverse agonists, highlighting their performance in various in vitro and in vivo assays.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of JMV2959 and other selected ghrelin receptor inverse agonists.

Table 1: Binding Affinity Data for Ghrelin Receptor Ligands

CompoundReceptor SpeciesAssay TypeRadioligandKi (nM)Kb (nM)Kd (nM)Reference
JMV2959 HumanBinding AssayNot Specified-19-[10]
PF-05190457 HumanRadioligand BindingNot Specified8.36 (pKi)-3[6][8][11]
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-substance P Not SpecifiedNot SpecifiedNot Specified---[4]
Ghrelin COS-7 cellsCompetitive Binding¹²⁵I-His-Ghrelin0.53--[12]

Table 2: Functional Potency Data for Ghrelin Receptor Ligands

CompoundAssay TypeCell LineIC₅₀ (nM)EC₅₀ (nM)Reference
JMV2959 Binding AssayNot Specified32-[2][10][13][14]
PF-05190457 IP1 AccumulationWild-type ghrelin receptor-Inverse Agonist[15][16]
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-substance P Inverse AgonismNot Specified-5.2[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the ghrelin receptor and the general workflows of the experimental assays cited in this guide.

Ghrelin_Signaling cluster_receptor Ghrelin Receptor (GHSR1a) cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway GHSR GHSR1a Gq Gαq/11 GHSR->Gq Activates Arrestin β-Arrestin GHSR->Arrestin Recruits Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates InverseAgonist Inverse Agonist (e.g., JMV2959) InverseAgonist->GHSR Inhibits Constitutive Activity PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i ↑ IP3->Ca2 Internalization Receptor Internalization Arrestin->Internalization ERK ERK Signaling Arrestin->ERK

Caption: Ghrelin receptor signaling pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_arrestin β-Arrestin Recruitment Assay b1 Prepare Membranes (e.g., from HEK293-GHSR1a cells) b2 Incubate Membranes with Radioligand (e.g., ¹²⁵I-Ghrelin) & Test Compound b1->b2 b3 Separate Bound from Free Radioligand (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine Ki b4->b5 c1 Plate Cells (e.g., CHO-GHSR1a) c2 Load Cells with Calcium-Sensitive Dye c1->c2 c3 Add Test Compound c2->c3 c4 Measure Fluorescence (FLIPR) c3->c4 c5 Determine EC₅₀/IC₅₀ c4->c5 a1 Transfect Cells with GHSR1a-PK & β-Arrestin-EA a2 Add Test Compound a1->a2 a3 Incubate a2->a3 a4 Add Substrate a3->a4 a5 Measure Luminescence a4->a5 a6 Determine EC₅₀/IC₅₀ a5->a6

Caption: General workflows for key in vitro assays.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the ghrelin receptor.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human GHSR1a.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer containing protease inhibitors.

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.[3]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-Ghrelin), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled ghrelin.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3][17]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation.[18]

Calcium Mobilization Assay

This protocol outlines a method to assess the functional activity of compounds on ghrelin receptor-mediated calcium signaling.

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human GHSR1a.

    • Plate the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.[19]

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.[19]

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add the test compounds to the wells and continuously measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.[20][21]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the ghrelin receptor upon ligand binding, often using enzyme fragment complementation technology.

  • Cell Culture and Transfection:

    • Use a cell line (e.g., U2OS or CHO-K1) engineered to co-express the ghrelin receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[22]

    • Plate the cells in a suitable microplate.

  • Compound Treatment:

    • Add varying concentrations of the test compound to the cells.

    • Incubate the plate for a sufficient period (e.g., 90 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor-β-arrestin interaction.

  • Signal Detection:

    • Add the detection reagent containing the substrate for the complemented enzyme.

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of a known agonist or antagonist.

    • Plot the normalized response as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀.

In Vivo Food Intake Assay

This protocol provides a general framework for assessing the effect of ghrelin receptor modulators on food intake in rodents.

  • Animals and Housing:

    • Use adult male rats or mice, housed individually to allow for accurate food intake measurement.

    • Acclimatize the animals to the housing conditions and diet for at least one week before the experiment.[5][11]

  • Drug Administration:

    • Administer the test compound (e.g., JMV2959) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).

    • The dose and timing of administration should be based on the pharmacokinetic properties of the compound. For example, JMV2959 has been administered at doses ranging from 1 to 12 mg/kg.[5][11]

  • Food Intake Measurement:

    • Provide a pre-weighed amount of standard chow or a palatable high-fat diet.

    • Measure the amount of food remaining at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

    • Calculate the cumulative food intake at each time point.[4][5][11]

  • Data Analysis:

    • Compare the food intake between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Body weight can also be monitored throughout the study.[1]

Conclusion

JMV2959 is a potent ghrelin receptor antagonist that has been extensively used to probe the physiological roles of the ghrelin system. When compared to other inverse agonists like PF-05190457 and the substance P analog, it demonstrates comparable in vitro activity. The choice of which compound to use will depend on the specific research question, the desired in vivo properties (e.g., oral bioavailability, brain penetrance), and the specific signaling pathway of interest. This guide provides a foundational comparison to aid in this selection process. Further direct comparative studies will be beneficial for a more nuanced understanding of the pharmacological differences between these important research tools.

References

A Comparative Guide to the Efficacy of JMV2959 and Other GHS-R1a Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of JMV2959 with other prominent growth hormone secretagogue receptor 1a (GHS-R1a) antagonists, namely YIL-781 and PF-5190457. The data presented is compiled from various preclinical studies and aims to offer an objective overview for researchers in the fields of metabolic diseases, neuropharmacology, and drug development.

Quantitative Comparison of GHS-R1a Antagonist Efficacy

The following table summarizes the key efficacy parameters for JMV2959, YIL-781, and PF-5190457. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

CompoundParameterValueCell Line/SystemReference
JMV2959 IC₅₀32 ± 3 nMLLC-PK1 cells[1]
Kᵢ---
Kₑ19 nM-[2]
YIL-781 Kᵢ17 nM-[3][4]
Kₑ11 nM-[3]
pIC₅₀7.90 - 8.27HEK293 cells[5][6]
PF-5190457 pKᵢ8.36-
Kₐ3 nM (human)-[7]
IC₅₀ (β-arrestin)3.4 nM-[8]

GHS-R1a Signaling Pathway and Antagonist Mechanism of Action

The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand ghrelin, primarily activates the Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key second messenger in many cellular responses. GHS-R1a antagonists, such as JMV2959, YIL-781, and PF-5190457, exert their effects by competitively binding to the receptor, thereby preventing ghrelin from binding and initiating this signaling cascade.

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ghrelin Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a Binds & Activates g_protein Gαq/11 ghsr1a->g_protein Activates antagonist GHS-R1a Antagonist (e.g., JMV2959) antagonist->ghsr1a Binds & Blocks plc PLC g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates cellular_response Cellular Response ca_release->cellular_response Leads to

GHS-R1a Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GHS-R1a antagonists. Specific parameters may vary between studies.

Radioligand Binding Assay (for determining Kᵢ)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably expressing GHS-R1a (e.g., HEK293 or CHO cells) are cultured and harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of a radiolabeled GHS-R1a ligand (e.g., [¹²⁵I]-His-ghrelin) is incubated with the prepared cell membranes.

  • A range of concentrations of the unlabeled antagonist (e.g., JMV2959, YIL-781, or PF-5190457) is added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.

3. Incubation and Separation:

  • The reaction mixture is incubated at a specific temperature for a set period to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep Prepare GHS-R1a Expressing Cell Membranes start->membrane_prep incubation Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Antagonist (Varying Conc.) membrane_prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Measure Radioactivity of Bound Ligand filtration->counting analysis Calculate IC₅₀ and Kᵢ counting->analysis end End analysis->end

Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay (for determining IC₅₀/pIC₅₀)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

1. Cell Preparation:

  • Cells stably expressing GHS-R1a (e.g., HEK293 or CHO cells) are seeded into a 96-well or 384-well black-walled, clear-bottom plate and cultured overnight.

2. Dye Loading:

  • The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specified time (e.g., 30-60 minutes) at 37°C.

3. Antagonist Pre-incubation:

  • The dye-loading solution is removed, and the cells are washed.

  • The cells are then pre-incubated with varying concentrations of the antagonist (e.g., JMV2959, YIL-781, or PF-5190457) for a defined period.

4. Agonist Stimulation and Measurement:

  • The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • A baseline fluorescence reading is taken.

  • A fixed concentration of a GHS-R1a agonist (e.g., ghrelin) is added to the wells to stimulate the receptor.

  • The fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.

5. Data Analysis:

  • The peak fluorescence response is measured for each antagonist concentration.

  • The data are normalized to the response in the absence of the antagonist.

  • A dose-response curve is generated, and the IC₅₀ (or pIC₅₀) value is calculated, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Calcium_Assay_Workflow start Start cell_seeding Seed GHS-R1a Expressing Cells in Microplate start->cell_seeding dye_loading Load Cells with Calcium-Sensitive Dye cell_seeding->dye_loading antagonist_incubation Pre-incubate with Varying Antagonist Concentrations dye_loading->antagonist_incubation measurement Measure Fluorescence Before and After Agonist Addition antagonist_incubation->measurement analysis Calculate IC₅₀/pIC₅₀ measurement->analysis end End analysis->end

Workflow for a Calcium Mobilization Assay.

Summary and Conclusion

JMV2959, YIL-781, and PF-5190457 are all potent antagonists of the GHS-R1a receptor, with affinities in the low nanomolar range. While direct comparisons from a single study are limited, the available data suggest that all three compounds are valuable tools for investigating the physiological roles of the ghrelin system and hold therapeutic potential. PF-5190457, in particular, has been characterized as an inverse agonist, which may offer additional therapeutic benefits by reducing the constitutive activity of the GHS-R1a receptor. The choice of antagonist for a specific research application will depend on the desired pharmacological profile, including considerations of inverse agonism, pharmacokinetics, and the specific experimental model being used. Further head-to-head comparative studies would be beneficial for a more definitive ranking of their in vitro and in vivo efficacy.

References

Validating the Antagonistic Effect of JMV2959 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro performance of JMV2959, a potent antagonist of the Growth Hormone Secretagogue Receptor (GHS-R1a), also known as the ghrelin receptor. The data presented here is intended for researchers, scientists, and drug development professionals to objectively evaluate JMV2959 against other common alternatives based on supporting experimental data.

Introduction to JMV2959 and the Ghrelin Receptor

JMV2959 is a small molecule antagonist targeting the GHS-R1a, a G protein-coupled receptor (GPCR) primarily activated by the orexigenic hormone ghrelin.[1] The ghrelin receptor is a key player in regulating energy homeostasis, appetite, and growth hormone release. Its constitutive activity and role in various physiological processes make it a significant target for therapeutic intervention in conditions such as obesity, metabolic disorders, and substance use disorders. Antagonists like JMV2959 are crucial tools for elucidating the physiological roles of the ghrelin system and for developing novel therapeutics.

Comparative In Vitro Performance of Ghrelin Receptor Antagonists

The antagonistic activity of JMV2959 has been validated and quantified through various in vitro assays. Below is a summary of its performance compared to other known GHS-R1a antagonists, YIL-781 and PF-05190457.

CompoundAssay TypeParameterValue (nM)Cell Line
JMV2959 Functional AntagonismIC₅₀32Not specified
YIL-781 Radioligand BindingKᵢ17Not specified
Functional AntagonismpK₋B7.54 (equivalent to a K₋B of ~29 nM)Not specified
PF-05190457 Radioligand BindingK₋d3Not specified
Radioligand BindingKᵢ2.49 - 4.4Not specified

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant. K₋d: Dissociation constant. pK₋B: The negative logarithm of the antagonist's dissociation constant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the in vitro validation of GHS-R1a antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of the antagonist.

Materials:

  • Cell membranes prepared from cells overexpressing GHS-R1a.

  • Radioligand (e.g., [¹²⁵I]-Ghrelin).

  • Test compounds (JMV2959, YIL-781, PF-05190457).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The Kᵢ value is calculated using the Cheng-Prusoff equation from the IC₅₀ value obtained from the competition curve.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of GHS-R1a activation through the Gq pathway.

Objective: To determine the functional potency (IC₅₀) of the antagonist.

Materials:

  • HEK293 cells stably expressing GHS-R1a.

  • Ghrelin (agonist).

  • Test compounds (JMV2959).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Plate the GHS-R1a expressing cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the antagonist (JMV2959) for a specified time.

  • Stimulate the cells with a fixed concentration of ghrelin (agonist) that elicits a submaximal response (e.g., EC₈₀).

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a FLIPR.

  • The IC₅₀ value is determined by plotting the inhibition of the ghrelin-induced calcium response against the concentration of the antagonist.

GTPγS Binding Assay

This assay measures the level of G protein activation upon receptor stimulation and is a proximal measure of receptor function. Antagonists will inhibit agonist-stimulated GTPγS binding.

Objective: To assess the functional antagonism at the level of G protein activation.

Materials:

  • Cell membranes from cells expressing GHS-R1a.

  • Ghrelin (agonist).

  • Test compounds (JMV2959).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the agonist and varying concentrations of the antagonist in the presence of GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a set time (e.g., 30 minutes at 30°C) to allow for nucleotide exchange.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency.

Visualizations

Ghrelin Receptor Signaling Pathway

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates JMV2959 JMV2959 (Antagonist) JMV2959->GHSR1a Blocks Gq Gq GHSR1a->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_ER Ca²⁺ (ER Store) IP3->Ca2_ER Binds to IP3 Receptor Ca2_cyto [Ca²⁺]i (Increase) Ca2_ER->Ca2_cyto Release Response Cellular Response Ca2_cyto->Response

Caption: Ghrelin receptor (GHS-R1a) signaling pathway leading to calcium mobilization.

Experimental Workflow for In Vitro Antagonist Validation

Antagonist_Validation_Workflow cluster_planning Phase 1: Assay Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion cell_prep Prepare GHS-R1a Expressing Cells/Membranes binding_assay Radioligand Binding Assay (Determine Ki) cell_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) cell_prep->functional_assay reagent_prep Prepare Reagents (Radioligand, Dyes, Buffers) reagent_prep->binding_assay reagent_prep->functional_assay binding_analysis Analyze Binding Data (Cheng-Prusoff) binding_assay->binding_analysis functional_analysis Analyze Functional Data (IC50 determination) functional_assay->functional_analysis validation Validate Antagonistic Effect of JMV2959 binding_analysis->validation functional_analysis->validation

Caption: A typical workflow for the in vitro validation of a receptor antagonist like JMV2959.

References

A Comparative Guide to JMV2959 and PF-05190457 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JMV2959 and PF-05190457, two modulators of the ghrelin receptor (GHSR-1a), with a focus on their applications and performance in metabolic studies. The ghrelin receptor is a key target in metabolic research due to its role in regulating hunger, energy homeostasis, and glucose metabolism.

At a Glance: JMV2959 vs. PF-05190457

FeatureJMV2959PF-05190457
Mechanism of Action Ghrelin Receptor AntagonistGhrelin Receptor Inverse Agonist
Molecular Type PeptidicSmall Molecule
Primary Metabolic Effects Reduces food intake and body weight; reported to inhibit insulin secretion.Increases glucose-stimulated insulin secretion; delays gastric emptying; decreases postprandial glucose.
Development Stage Primarily preclinical studies, with extensive research in addiction models.Advanced to Phase 1 clinical trials for metabolic diseases and alcohol use disorder.
Key Differentiator Blocks ghrelin binding and subsequent receptor activation.In addition to blocking ghrelin, it also reduces the receptor's high basal (constitutive) activity.

Mechanism of Action: Antagonist vs. Inverse Agonist

A critical distinction between JMV2959 and PF-05190457 lies in their interaction with the ghrelin receptor, which exhibits high constitutive activity. JMV2959, as a full antagonist , primarily blocks the binding of ghrelin to the receptor, thereby preventing its activation[1]. In contrast, PF-05190457 is an inverse agonist , which not only competitively blocks ghrelin's effects but also reduces the receptor's intrinsic, ligand-independent signaling[2][3]. This reduction in basal receptor activity may lead to more pronounced physiological effects[2].

Ghrelin Receptor (GHS-R1a) Signaling cluster_ligands Ligands cluster_receptor Receptor State cluster_signaling Downstream Signaling Ghrelin Ghrelin GHS_R1a_active GHS-R1a (Active) Ghrelin->GHS_R1a_active Activates JMV2959 JMV2959 (Antagonist) JMV2959->GHS_R1a_active Blocks Ghrelin Binding PF05190457 PF-05190457 (Inverse Agonist) GHS_R1a_inactive GHS-R1a (Inactive) PF05190457->GHS_R1a_inactive Reduces Constitutive Activity PF05190457->GHS_R1a_active Blocks Ghrelin Binding GHS_R1a_inactive->GHS_R1a_active Constitutive Activity Gq_activation Gq Activation GHS_R1a_active->Gq_activation PLC_activation PLC Activation Gq_activation->PLC_activation IP3_Ca IP3 -> Ca²⁺ Release PLC_activation->IP3_Ca Metabolic_Effects Metabolic Effects (e.g., Appetite, Insulin Secretion) IP3_Ca->Metabolic_Effects

Fig. 1: Simplified signaling pathway of the ghrelin receptor.

Quantitative Data Comparison

The following tables summarize the available quantitative data for JMV2959 and PF-05190457 from various metabolic studies.

Table 1: In Vitro Receptor Binding and Activity
CompoundParameterValueSpecies/SystemReference
JMV2959 IC₅₀ (Binding Assay)32 nMNot Specified[4](--INVALID-LINK--)
PF-05190457 Kd3 nMHuman
pKi8.36Not Specified[5](--INVALID-LINK--)
Table 2: In Vivo/Ex Vivo Metabolic Effects
CompoundStudy TypeModelParameterResultReference
JMV2959 In VivoRatsFood Intake (vs. Saline)Significantly less food intake on days 1 and 2 (p < 0.05)[4]
In VivoRatsBody Weight (vs. Saline)Significantly less weight gain on day 1 (p < 0.01)[4]
PF-05190457 Ex VivoHuman IsletsGlucose-Stimulated Insulin SecretionRobust increase[5](--INVALID-LINK--)
Clinical Trial (SAD)Healthy MenGastric Emptying Lag Time (150 mg dose)Delayed by 30%[6][7]
Clinical Trial (SAD)Healthy MenGastric Half-Emptying Time (150 mg dose)Delayed by 20%[6][7]
Clinical Trial (SAD)Healthy MenPostprandial Glucose (150 mg dose)Decreased by 9 mg/dL[6][7]
Clinical Trial (MAD)Healthy MenGhrelin-Induced Growth Hormone Release (100 mg dose)77% inhibition[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of JMV2959 and PF-05190457.

JMV2959: In Vivo Food Intake and Body Weight Study in Rats
  • Objective: To assess the effect of JMV2959 on food intake and body weight.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were housed individually with ad libitum access to food and water.

    • A baseline for food intake and body weight was established over several days.

    • Rats were divided into two groups: a control group receiving saline and a treatment group receiving JMV2959 (e.g., 6 mg/kg, intraperitoneally).

    • Food intake was measured at regular intervals (e.g., daily) for a specified period (e.g., 3 days) by weighing the remaining food pellets.

    • Body weight was recorded daily.

    • Data were analyzed using a two-way repeated-measures ANOVA to compare the effects of treatment over time[4].

PF-05190457: Ex Vivo Glucose-Stimulated Insulin Secretion from Human Islets
  • Objective: To determine the effect of PF-05190457 on insulin secretion in response to glucose.

  • Method:

    • Human whole islets were obtained from donor pancreases.

    • Islets were incubated in an assay buffer containing a low glucose concentration (2.8 mM) for 45 minutes at 37°C to stabilize basal insulin secretion.

    • The islets were then treated with a high glucose concentration (11.2 mM) in the presence or absence of PF-05190457 for one hour at 37°C.

    • Following incubation, samples of the media were collected.

    • The amount of insulin secreted into the media was quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay[5].

PF-05190457: Clinical Trial for Gastric Emptying Assessment
  • Objective: To evaluate the effect of PF-05190457 on the rate of gastric emptying in healthy subjects.

  • Design: A randomized, placebo-controlled, double-blind, single ascending dose (SAD) study.

  • Procedure:

    • Healthy male subjects received a single oral dose of PF-05190457 (e.g., 150 mg) or a placebo.

    • Gastric emptying was assessed using a standardized method, such as the paracetamol absorption test or scintigraphy.

    • For the paracetamol absorption test, subjects ingest a standardized meal along with a fixed dose of paracetamol. Blood samples are then drawn at regular intervals to measure paracetamol concentration, which serves as an indirect measure of gastric emptying.

    • Pharmacokinetic parameters of paracetamol, such as lag time and time to peak concentration, were used to determine the rate of gastric emptying[6][7].

Experimental Workflow: In Vivo Food Intake Study start Start acclimatization Animal Acclimatization & Baseline Measurement start->acclimatization grouping Randomized Grouping acclimatization->grouping treatment Administer JMV2959 (e.g., 6 mg/kg, i.p.) grouping->treatment Treatment Group control Administer Saline (Vehicle Control) grouping->control Control Group measurement Daily Measurement (Food Intake & Body Weight) treatment->measurement control->measurement analysis Statistical Analysis (Two-way ANOVA) measurement->analysis end End analysis->end

Fig. 2: Workflow for a typical in vivo food intake study.

Summary and Conclusion

JMV2959 and PF-05190457 are valuable tools for investigating the metabolic roles of the ghrelin system. Their distinct mechanisms of action—antagonism versus inverse agonism—offer different approaches to modulating GHS-R1a activity.

  • JMV2959 is a well-characterized antagonist, effective in preclinical models for reducing food intake and body weight. Its extensive use in addiction research also provides a wealth of data on its central effects.

  • PF-05190457 represents a more clinically advanced compound, with data from human trials demonstrating its effects on glucose homeostasis and gastric motility. Its inverse agonist activity may offer a more potent method for suppressing the constitutively active ghrelin receptor.

The choice between JMV2959 and PF-05190457 will depend on the specific research question. For studies focused on blocking the acute effects of ghrelin, particularly in preclinical animal models, JMV2959 is a suitable choice. For investigations into the role of the ghrelin receptor's constitutive activity and for translational studies with a clearer path to clinical relevance in metabolic diseases, PF-05190457 provides a more robust profile with supporting human data. Further head-to-head studies would be beneficial to directly compare the metabolic consequences of ghrelin receptor antagonism versus inverse agonism in the same experimental models.

References

JMV2959's Impact on Addiction: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing crisis of substance use disorders necessitates the exploration of novel therapeutic avenues. One such promising target is the ghrelin system, a key regulator of reward and motivation. This guide provides a comprehensive cross-study validation of JMV2959, a selective antagonist of the growth hormone secretagogue receptor 1α (GHS-R1α), and its effects on addiction. We objectively compare its performance with established addiction therapies, supported by experimental data, to inform future research and development.

Mechanism of Action: Targeting the "Hunger" for Drugs

JMV2959 exerts its effects by blocking the action of ghrelin, the so-called "hunger hormone," at the GHS-R1α receptor.[1][2][3][4] This receptor is not only pivotal in regulating appetite but is also densely expressed in key brain regions associated with the reward pathway, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc). By antagonizing the GHS-R1α receptor, JMV2959 is thought to dampen the rewarding and reinforcing properties of various drugs of abuse, thereby reducing the motivation to seek and consume them.[1][5][6]

The downstream signaling cascade following GHS-R1α blockade in the context of addiction involves the modulation of several neurotransmitter systems. Notably, it has been shown to attenuate drug-induced dopamine release in the nucleus accumbens, a final common pathway for reward.[5][7] Furthermore, interactions with cholinergic and endogenous opioid peptide systems are implicated in its mechanism of action.[5][8]

GHS_R1a_Signaling_in_Addiction cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in VTA/NAc) Ghrelin Ghrelin GHS-R1a GHS-R1a Ghrelin->GHS-R1a Activates Dopamine_Release Dopamine Release GHS-R1a->Dopamine_Release Modulates JMV2959 JMV2959 JMV2959->GHS-R1a Blocks Drug_Reward Drug Reward & Reinforcement Dopamine_Release->Drug_Reward Drug_Seeking Drug-Seeking Behavior Drug_Reward->Drug_Seeking

Caption: Simplified signaling pathway of JMV2959's action.

Preclinical Efficacy of JMV2959 in Models of Addiction

JMV2959 has been evaluated in a variety of preclinical models of addiction, demonstrating notable efficacy in reducing drug-seeking behaviors for several substances of abuse.

Opioid and Cocaine Addiction

A key area of investigation for JMV2959 has been its potential to treat opioid and cocaine use disorders. Studies in rodent models have shown that JMV2959 can significantly blunt cue-induced drug-seeking for both cocaine and oxycodone.[1][2][3][4][9] This suggests a potential role for JMV2959 in preventing relapse, a major challenge in the treatment of addiction.

However, the effect of JMV2959 on the self-administration of these substances is less clear-cut. One study found that JMV2959, at the doses tested, did not reduce cocaine or oxycodone self-administration, indicating it may not affect the primary reinforcing effects of the drugs under all conditions.[1][3] In contrast, other research has shown that JMV2959 can blunt fentanyl self-administration.[1][3]

Experimental Model Drug of Abuse JMV2959 Dose Range (mg/kg, i.p.) Effect on Self-Administration Effect on Cue-Reinforced Drug-Seeking Reference
Rat Self-AdministrationCocaine0.5 - 2No significant changeReduced [1][3]
Rat Self-AdministrationOxycodone0.5 - 2No significant changeReduced [1][3]
Rat Self-AdministrationFentanylNot specified in abstractReduced Not specified in abstract[1][3]
Mouse Conditioned Place PreferenceMorphineNot specified in abstractNot ApplicableReduced [5]
Alcohol Use Disorder

The ghrelin system has also been strongly implicated in alcohol use disorder. Preclinical studies have demonstrated that systemic administration of JMV2959 decreases alcohol intake in rodents.

Comparative Landscape: JMV2959 vs. Established Therapies

While direct head-to-head clinical trials are lacking, a comparative analysis of JMV2959's preclinical profile with the mechanisms and efficacy of FDA-approved addiction medications provides valuable context for its potential therapeutic niche.

Compound Mechanism of Action Primary Therapeutic Effect in Addiction Preclinical Evidence for JMV2959 Clinical Status for Addiction
JMV2959 GHS-R1α AntagonistReduces drug-seeking and potentially drug rewardStrong preclinical data for reducing cue-induced relapsePreclinical
Naltrexone Opioid Receptor AntagonistBlocks the euphoric effects of opioids and reduces alcohol cravingNot ApplicableFDA-approved for Opioid and Alcohol Use Disorders
Buprenorphine Partial Mu-Opioid AgonistReduces opioid cravings and withdrawal symptomsNot ApplicableFDA-approved for Opioid Use Disorder
Methadone Full Mu-Opioid AgonistReduces opioid cravings and withdrawal, blocks effects of other opioidsNot ApplicableFDA-approved for Opioid Use Disorder

JMV2959's mechanism, targeting a motivational system rather than a specific neurotransmitter receptor like opioids, suggests it could have a broader spectrum of activity across different substance use disorders. Its particular strength in preclinical models appears to be the reduction of cue-induced drug-seeking, positioning it as a potential anti-relapse medication.

Experimental Protocols: A Closer Look at the Methodology

The findings presented are based on rigorous, well-established preclinical models of addiction. Below are the detailed methodologies for the key experiments cited.

Cocaine and Oxycodone Self-Administration and Cue-Reinforced Seeking
  • Subjects: Male Sprague-Dawley rats were used in these studies.[1][2]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and cue lights.

  • Procedure:

    • Surgery: Rats were surgically implanted with intravenous catheters for drug self-administration.

    • Acquisition of Self-Administration: Rats were trained to press an "active" lever to receive an infusion of either cocaine or oxycodone. The "inactive" lever had no programmed consequences.

    • Cue-Reinforced Drug-Seeking Test: After a period of abstinence, rats were returned to the operant chambers. Lever presses on the previously active lever resulted in the presentation of the drug-associated cues (e.g., light and tone) but no drug infusion. This test measures the motivational drive to seek the drug in the presence of cues.

  • JMV2959 Administration: JMV2959 was administered intraperitoneally (i.p.) at various doses prior to the self-administration or drug-seeking sessions.[1][3]

Experimental_Workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Abstinence cluster_2 Phase 3: Testing Surgery Catheter Implantation Training Self-Administration Training (Drug + Cues) Surgery->Training Abstinence Drug-Free Period Training->Abstinence JMV2959_Admin JMV2959 or Vehicle Administration Abstinence->JMV2959_Admin Cue_Seeking_Test Cue-Reinforced Seeking Test (Cues, No Drug) JMV2959_Admin->Cue_Seeking_Test

Caption: Workflow for cue-reinforced drug-seeking experiments.

Safety and Tolerability

The preclinical studies cited indicate that the doses of JMV2959 effective in reducing drug-seeking behaviors did not produce significant effects on general locomotor activity, suggesting a favorable preliminary safety profile in rodents.[1][3] However, comprehensive toxicology and safety pharmacology studies, as well as human clinical trials, are necessary to fully characterize the safety and tolerability of JMV2959.

Future Directions and Conclusion

The collective preclinical evidence strongly supports the continued investigation of JMV2959 and, more broadly, GHS-R1α antagonism as a novel therapeutic strategy for substance use disorders. Its consistent efficacy in reducing cue-induced drug-seeking across multiple drug classes is particularly compelling and addresses a critical unmet need in addiction medicine—the prevention of relapse.

Future research should focus on:

  • Elucidating the precise downstream neurocircuitry and molecular mechanisms through which JMV2959 modulates drug-seeking behavior.

  • Conducting direct comparative efficacy studies against existing FDA-approved medications in preclinical models.

  • Initiating well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of JMV2959 or other GHS-R1α antagonists in human populations with substance use disorders.

References

A Comparative Guide to Ghrelin Receptor Modulation: JMV2959 vs. LEAP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ghrelin receptor (GHSR-1a) presents a compelling target for therapeutic intervention in a range of metabolic and physiological disorders. Its modulation by agonists, antagonists, and inverse agonists can influence appetite, growth hormone secretion, and glucose homeostasis. This guide provides a detailed, data-driven comparison of two prominent ghrelin receptor modulators: the synthetic small molecule JMV2959 and the endogenous peptide LEAP2.

At a Glance: JMV2959 and LEAP2

FeatureJMV2959LEAP2
Molecule Type Small molecule, 1,2,4-triazole derivativeEndogenous peptide (40 amino acids in humans)
Primary Mechanism Neutral AntagonistCompetitive Antagonist & Inverse Agonist
Origin SyntheticEndogenous (produced in liver and small intestine)
Key Regulatory Factor N/A (exogenously administered)Nutritional status (suppressed by fasting, increased by feeding)

Mechanism of Action: A Tale of Two Modulators

JMV2959 and LEAP2 both inhibit the ghrelin receptor, but through distinct mechanisms. JMV2959 acts as a neutral antagonist , meaning it binds to the receptor and blocks the binding of the endogenous agonist, ghrelin, without affecting the receptor's basal (constitutive) activity.

In contrast, LEAP2 exhibits a dual mechanism of action. It is a competitive antagonist , directly competing with ghrelin for the same binding site on the receptor.[1] Additionally, LEAP2 functions as an inverse agonist , reducing the high constitutive activity of the ghrelin receptor even in the absence of ghrelin.[1][2] This ability to suppress baseline receptor signaling is a key differentiator from neutral antagonists like JMV2959.

The following diagram illustrates the distinct modulatory effects of JMV2959 and LEAP2 on the ghrelin receptor signaling pathway.

cluster_0 Ghrelin Receptor (GHSR-1a) Signaling cluster_1 Modulation Ghrelin Ghrelin GHSR GHSR-1a Ghrelin->GHSR Binds and Activates Gq Gq Protein GHSR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Physiological_Effects Physiological Effects (e.g., Appetite Stimulation, GH Secretion) Ca_release->Physiological_Effects JMV2959 JMV2959 (Neutral Antagonist) JMV2959->GHSR Blocks Ghrelin Binding LEAP2 LEAP2 (Competitive Antagonist & Inverse Agonist) LEAP2->GHSR Blocks Ghrelin Binding & Reduces Basal Activity

Ghrelin receptor signaling and modulation.

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the available in vitro pharmacological data for JMV2959 and LEAP2. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterJMV2959LEAP2Reference
Binding Affinity (Ki) ~19 nM (Kb)~1 nM[1]
Binding Affinity (Ki) - Fragment N/A1.26 nM (LEAP2(1-14)-OH)[3]
Functional Antagonism (IC50) 32 nMNot explicitly reported in a comparable format

These data suggest that LEAP2 possesses a higher binding affinity for the ghrelin receptor than JMV2959.

In Vivo Efficacy: A Head-to-Head Comparison in a Binge-Eating Model

A study directly comparing the central administration of JMV2959 and LEAP2 in a mouse model of binge-like high-fat food intake revealed a significant difference in their efficacy.

CompoundEffect on High-Fat Food IntakeReference
LEAP2 Reduced binge-like intake
JMV2959 No significant effect on binge-like intake

These findings suggest that the inverse agonist activity of LEAP2 may be crucial for its effects on palatable food consumption, a property that JMV2959 lacks.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of JMV2959 and LEAP2 are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

cluster_0 Radioligand Binding Assay Workflow prep Prepare Membranes from GHSR-1a Expressing Cells incubate Incubate Membranes with Radiolabeled Ghrelin and Test Compound (JMV2959 or LEAP2) prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data to Determine Binding Affinity (Ki) quantify->analyze

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human ghrelin receptor (GHSR-1a).

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled ghrelin (e.g., [125I]-ghrelin) and varying concentrations of the unlabeled test compound (JMV2959 or LEAP2).

  • Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit ghrelin-induced intracellular calcium release, a key downstream signaling event of GHSR-1a activation.

Protocol:

  • Cell Culture: Cells expressing GHSR-1a are seeded into a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (JMV2959 or LEAP2) is added to the wells at various concentrations.

  • Ghrelin Stimulation: After a pre-incubation period with the test compound, a fixed concentration of ghrelin is added to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The ability of the test compound to inhibit the ghrelin-induced calcium signal is quantified to determine its potency (IC50).

In Vivo Feeding Study

This experiment evaluates the effect of the compounds on food intake in live animals.

Protocol:

  • Animal Acclimation: Mice are individually housed and acclimated to the experimental conditions.

  • Compound Administration: JMV2959, LEAP2, or a vehicle control is administered to the animals (e.g., via intracerebroventricular injection).

  • Food Presentation: A pre-weighed amount of food (e.g., standard chow or high-fat diet) is provided to the animals.

  • Food Intake Measurement: The amount of food consumed is measured at specific time points after compound administration.

  • Data Analysis: The food intake in the compound-treated groups is compared to the vehicle-treated control group to determine the effect of the compound on feeding behavior.

Summary and Conclusion

JMV2959 and LEAP2 are both valuable tools for studying the ghrelin system, but they possess distinct pharmacological profiles that may translate to different therapeutic applications.

  • JMV2959 is a potent, synthetic neutral antagonist that effectively blocks ghrelin-induced signaling. Its small molecule nature may offer advantages in terms of oral bioavailability and blood-brain barrier penetration.

  • LEAP2 is the endogenous regulator of the ghrelin receptor, acting as both a competitive antagonist and an inverse agonist. Its ability to suppress the constitutive activity of the receptor provides an additional layer of inhibition that may be particularly relevant in conditions of receptor overactivity. The in vivo data suggest that this inverse agonism may be critical for modulating the intake of highly palatable food.

The choice between using JMV2959 and LEAP2 in a research or drug development context will depend on the specific scientific question being addressed. For studies focused solely on blocking ghrelin's effects, JMV2959 is a suitable tool. However, to investigate the role of the ghrelin receptor's constitutive activity or to explore a more physiological modulation of the system, LEAP2 and its unique dual mechanism of action offer a more nuanced approach. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology and therapeutic potential of these two important ghrelin receptor modulators.

References

In Vivo Specificity of JMV2959 for the Ghrelin Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo specificity and efficacy of JMV2959, a potent and selective antagonist of the ghrelin receptor (GHSR1a). JMV2959's performance is evaluated against other commonly used ghrelin receptor antagonists, including [D-Lys3]-GHRP-6, YIL-781, and PF-5190457. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ghrelin receptor modulation.

Introduction to Ghrelin Receptor Antagonism

The ghrelin receptor, a G-protein coupled receptor, plays a crucial role in regulating appetite, food intake, and reward pathways.[1] Its endogenous ligand, ghrelin, is a key orexigenic hormone.[2] Antagonizing the ghrelin receptor is a promising therapeutic strategy for a range of conditions, including obesity, metabolic disorders, and substance use disorders. JMV2959 has emerged as a valuable tool in preclinical research to probe the physiological functions of the ghrelin system.[2]

Comparative Analysis of Ghrelin Receptor Antagonists

The following tables summarize the available quantitative data for JMV2959 and its alternatives, focusing on their binding affinity, in vivo efficacy, and known off-target effects.

Table 1: In Vitro Receptor Binding Affinity and Specificity
CompoundTarget ReceptorBinding AffinityOff-Target Activity
JMV2959 GHSR1aIC₅₀: 32 nM[3]Information on comprehensive off-target screening is not readily available in the public domain.
[D-Lys3]-GHRP-6 GHSR1aIC₅₀: 0.9 µM[4]Binds to melanocortin receptors (Ki = 26-120 µM), CCR5, and CXCR4.[2][4][5][6]
YIL-781 GHSR1aKᵢ: 17 nM[7][8]No significant affinity for the motilin receptor (Kᵢ = 6 µM).[7][8] A screen against a panel of 30 other receptors and enzymes showed no significant binding (all ≥ 10 µM).[7]
PF-5190457 GHSR1aKd: 3 nM[9]A major metabolite, PF-6870961, was found to have no off-target interactions in a high-throughput screen.[10][11] The parent compound is described as having a superior balance of on-target pharmacology and off-target selectivity.[12]
Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelDose RangeRouteKey In Vivo Effects
JMV2959 Rats, Mice1 - 15 mg/kgi.p.Reduces food and water intake at higher doses.[13] Decreases alcohol, cocaine, and oxycodone seeking-behavior.[5]
[D-Lys3]-GHRP-6 Mice200 nmol/mousei.p.Can decrease food intake and improve hyperglycemia in some models, but long-term treatment has been shown to stimulate food intake.
YIL-781 Rats, Mice0.3 - 30 mg/kgp.o.Improves glucose tolerance and promotes weight loss.[7]
PF-5190457 Rats, Humans0.3 - 100 mg b.i.d.i.p., p.o.Reduces alcohol craving in heavy drinkers. Suppresses food intake in rats.[10]

Experimental Methodologies

Detailed experimental protocols are crucial for the accurate assessment of a compound's in vivo specificity. Below are representative protocols for key experiments used to validate ghrelin receptor antagonism.

In Vivo Validation of Ghrelin Receptor Antagonism: Food Intake Inhibition

This protocol is designed to assess the ability of a test antagonist to block ghrelin-induced food intake in rodents.

  • Animal Model: Male C57BL/6J mice, individually housed.

  • Acclimation: Animals are acclimated to the experimental conditions, including handling and injection procedures.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water to ensure a robust feeding response to ghrelin.

  • Antagonist Administration: The test antagonist (e.g., JMV2959) or vehicle is administered via intraperitoneal (i.p.) injection at the desired dose(s).

  • Ghrelin Challenge: After a predetermined pretreatment time (e.g., 30 minutes), mice are challenged with an i.p. injection of ghrelin (e.g., 0.1 mg/kg) or saline.

  • Food Presentation: Immediately following the ghrelin injection, a pre-weighed amount of standard chow is presented to each mouse.

  • Measurement of Food Intake: Food intake is measured at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the food intake in the antagonist + ghrelin group to the vehicle + ghrelin group.

In Vivo Assessment of Off-Target Effects: Glucose Homeostasis

This protocol helps to determine if the antagonist has off-target effects on glucose metabolism, a process influenced by multiple receptors.

  • Animal Model: Male Wistar rats, fasted overnight (16-18 hours).

  • Antagonist Administration: The test antagonist or vehicle is administered orally (p.o.) or via i.p. injection.

  • Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail-tip blood sample using a glucometer.

  • Glucose Challenge: An intraperitoneal glucose tolerance test (IPGTT) is performed by injecting a bolus of glucose (e.g., 2 g/kg).[7][9]

  • Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13]

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the antagonist-treated and vehicle-treated groups to assess any effects on glucose disposal.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Ghrelin_Signaling_Pathway Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Binds to Gq Gαq GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Appetite Stimulation) Ca_release->Physiological_Effects PKC->Physiological_Effects

Figure 1. Simplified Ghrelin Receptor Signaling Pathway.

InVivo_Validation_Workflow start Start: Select Animal Model acclimation Acclimation & Baseline Measurements start->acclimation randomization Randomize into Treatment Groups acclimation->randomization vehicle_group Vehicle Administration randomization->vehicle_group Control antagonist_group Antagonist Administration (e.g., JMV2959) randomization->antagonist_group Test ghrelin_challenge Ghrelin or Saline Challenge vehicle_group->ghrelin_challenge antagonist_group->ghrelin_challenge vehicle_ghrelin Vehicle + Ghrelin ghrelin_challenge->vehicle_ghrelin Ghrelin antagonist_ghrelin Antagonist + Ghrelin ghrelin_challenge->antagonist_ghrelin Ghrelin vehicle_saline Vehicle + Saline ghrelin_challenge->vehicle_saline Saline antagonist_saline Antagonist + Saline ghrelin_challenge->antagonist_saline Saline behavioral_assay Behavioral/Physiological Assay (e.g., Food Intake, CPP) vehicle_ghrelin->behavioral_assay antagonist_ghrelin->behavioral_assay vehicle_saline->behavioral_assay antagonist_saline->behavioral_assay data_collection Data Collection & Analysis behavioral_assay->data_collection end End: Evaluate Specificity data_collection->end

Figure 2. General Experimental Workflow for In Vivo Validation.

Conclusion

References

JMV2959: A Comparative Guide to its Reproducibility in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of JMV2959, a ghrelin receptor antagonist, across different animal models. The data presented here is intended to offer an objective overview of the compound's performance and support further research and development.

JMV2959 acts as a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. By blocking the binding of ghrelin, an orexigenic peptide, JMV2959 modulates various physiological processes, including appetite, metabolism, and reward pathways. Its potential therapeutic applications, particularly in the context of substance use disorders, have been a subject of extensive preclinical investigation. This guide summarizes key findings on the reproducibility of JMV2959's effects in various animal models of addiction.

Quantitative Data Summary

The following tables summarize the quantitative effects of JMV2959 in different animal models and experimental paradigms.

Table 1: Effects of JMV2959 on Opioid and Psychostimulant Seeking/Intake in Rats
Animal ModelSubstanceBehavioral ParadigmJMV2959 Dose (mg/kg, i.p.)Key FindingsReference
Sprague-Dawley Rat CocaineCue-induced Reinstatement2Decreased active lever presses by ~50%Merritt et al., 2023
OxycodoneCue-induced Reinstatement1 and 2Dose-dependently decreased active lever pressesMerritt et al., 2023
MorphineConditioned Place Preference (CPP)6Significantly reduced CPP scoreChen et al., 2021[1]
Wistar Rat MethamphetamineSelf-Administration3Significantly reduced active lever presses and infusionsSustkova-Fiserova et al., 2018
MethamphetamineConditioned Place Preference (CPP)1, 3, and 6Dose-dependently reduced CPP expressionSustkova-Fiserova et al., 2018
FentanylSelf-Administration3Significantly reduced active lever pressing and fentanyl intakeSustkova-Fiserova et al., 2019[2]
FentanylConditioned Place Preference (CPP)1 and 3Dose-dependently reduced CPP expressionSustkova-Fiserova et al., 2019[2]
Table 2: Effects of JMV2959 on Alcohol Intake in Mice
Animal ModelBehavioral ParadigmJMV2959 Dose (mg/kg, i.p.)Key FindingsReference
C57BL/6J Mouse Two-bottle choice (20% ethanol)9 and 12Significantly decreased ethanol intakeGomez et al., 2015

Signaling Pathways of JMV2959

JMV2959 exerts its effects by antagonizing the GHS-R1a, a G-protein coupled receptor. The binding of the endogenous ligand, ghrelin, to GHS-R1a activates downstream signaling cascades through two primary pathways: G-protein dependent and β-arrestin dependent pathways. JMV2959 blocks these signaling events.

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway JMV2959 JMV2959 GHSR1a GHS-R1a JMV2959->GHSR1a Blocks Ghrelin Ghrelin Ghrelin->GHSR1a Activates Gq11 Gαq/11 GHSR1a->Gq11 Activates bArrestin β-Arrestin GHSR1a->bArrestin Recruits PLC PLC Gq11->PLC PKC PKC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 DAG->PKC ERK ERK Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization

GHS-R1a Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Drug Self-Administration (Rat)

This protocol is a generalized procedure based on the methodologies described by Merritt et al. (2023) and Sustkova-Fiserova et al. (2018, 2019).

  • Animals: Male Sprague-Dawley or Wistar rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit port on the back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a house light, and an infusion pump.

  • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. Presses on the active lever result in an intravenous infusion of the drug (e.g., cocaine, oxycodone, methamphetamine, or fentanyl) and the presentation of a light cue. Presses on the inactive lever have no programmed consequences.

  • Maintenance: Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • JMV2959 Administration: JMV2959 or vehicle is administered intraperitoneally (i.p.) at the specified doses (e.g., 1, 2, or 3 mg/kg) 30 minutes before the self-administration session.

  • Data Analysis: The number of active and inactive lever presses, and the number of infusions are recorded and analyzed.

Self_Administration_Workflow cluster_setup Setup cluster_training Training cluster_testing Testing Animals Rats (Sprague-Dawley or Wistar) Surgery Jugular Vein Catheterization Animals->Surgery Acquisition Acquisition of Drug Self-Administration Surgery->Acquisition Maintenance Stable Responding Acquisition->Maintenance JMV_Admin JMV2959 or Vehicle Administration Maintenance->JMV_Admin SA_Session Self-Administration Session JMV_Admin->SA_Session Data_Analysis Data Analysis SA_Session->Data_Analysis

Drug Self-Administration Workflow
Conditioned Place Preference (Mouse/Rat)

This protocol is a generalized procedure based on the methodologies described by Chen et al. (2021) and Sustkova-Fiserova et al. (2018, 2019).

  • Animals: Male C57BL/6J mice or Sprague-Dawley/Wistar rats are used.

  • Apparatus: A three-chambered apparatus with two larger conditioning chambers distinguished by visual and tactile cues, and a smaller central chamber.

  • Pre-conditioning (Day 1): Animals are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to determine initial preference.

  • Conditioning (Days 2-9): A biased or unbiased conditioning procedure is used. In a biased design, the drug is paired with the initially non-preferred chamber and the vehicle with the preferred chamber. Animals receive an injection of the drug (e.g., morphine, methamphetamine, or fentanyl) and are confined to one chamber for 30 minutes. On alternate days, they receive a vehicle injection and are confined to the other chamber.

  • JMV2959 Administration: For testing the effect on the expression of CPP, JMV2959 or vehicle is administered i.p. 30 minutes before the post-conditioning test. To test the effect on the acquisition of CPP, JMV2959 is administered before each drug conditioning session.

  • Post-conditioning (Day 10): Animals are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded.

  • Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.

CPP_Workflow Pre_Conditioning Day 1: Pre-conditioning (Baseline Preference) Conditioning Days 2-9: Conditioning (Drug/Vehicle Pairings) Pre_Conditioning->Conditioning JMV_Admin JMV2959 or Vehicle Administration Conditioning->JMV_Admin Post_Conditioning Day 10: Post-conditioning (Test for Preference) JMV_Admin->Post_Conditioning Data_Analysis Data Analysis (CPP Score) Post_Conditioning->Data_Analysis

Conditioned Place Preference Workflow

Comparison and Reproducibility

The presented data indicates that the effects of JMV2959 on reducing drug-seeking and drug-taking behaviors are reproducible across different rodent models, although some nuances exist.

  • Rat Models: In both Sprague-Dawley and Wistar rats, JMV2959 consistently attenuates the rewarding and reinforcing effects of opioids (morphine, oxycodone, fentanyl) and psychostimulants (cocaine, methamphetamine). The effective dose range appears to be between 1-6 mg/kg (i.p.). The compound is effective in both self-administration and conditioned place preference paradigms, suggesting an impact on both the motivation to take the drug and the rewarding memories associated with it.

  • Mouse Models: In C57BL/6J mice, JMV2959 has been shown to reduce alcohol intake. While the data is less extensive compared to rat models for other substances of abuse, it suggests that the antagonistic effect of JMV2959 on the ghrelin system's role in reward processing is conserved across these species.

References

A Comparative Review of Ghrelin Receptor Antagonists, Featuring JMV2959

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ghrelin receptor antagonists, with a special focus on JMV2959, benchmarked against other significant alternatives. The information presented is supported by experimental data to aid in research and development decisions within the fields of endocrinology, metabolism, and related therapeutic areas.

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone release. Its endogenous ligand is ghrelin, an orexigenic peptide primarily produced in the stomach. The development of antagonists for this receptor is a key area of interest for therapeutic interventions in obesity, metabolic disorders, and addiction. This review compares several prominent ghrelin receptor antagonists, including JMV2959, YIL-781, [D-Lys3]-GHRP-6, and PF-05190457, based on their pharmacological properties and reported effects in preclinical studies.

Comparative Pharmacological Data

The following table summarizes the binding affinity (K_i_), dissociation constant (K_d_), and functional inhibitory activity (IC_50_) of selected ghrelin receptor antagonists. Lower values are indicative of higher affinity and potency, respectively.

CompoundTypeTargetBinding Affinity (K_i_ / K_d_) [nM]Functional Activity (IC_50_) [nM]
JMV2959 AntagonistGHS-R1aK_b_ = 1932
YIL-781 AntagonistGHS-R1a17[1][2]pIC_50_ = 7.90 - 8.27[3]
[D-Lys3]-GHRP-6 AntagonistGHS-R1a-900[4]
PF-05190457 Inverse AgonistGHS-R1aK_d_ = 3[5][6]pK_i_ = 8.36[7]
GSK1614343 AntagonistGHS-R1a-pIC_50_ = 7.90

Ghrelin Receptor Signaling Pathways

The ghrelin receptor's activation initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The receptor can also signal through other G proteins and β-arrestin pathways. The following diagram illustrates the key signaling cascades.

Ghrelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHSR1a GHS-R1a Gq Gαq GHSR1a->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC Ca2->PKC Activates Physiological_Effects Physiological Effects (e.g., Hormone Secretion, Appetite Regulation) Ca2->Physiological_Effects PKC->Physiological_Effects Ghrelin Ghrelin Ghrelin->GHSR1a Binds and Activates Antagonist Antagonist (e.g., JMV2959) Antagonist->GHSR1a Binds and Blocks

Caption: Ghrelin receptor (GHS-R1a) signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ghrelin receptor antagonists are provided below.

Radioligand Binding Assay

This assay determines the affinity of a compound for the ghrelin receptor.

Objective: To measure the binding affinity (K_i_ or K_d_) of test compounds to the GHS-R1a receptor.

Materials:

  • HEK293 cells stably expressing human GHS-R1a.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Radioligand: [¹²⁵I]-Ghrelin or [³H]-MK-0677.

  • Unlabeled competitor compounds (e.g., JMV2959, YIL-781).

  • GF/C filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-GHS-R1a cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC_50_ value, which is then used to determine the K_i_ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-GHS-R1a) start->prep_membranes setup_reaction Set up Binding Reaction: - Membranes - Radioligand ([¹²⁵I]-Ghrelin) - Competitor (e.g., JMV2959) prep_membranes->setup_reaction incubate Incubate (e.g., 2 hours at RT) setup_reaction->incubate filter Filter and Wash (Separate bound/free radioligand) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block ghrelin-induced intracellular calcium release.[8]

Objective: To determine the functional potency (IC_50_) of an antagonist in blocking agonist-induced Gq-mediated signaling.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GHS-R1a.

  • Cell culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test antagonist compounds.

  • Ghrelin (as the agonist).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the GHS-R1a expressing cells into a 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the antagonist compound for a defined period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of ghrelin into each well to stimulate the cells.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is proportional to the intracellular calcium concentration. Plot the percentage of inhibition of the ghrelin response against the antagonist concentration to determine the IC_50_ value.

In Vivo Food Intake Study

This experiment evaluates the effect of a ghrelin receptor antagonist on appetite in animal models.[9][10][11]

Objective: To assess the anorexigenic potential of a ghrelin receptor antagonist.

Materials:

  • Rodents (e.g., mice or rats).

  • Test antagonist compound (e.g., JMV2959).

  • Vehicle control.

  • Standard or high-fat diet.

  • Metabolic cages or automated feeding monitoring systems.

Procedure:

  • Acclimation: House the animals individually in metabolic cages and allow them to acclimate for several days.

  • Baseline Measurement: Monitor and record the food and water intake for each animal for a baseline period (e.g., 24-48 hours).

  • Compound Administration: Administer the test antagonist or vehicle control to the animals via a specified route (e.g., intraperitoneal injection, oral gavage).

  • Food Intake Monitoring: Continuously monitor and record the cumulative food intake at various time points post-administration (e.g., 1, 2, 4, 6, 24 hours). Body weight should also be monitored daily.

  • Data Analysis: Compare the food intake and body weight changes between the antagonist-treated group and the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed differences.

Discussion of Featured Antagonist: JMV2959

JMV2959 is a potent and selective non-peptide antagonist of the GHS-R1a.[12][13] It is derived from a 1,2,4-triazole scaffold and has been extensively used as a research tool to investigate the physiological roles of the ghrelin system.

Pharmacological Profile: JMV2959 exhibits a high affinity for the ghrelin receptor, with a reported K_b_ of 19 nM and an IC_50_ of 32 nM in binding assays.[12] It effectively antagonizes ghrelin-induced signaling pathways without demonstrating intrinsic agonistic activity.

Preclinical Efficacy:

  • Appetite and Body Weight: Studies have shown that JMV2959 reduces food intake induced by both peripherally and centrally administered ghrelin or ghrelin mimetics.[12] In some animal models of obesity, chronic administration of JMV2959 has been shown to decrease body weight gain.[14]

  • Addiction and Reward: JMV2959 has been demonstrated to attenuate the rewarding effects of various substances of abuse, including cocaine, amphetamine, and alcohol, in preclinical models.[15][16][17] It has been shown to reduce drug-seeking behavior and locomotor stimulation induced by these substances.[15]

Mechanism of Action: JMV2959 acts as a competitive antagonist at the GHS-R1a, blocking the binding of ghrelin and thereby inhibiting its downstream signaling. It has been shown to be selective for the ghrelin receptor with no significant binding to other receptors, such as dopamine receptors.[18]

Comparison with Other Antagonists

  • YIL-781: This is another potent, small-molecule antagonist with a reported K_i_ of 17 nM.[1][2] Similar to JMV2959, it has been shown to reduce food intake and body weight in diet-induced obese mice and improve glucose tolerance.[19]

  • [D-Lys3]-GHRP-6: This is a peptide-based antagonist with a lower potency (IC_50_ = 0.9 µM) compared to the small-molecule antagonists.[4] While it has been used in many in vivo studies, its peptide nature may limit its oral bioavailability and pharmacokinetic properties. Furthermore, some studies suggest it may have off-target effects on other receptors like the 5-HT₂B and CXCR4 receptors.[20][21]

  • PF-05190457: This compound is classified as an inverse agonist, meaning it not only blocks the action of ghrelin but also reduces the constitutive (basal) activity of the ghrelin receptor.[5][6][22] It has a high affinity for the receptor (K_d_ = 3 nM) and has been investigated in clinical trials for its potential in treating alcohol use disorder.[5][6][15]

Conclusion

The ghrelin receptor remains a promising target for the development of therapeutics for a range of conditions. JMV2959 stands out as a well-characterized and potent antagonist that has been instrumental in elucidating the roles of the ghrelin system. When compared to other antagonists, the choice of compound for a particular research or development program will depend on the desired pharmacological profile (antagonist vs. inverse agonist), route of administration, and the specific therapeutic indication. The data and protocols presented in this guide are intended to provide a solid foundation for making such informed decisions.

References

Safety Operating Guide

Navigating the Proper Disposal of JMV-1645: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of novel compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of JMV-1645, a research chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a procedural framework based on established best practices for the disposal of analogous research-grade compounds, particularly peptides.

Disclaimer: The following procedures are general guidelines. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.

II. Characterization of Waste

Hazard Characteristic Description General Examples
Ignitability Liquids with a flashpoint less than 140°F, solids that can cause fire through friction, or oxidizing materials.Ethanol, acetone, sodium nitrate
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.Hydrochloric acid, sodium hydroxide
Reactivity Materials that are unstable and can undergo violent change, react violently with water, or generate toxic gases.Sodium metal, picric acid, cyanides
Toxicity Waste that is harmful or fatal when ingested or absorbed.Heavy metals, pesticides, many organic compounds

III. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of research chemicals like this compound.

  • Consult EHS: Before proceeding, contact your institution's EHS office to obtain specific guidance and waste container labels.

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection. Glass containers are often suitable for a wide range of chemical waste.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations.

    • If this compound is in a solution, list all components and their approximate percentages on the label.

  • Segregation:

    • Store the this compound waste separately from other incompatible waste streams to prevent accidental reactions.

    • Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Waste Pickup:

    • Once the waste container is full or ready for disposal, seal it securely.

    • Arrange for a hazardous waste pickup with your institution's EHS department. Do not pour chemical waste down the drain.

IV. Experimental Protocol: Preparing an Unknown Compound for Disposal

In the absence of specific degradation or neutralization protocols for this compound, the primary method of disposal is incineration by a licensed hazardous waste facility. The following is a general protocol for preparing the compound for pickup.

  • Objective: To safely package and label this compound waste for disposal by a certified hazardous waste vendor.

  • Materials:

    • Appropriate Personal Protective Equipment (PPE)

    • Chemically compatible waste container with a secure lid

    • Hazardous waste label

    • Inert absorbent material (e.g., vermiculite or sand) for liquid waste

  • Procedure:

    • If disposing of solid this compound, carefully transfer the material into the designated waste container.

    • If disposing of a solution containing this compound, you may be required by your EHS office to absorb the liquid with an inert material before placing it in the solid waste container.

    • Securely close the container lid.

    • Affix a completed hazardous waste label to the container, including the full chemical name, all constituents with percentages, the date, and the principal investigator's name and contact information.

    • Store the container in your lab's designated satellite accumulation area until pickup.

V. Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.

G cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe consult_ehs Consult Institutional EHS Office ppe->consult_ehs characterize Characterize Waste (Treat as Hazardous) consult_ehs->characterize containerize Properly Label & Containerize Waste characterize->containerize segregate Segregate from Incompatible Waste containerize->segregate store Store in Satellite Accumulation Area segregate->store request_pickup Request Waste Pickup from EHS store->request_pickup collect Collect Waste from Lab request_pickup->collect transport Transport to Central Accumulation Area collect->transport dispose Arrange for Final Disposal (Incineration) transport->dispose end End: Compliant Disposal dispose->end

Essential Safety and Logistical Protocols for Handling JMV-1645

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides immediate, essential guidance for the safe handling, operation, and disposal of JMV-1645, a potent and selective B1 bradykinin receptor antagonist. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment.

This compound, identified by CAS number 284037-77-0 and a molecular formula of C49H69N13O12S, is a peptide researched for its potential role in trauma and infection. Due to its potent biological activity, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Chemical-impermeable gloves are required.
Body Protection A lab coat or other suitable protective clothing must be worn.
Respiratory Protection If not handled in a well-ventilated area or if dust/aerosols may be generated, a self-contained breathing apparatus is necessary.

Operational Plan for Handling

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to prevent contamination and accidental exposure.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from foodstuff containers and incompatible materials. Recommended storage is at -20°C or -80°C.

  • Hygiene: Avoid contact with skin and eyes. Do not breathe dust or aerosols. Wash hands thoroughly after handling.

The following diagram outlines the standard workflow for handling this compound:

G prep Preparation handling Handling prep->handling Wear appropriate PPE storage Storage handling->storage Store in a cool, dry, well-ventilated area disposal Disposal handling->disposal Follow disposal protocols

Figure 1. Standard workflow for handling this compound.

Emergency and Disposal Plans

Emergency First-Aid Measures:

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill and Leakage Procedures:

In case of a spill, the following steps should be taken:

  • Avoid Dust Formation: Do not create dust from the spilled material.

  • Ventilation and Evacuation: Ensure adequate ventilation and evacuate personnel to safe areas.

  • Ignition Sources: Remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Cleanup: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Disposal Plan:

All waste materials, including empty containers and contaminated items, must be treated as hazardous waste.

  • Collection: Keep the chemical in suitable, closed containers for disposal.

  • Regulations: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations. Discharge into the environment must be avoided.

The logical relationship for the emergency response is as follows:

G exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion first_aid Administer First Aid inhalation->first_aid skin->first_aid eye->first_aid ingestion->first_aid medical Seek Medical Attention first_aid->medical

Figure 2. Emergency response logic for this compound exposure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JMV-1645
Reactant of Route 2
JMV-1645

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.